molecular formula C42H52BrClN2O4 B12499791 MHI-148

MHI-148

Número de catálogo: B12499791
Peso molecular: 764.2 g/mol
Clave InChI: SBSLCJXMLMGYFH-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

MHI-148 is a useful research compound. Its molecular formula is C42H52BrClN2O4 and its molecular weight is 764.2 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Propiedades

Fórmula molecular

C42H52BrClN2O4

Peso molecular

764.2 g/mol

Nombre IUPAC

6-[2-[2-[3-[2-[1-(5-carboxypentyl)-3,3-dimethylindol-1-ium-2-yl]ethenyl]-2-chlorocyclohex-2-en-1-ylidene]ethylidene]-3,3-dimethylindol-1-yl]hexanoic acid;bromide

InChI

InChI=1S/C42H51ClN2O4.BrH/c1-41(2)32-18-9-11-20-34(32)44(28-13-5-7-22-38(46)47)36(41)26-24-30-16-15-17-31(40(30)43)25-27-37-42(3,4)33-19-10-12-21-35(33)45(37)29-14-6-8-23-39(48)49;/h9-12,18-21,24-27H,5-8,13-17,22-23,28-29H2,1-4H3,(H-,46,47,48,49);1H

Clave InChI

SBSLCJXMLMGYFH-UHFFFAOYSA-N

SMILES canónico

CC1(C2=CC=CC=C2[N+](=C1C=CC3=C(C(=CC=C4C(C5=CC=CC=C5N4CCCCCC(=O)O)(C)C)CCC3)Cl)CCCCCC(=O)O)C.[Br-]

Origen del producto

United States

Foundational & Exploratory

An In-depth Technical Guide on the Mechanism of Action of MHI-148 in Cancer Cells

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

MHI-148 is a near-infrared (NIR) heptamethine cyanine (B1664457) dye recognized for its intrinsic tumor-targeting properties.[1][2] Unlike traditional chemotherapeutic agents, the primary mechanism of this compound is not direct cytotoxicity but rather its ability to selectively accumulate and be retained in cancer cells while showing minimal uptake in normal, healthy cells.[3][4] This specificity makes it a powerful agent for cancer imaging, diagnosis, and as a targeted delivery vehicle for potent anticancer drugs.[1][2][5] This guide provides a detailed examination of the molecular mechanisms governing this compound's action in cancer cells, supported by experimental data and methodologies.

Core Mechanism: Selective Uptake and Intracellular Accumulation

The preferential accumulation of this compound in tumor cells is a multi-factorial process, primarily mediated by the overexpression of specific transporters on the cancer cell surface and influenced by the unique tumor microenvironment.

1. Role of Organic Anion-Transporting Polypeptides (OATPs)

The primary route of entry for this compound into cancer cells is through a superfamily of solute carrier transporters known as Organic Anion-Transporting Polypeptides (OATPs).[1] Many cancer types, including colon carcinoma, overexpress OATPs on their cell membranes.[1] This overexpression is a key determinant of this compound's tumor selectivity. The uptake and retention of this compound can be competitively inhibited and blocked by bromosulfophthalein (BSP), a known OATP inhibitor, confirming the essential role of these transporters.[3][4]

2. Influence of the Tumor Microenvironment and Signaling Pathways

The hypoxic (low oxygen) microenvironment typical of solid tumors further enhances this compound uptake. This process is linked to the hypoxia-inducible factor 1α (HIF1α), which can regulate the expression of OATPs.[6] Additionally, the β-catenin signaling pathway has been shown to regulate the membrane transporters OATP2B1 and ABCG2, which mediate the tumor-specific accumulation and retention of this compound in hepatocellular carcinoma cells.[7]

G cluster_extracellular Extracellular Space cluster_cell Cancer Cell cluster_signaling Regulatory Factors This compound This compound Dye OATP OATP Transporter This compound->OATP MHI-148_in Accumulated This compound OATP->MHI-148_in Transport Mitochondrion Mitochondrion Lysosome Lysosome Nucleus Nucleus Hypoxia Hypoxia HIF1a HIF1α Hypoxia->HIF1a Induces HIF1a->OATP Upregulates Beta-Catenin β-Catenin Signaling Beta-Catenin->OATP Regulates MHI-148_in->Mitochondrion MHI-148_in->Lysosome

Caption: Mechanism of selective this compound uptake and retention in cancer cells.

3. Subcellular Localization

Once inside the cancer cell, this compound does not distribute uniformly. Instead, it specifically concentrates in the mitochondria and lysosomes.[1][3][4] This targeted intracellular localization is crucial for its application as a drug delivery vehicle, as it allows for the release of conjugated therapeutic agents directly to organelles involved in cell death pathways.[1]

Therapeutic Application: this compound as a Drug Delivery System

The most significant application of this compound in cancer therapy is its use as a tumor-targeting carrier for conventional chemotherapeutic drugs, thereby creating potent theranostic agents.[1][8]

Case Study: Paclitaxel-MHI-148 (PTX-MHI) Conjugate

Paclitaxel (PTX) is a widely used anticancer drug that is limited by poor water solubility and low tumor penetration.[1] By conjugating PTX to this compound, the resulting PTX-MHI molecule gains the tumor-specific targeting capabilities of the dye.[1][9]

  • Enhanced Bioavailability: The PTX-MHI conjugate significantly improves the delivery and accumulation of PTX in tumor cells compared to normal cells.[1]

  • Mechanism of Action: Following OATP-mediated uptake, the PTX-MHI conjugate localizes to the mitochondria and lysosomes.[1] The release of PTX in these organelles triggers cell death through both the intrinsic mitochondrial apoptosis pathway and a cathepsin B-mediated lysosomal pathway.[1] This dual-pathway induction of cell death enhances the cytotoxic efficiency of paclitaxel.[1] The anticancer effect is achieved even without light irradiation.[1][10]

G cluster_organelles Intracellular Action PTX-MHI PTX-MHI Conjugate OATP OATP Transporter PTX-MHI->OATP Enters via Cell Cancer Cell OATP->Cell Transport into Mitochondrion Mitochondrion Cell->Mitochondrion Accumulates in Lysosome Lysosome Cell->Lysosome Accumulates in Apoptosis Apoptosis Mitochondrion->Apoptosis Mitochondrial Pathway Cell_Death Cell Death Lysosome->Cell_Death Lysosomal Pathway (Cathepsin B)

Caption: Action of the PTX-MHI conjugate in cancer cells.

Conjugation with Other Drugs

This compound has also been conjugated with other drugs, such as the CDK4/6 inhibitor palbociclib.[5] Interestingly, the resulting MHI-palbociclib conjugate exhibited increased potency and appeared to engage different cellular targets, suggesting that conjugation to this compound can sometimes alter the mechanism of action of the parent drug.[5]

Note on mTOR Signaling

While this compound affects fundamental cellular processes like apoptosis, current research does not characterize it as a direct inhibitor or activator of the mTOR (mammalian target of Rapamycin) signaling pathway. Its mechanism is distinct, focusing on targeted delivery rather than direct kinase inhibition. Confusion may arise with a different compound, MHY1485, which is a known mTOR activator.[11]

Quantitative Data Summary

Cytotoxicity studies are essential for evaluating the efficacy of this compound conjugates. The following table summarizes data from a study comparing the effects of PTX-MHI, PTX alone, and this compound alone on colon carcinoma (HT-29) and normal fibroblast (NIH3T3) cells.

CompoundCell LineConcentrations Tested (µM)ObservationCitation
PTX-MHI HT-29 (Cancer)0, 0.01, 0.05, 0.1, 0.5, 1.5Greater reduction in cell viability compared to NIH3T3 cells.[1][10]
NIH3T3 (Normal)0, 0.01, 0.05, 0.1, 0.5, 1.5Minimal effect on cell viability.[1][10]
PTX HT-29 (Cancer)0, 0.01, 0.05, 0.1, 0.5, 1.5Reduced cell viability.[1][10]
NIH3T3 (Normal)0, 0.01, 0.05, 0.1, 0.5, 1.5Reduced cell viability, showing non-specific toxicity.[1][10]
This compound HT-29 & NIH3T30, 0.01, 0.05, 0.1, 0.5, 1.5No noticeable cytotoxicity.[1][10]

Experimental Protocols

The following are detailed methodologies for key experiments used to elucidate the mechanism of action of this compound and its conjugates.

1. Cell Culture and Reagents

  • Cell Lines: Human colon carcinoma (HT-29) and mouse embryonic fibroblasts (NIH3T3) are commonly used.[1] HT-29 cells are known to overexpress OATPs.[1]

  • Culture Media: HT-29 cells are cultured in McCoy's 5A Medium, while NIH3T3 cells are cultured in RPMI-1640, both supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin.[1] Cells are maintained in a humidified incubator at 37°C with 5% CO₂.

2. In Vitro Cellular Uptake and Imaging

  • Objective: To visually confirm the preferential uptake of this compound or its conjugates in cancer cells versus normal cells.

  • Method:

    • Seed HT-29 and NIH3T3 cells in appropriate culture plates or imaging chambers.

    • After 24 hours, treat the cells with this compound or a fluorescent conjugate (e.g., PTX-MHI).

    • Incubate for a specified period (e.g., 30 minutes).[12]

    • Wash the cells twice with phosphate-buffered saline (PBS) to remove any free dye.[12]

    • Image the cells using a fluorescence microscope equipped with a near-infrared (NIR) filter set.[1]

  • Expected Result: A strong NIR fluorescence signal is observed exclusively in the HT-29 cancer cells, with little to no signal in the NIH3T3 normal cells.[1]

3. Intracellular Localization Studies

  • Objective: To determine the subcellular compartments where this compound accumulates.

  • Method:

    • Treat HT-29 cells with the this compound conjugate.

    • Co-stain the cells with organelle-specific fluorescent trackers, such as LysoTracker Green (for lysosomes) and MitoTracker or rhodamine 123 (for mitochondria).[1][10]

    • Image the cells using fluorescence microscopy, capturing images in the NIR channel (for this compound) and the appropriate channels for the organelle trackers.

    • Merge the images to assess co-localization.

  • Expected Result: A significant overlap is observed between the NIR signal of this compound and the signals from both the lysosomal and mitochondrial trackers, indicating accumulation in these organelles.[1]

4. Cytotoxicity Assay (MTT Assay)

  • Objective: To quantify the effect of this compound and its conjugates on cell viability.

  • Method:

    • Seed HT-29 and NIH3T3 cells in 96-well plates.

    • After 24 hours, treat the cells with various concentrations of the test compounds (e.g., this compound, PTX, PTX-MHI) ranging from 0.01 to 1.5 µM.[1][10]

    • Incubate the plates for 1, 2, or 3 days.[1]

    • Add 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution to each well and incubate for 4 hours.

    • Remove the medium and add a solubilizing agent (e.g., DMSO) to dissolve the formazan (B1609692) crystals.

    • Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader. Cell viability is calculated relative to untreated control cells.

G cluster_prep Preparation cluster_treatment Treatment cluster_assay MTT Assay cluster_analysis Data Analysis A Seed HT-29 & NIH3T3 cells in 96-well plates B Incubate for 24 hours A->B C Add serial dilutions of PTX-MHI, PTX, this compound B->C D Incubate for 24, 48, 72 hours C->D E Add MTT solution to wells D->E F Incubate for 4 hours E->F G Solubilize formazan crystals F->G H Measure absorbance with plate reader G->H I Calculate % cell viability vs. control H->I

Caption: Experimental workflow for an in vitro cytotoxicity (MTT) assay.

5. In Vivo Tumor Growth Inhibition Study

  • Objective: To evaluate the antitumor efficacy of this compound conjugates in a living organism.

  • Method:

    • Establish a tumor model, for example, by subcutaneously injecting HT-29 cells into female BALB/c nude mice.[1]

    • Once tumors reach a certain volume, randomly assign mice to different treatment groups (e.g., PBS control, this compound, PTX, PTX-MHI).

    • Administer treatments intravenously at specified doses (e.g., 2 mg/kg) and intervals (e.g., on days 0, 7, and 14).[1][10]

    • Monitor tumor volume and mouse body weight regularly (e.g., every other day for 30 days).[1]

  • Expected Result: The PTX-MHI treatment group should show significantly greater tumor growth inhibition compared to the control, PTX alone, and this compound alone groups, demonstrating the enhanced in vivo efficacy of the targeted conjugate.[1]

References

MHI-148 Dye: A Comprehensive Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

MHI-148, also known as IR-808, is a near-infrared (NIR) heptamethine cyanine (B1664457) dye with significant potential in cancer research and drug development. Its unique tumor-targeting properties, which facilitate selective accumulation in malignant cells, have positioned it as a valuable tool for a range of applications, including cancer detection, diagnosis, and as a vehicle for targeted drug delivery. This guide provides a comprehensive overview of the technical aspects of this compound, including its mechanism of action, key experimental protocols, and relevant quantitative data to support its application in a research setting.

Introduction

This compound is a lipophilic cation that exhibits preferential accumulation within the mitochondria and lysosomes of tumor cells, while showing minimal uptake in normal, healthy cells.[1][2][3] This tumor-specific targeting is a key attribute that underpins its utility in oncology research. As a near-infrared dye, its fluorescence properties fall within a spectral range that allows for deep tissue penetration, making it suitable for in vivo imaging applications.[4][5] Furthermore, its chemical structure lends itself to conjugation with therapeutic agents, enabling the development of targeted cancer therapies.[2][6]

Physicochemical and Spectroscopic Properties

The fundamental properties of this compound are critical for its effective use in experimental settings. A summary of these characteristics is provided below.

PropertyValueReference
Synonyms IR-808[7]
CAS Number 172971-76-5[8]
Molecular Formula C42H52BrClN2O4[9]
Molecular Weight 764.2 g/mol [8]
Excitation Wavelength ~774 - 808 nm[10][11]
Emission Wavelength ~820 - 896 nm[4][10]
Quantum Yield High (characteristic of heptamethine cyanine dyes)[12]
Molar Extinction Coefficient (ε) High (characteristic of heptamethine cyanine dyes)[12]
Solubility DMSO: 20 mg/mLDMF: 20 mg/mLEthanol: 10 mg/mLPBS (pH 7.2): 1 mg/mL[8]

Mechanism of Action: Tumor-Specific Accumulation

The selective uptake of this compound by cancer cells is a multi-factorial process primarily driven by the unique microenvironment of tumors. The key signaling pathway involved is the Hypoxia-Inducible Factor 1-alpha (HIF-1α) and Organic Anion-Transporting Polypeptides (OATPs) axis.

The HIF-1α/OATPs Signaling Pathway

The hypoxic (low oxygen) conditions characteristic of solid tumors lead to the stabilization and activation of the transcription factor HIF-1α. Activated HIF-1α upregulates the expression of various genes, including those encoding for OATPs. These transport proteins, which are overexpressed on the surface of many cancer cells, facilitate the entry of this compound into the cell. In contrast, normal cells in well-oxygenated tissues have low levels of HIF-1α and OATPs, resulting in significantly lower uptake of the dye.[9]

G HIF-1α/OATPs Signaling Pathway for this compound Uptake cluster_tumor Tumor Microenvironment cluster_cell Cancer Cell Hypoxia Hypoxia HIF-1α Stabilization HIF-1α Stabilization Hypoxia->HIF-1α Stabilization Induces HIF-1α Activation HIF-1α Activation HIF-1α Stabilization->HIF-1α Activation OATP Gene Transcription OATP Gene Transcription HIF-1α Activation->OATP Gene Transcription Promotes OATP Expression OATP Expression OATP Gene Transcription->OATP Expression Leads to This compound Uptake This compound Uptake OATP Expression->this compound Uptake Mediates Mitochondria & Lysosome Accumulation Mitochondria & Lysosome Accumulation This compound Uptake->Mitochondria & Lysosome Accumulation

Caption: HIF-1α/OATPs Signaling Pathway for this compound Uptake.

Experimental Protocols

The following protocols provide a general framework for the use of this compound in common research applications. Optimization may be required for specific cell lines or experimental conditions.

In Vitro Cell Staining and Imaging

This protocol outlines the steps for staining cultured cells with this compound for fluorescence microscopy.

Materials:

  • This compound dye

  • Dimethyl sulfoxide (B87167) (DMSO)

  • Phosphate-buffered saline (PBS)

  • Cell culture medium

  • Cultured cells on coverslips or in imaging plates

  • Fluorescence microscope with appropriate filter sets (e.g., Cy7 or ICG)

Procedure:

  • Prepare this compound Stock Solution: Dissolve this compound in DMSO to a concentration of 1-10 mM. Store protected from light at -20°C.

  • Prepare Working Solution: Dilute the stock solution in cell culture medium to a final concentration of 1-10 µM.

  • Cell Staining: Remove the culture medium from the cells and add the this compound working solution.

  • Incubation: Incubate the cells for 30-60 minutes at 37°C in a CO2 incubator.

  • Wash: Remove the staining solution and wash the cells two to three times with warm PBS.

  • Imaging: Mount the coverslips or place the imaging plate on the fluorescence microscope. Acquire images using a near-infrared filter set.[3]

In Vivo Imaging in Animal Models

This protocol describes the administration of this compound to tumor-bearing mice for in vivo fluorescence imaging.

Materials:

  • This compound dye

  • Sterile PBS or other appropriate vehicle

  • Tumor-bearing mice

  • In vivo imaging system capable of detecting near-infrared fluorescence

Procedure:

  • Prepare this compound Injection Solution: Dissolve this compound in a suitable vehicle (e.g., a mixture of DMSO and PBS) to a final concentration appropriate for the desired dose. A typical dose is around 1.5 µmol/kg.

  • Administration: Inject the this compound solution intravenously (e.g., via the tail vein) into the tumor-bearing mouse.

  • Imaging: At various time points post-injection (e.g., 1, 6, 12, 24, and 48 hours), anesthetize the mouse and place it in the in vivo imaging system. Acquire fluorescence images to monitor the biodistribution and tumor accumulation of the dye.[5] Peak tumor accumulation is often observed between 8 and 24 hours post-injection.[13]

Conjugation of this compound to Paclitaxel (Example Protocol)

This protocol provides a general method for conjugating this compound to the anticancer drug paclitaxel, as has been described in the literature.[2][14]

Materials:

Procedure:

  • Dissolution: Dissolve this compound, paclitaxel, and DMAP in anhydrous DCM.

  • Coupling Reaction: Add DCC to the solution and stir the reaction mixture at room temperature for several hours to overnight, protected from light.

  • Monitoring: Monitor the reaction progress using thin-layer chromatography (TLC) or HPLC.

  • Purification: Once the reaction is complete, filter the mixture to remove byproducts. Purify the crude product using HPLC to isolate the this compound-paclitaxel conjugate.

  • Characterization: Confirm the identity and purity of the conjugate using techniques such as mass spectrometry and NMR spectroscopy.

Experimental Workflow and Visualization

A typical experimental workflow for utilizing this compound in cancer research is depicted below.

G General Experimental Workflow for this compound Applications This compound Preparation This compound Preparation In Vitro Studies In Vitro Studies This compound Preparation->In Vitro Studies In Vivo Studies In Vivo Studies This compound Preparation->In Vivo Studies Cell Staining Cell Staining In Vitro Studies->Cell Staining Cytotoxicity Assay Cytotoxicity Assay In Vitro Studies->Cytotoxicity Assay Tumor Model Tumor Model In Vivo Studies->Tumor Model Fluorescence Microscopy Fluorescence Microscopy Cell Staining->Fluorescence Microscopy Data Analysis Data Analysis Cytotoxicity Assay->Data Analysis Fluorescence Microscopy->Data Analysis Dye Administration Dye Administration Tumor Model->Dye Administration In Vivo Imaging In Vivo Imaging Dye Administration->In Vivo Imaging Biodistribution Analysis Biodistribution Analysis In Vivo Imaging->Biodistribution Analysis Biodistribution Analysis->Data Analysis

Caption: General Experimental Workflow for this compound Applications.

Conclusion

This compound is a powerful and versatile near-infrared dye with significant promise for advancing cancer research and therapy. Its tumor-specific accumulation, mediated by the HIF-1α/OATPs signaling axis, coupled with its favorable fluorescence properties, makes it an excellent candidate for both in vitro and in vivo applications. This guide provides the foundational technical information and protocols to enable researchers to effectively harness the capabilities of this compound in their studies. As with any experimental tool, appropriate optimization and validation are essential for achieving robust and reproducible results.

References

MHI-148: A Technical Guide for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Overview of the Chemical Structure, Properties, and Biological Activity of a Tumor-Targeting Near-Infrared Dye

Introduction

MHI-148 is a heptamethine cyanine (B1664457) dye that has garnered significant interest within the scientific community for its potent near-infrared (NIR) fluorescence and remarkable tumor-targeting capabilities.[1][2][3] This intrinsic specificity for cancerous cells, coupled with its favorable photophysical properties, positions this compound as a promising agent for a range of applications in oncology, including cancer detection, diagnosis, and as a vehicle for targeted drug delivery.[1][4] This technical guide provides a comprehensive overview of the chemical structure, physicochemical properties, and biological activity of this compound, with a focus on the underlying mechanisms of its tumor selectivity. Detailed experimental protocols and visual representations of key pathways are included to facilitate its application in research and drug development.

Chemical Structure and Properties

This compound, also known as IR-808, is a complex organic molecule with the chemical formula C42H52BrClN2O4 and a molecular weight of 764.23 g/mol .[5] Its structure is characterized by two indolenine rings linked by a heptamethine chain, a feature responsible for its near-infrared absorption and emission. The presence of carboxylic acid groups enhances its solubility and provides functional handles for conjugation to other molecules, such as chemotherapeutic agents.[6]

Physicochemical and Optical Properties of this compound
PropertyValue
Chemical Formula C42H52BrClN2O4
Molecular Weight 764.23 g/mol
CAS Number 172971-76-5
Appearance Solid
Solubility Soluble in DMSO (≥ 10 mM), DMF (20 mg/ml), and Ethanol (10 mg/ml). Limited solubility in PBS (pH 7.2) (1 mg/ml).[7]
Storage and Stability Store as a solid at -20°C for up to 3 years. Solutions in DMSO can be stored at -80°C for up to 1 year.[3][5]
Excitation Maximum 782 nm[7]
Emission Maximum 808 nm[7]
Quantum Yield Reported to be high, though specific quantitative values are not consistently available in the reviewed literature.[5][8]
Molar Extinction Coefficient Reported to be high, characteristic of cyanine dyes, but specific numerical values are not consistently available in the reviewed literature.[5][8]

Biological Activity and Mechanism of Action

The most compelling characteristic of this compound is its ability to selectively accumulate in tumor cells while exhibiting minimal uptake by normal, healthy cells.[1][4] This tumor-specific targeting is a critical attribute for its use in both diagnostic and therapeutic applications.

Tumor-Targeting and Cellular Uptake

This compound is readily taken up and retained by cancer cells, localizing primarily within the mitochondria and lysosomes.[1][4][9] This selective accumulation is attributed to the overexpression of Organic Anion Transporting Polypeptides (OATPs) on the surface of many cancer cells, coupled with the hypoxic tumor microenvironment.[9][10] The uptake mechanism is believed to be mediated by the Hypoxia-Inducible Factor 1-alpha (HIF-1α)/OATPs signaling axis.[10] In the low-oxygen environment characteristic of solid tumors, HIF-1α is stabilized, leading to the upregulation of OATPs, which in turn facilitate the transport of this compound into the cancer cells.[10]

MHI148_Uptake_Pathway cluster_extracellular Extracellular Space cluster_cell_membrane Cell Membrane cluster_intracellular Intracellular Space (Cancer Cell) cluster_hypoxia Hypoxic Condition MHI148_ext This compound OATP OATP MHI148_ext->OATP Transport MHI148_int This compound OATP->MHI148_int HIF1a HIF-1α Stabilization HIF1a->OATP Upregulates Mitochondria Mitochondria MHI148_int->Mitochondria Accumulation Lysosomes Lysosomes MHI148_int->Lysosomes Accumulation Apoptosis Cell Death Mitochondria->Apoptosis Induces (when conjugated with chemotherapeutic) Lysosomes->Apoptosis Induces (when conjugated with chemotherapeutic)

Caption: Signaling pathway of this compound uptake in cancer cells.

Cytotoxicity and Therapeutic Potential

This compound itself exhibits low cytotoxicity at concentrations effective for imaging.[1][9] However, its tumor-targeting properties make it an excellent candidate for a drug delivery vehicle. When conjugated with chemotherapeutic agents, such as paclitaxel (B517696) (PTX), the resulting conjugate (PTX-MHI) demonstrates enhanced anticancer efficacy compared to the drug alone.[9] The targeted delivery of the cytotoxic payload to cancer cells minimizes systemic toxicity and improves the therapeutic index.[9]

Quantitative Biological Data
AssayCell LineConcentration/DoseResult
Cell Viability (MTT) HT-29 (Colon Carcinoma)0-1.5 µM (3 days)Negligible toxicity observed for this compound alone.[9]
Cell Viability (MTT) NIH3T3 (Normal Fibroblast)0-1.5 µM (3 days)Negligible toxicity observed for this compound alone.[9]
In Vivo Tumor Growth Inhibition HT-29 Xenograft2 mg/kg (PTX-MHI conjugate)Significant tumor shrinkage observed compared to paclitaxel alone.[9]
In Vivo Biodistribution HT-29 Xenograft2 µ g/mouse (PTX-MHI)Maximum tumor accumulation observed at 12 hours post-injection.[11]

Experimental Protocols

Synthesis and Purification of this compound

While a detailed, step-by-step synthesis protocol for this compound is often cited as "previously described" in the literature, a general methodology for the synthesis of heptamethine cyanine dyes can be outlined.[12] The synthesis typically involves the condensation of an indolenine precursor with a polymethine chain-containing intermediate.

General Synthesis Workflow:

MHI148_Synthesis_Workflow Indolenine Indolenine Precursor Condensation Condensation Reaction Indolenine->Condensation Intermediate Polymethine Intermediate Intermediate->Condensation Crude_MHI148 Crude this compound Condensation->Crude_MHI148 Purification Purification (HPLC) Crude_MHI148->Purification Pure_MHI148 Pure this compound Purification->Pure_MHI148

Caption: General workflow for the synthesis and purification of this compound.

Purification: Purification of this compound is typically achieved through High-Performance Liquid Chromatography (HPLC).[13] A common method for purifying cyanine dyes involves reversed-phase HPLC using a C18 column with a gradient of acetonitrile (B52724) in triethylammonium (B8662869) acetate (B1210297) (TEAA) buffer.[8]

Detailed Purification Protocol (General for Cyanine Dyes):

  • Prepare Buffers:

    • Low Salt Buffer (LSB): 25 mM TEAA, pH 8.0; 10% acetonitrile.

    • High Salt Buffer (HSB): 1 M TEAA, pH 8.0; 10% acetonitrile.

  • Column Preparation: Equilibrate a C18 HPLC column with LSB.

  • Sample Injection: Dissolve the crude this compound in a minimal amount of the mobile phase and inject it into the HPLC system.

  • Elution: Elute the sample using a linear gradient from LSB to HSB.

  • Fraction Collection: Collect the fractions corresponding to the this compound peak, which can be monitored by its characteristic absorbance at approximately 780 nm.

  • Desalting and Lyophilization: Desalt the collected fractions using a Sep-Pak C18 cartridge and lyophilize to obtain the pure dye.[8]

In Vitro Cell Viability (MTT) Assay

This protocol is adapted from a study evaluating the cytotoxicity of this compound and its conjugates.[9]

  • Cell Seeding: Seed cells (e.g., HT-29 and NIH3T3) in a 96-well plate at a density of 1 x 10^4 cells/well and incubate for 24 hours.

  • Compound Treatment: Treat the cells with various concentrations of this compound (e.g., 0.01, 0.05, 0.1, 0.5, and 1.5 µM) and incubate for the desired period (e.g., 24, 48, or 72 hours).

  • MTT Addition: Add 10 µL of 5 mg/mL MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours at 37°C.

  • Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.

  • Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate cell viability as a percentage of the untreated control.

In Vivo Tumor Imaging

This protocol is based on studies performing near-infrared fluorescence imaging of tumors in mouse models.[6]

  • Animal Model: Use immunodeficient mice (e.g., BALB/c nude mice) bearing subcutaneous or orthotopic tumor xenografts (e.g., HT-29).

  • Dye Administration: Inject this compound (e.g., 50 nmol/mouse) or its conjugate intravenously or intraperitoneally.

  • Imaging: At various time points post-injection (e.g., 1, 6, 12, 24, 48 hours), anesthetize the mice and perform whole-body imaging using an in vivo imaging system equipped with appropriate filters for near-infrared fluorescence (excitation ~780 nm, emission ~810 nm).

  • Ex Vivo Analysis (Optional): After the final imaging time point, euthanize the mice and excise the tumor and major organs for ex vivo imaging to confirm the biodistribution of the dye.

Conclusion

This compound is a versatile and powerful tool for cancer research and has the potential for significant clinical impact. Its intrinsic tumor-targeting properties, mediated by the HIF-1α/OATPs signaling axis, combined with its excellent near-infrared fluorescence characteristics, make it an ideal candidate for developing advanced diagnostic and therapeutic strategies against a variety of cancers. The information and protocols provided in this guide are intended to equip researchers and drug development professionals with the necessary knowledge to effectively utilize this compound in their studies.

References

MHI-148 and Organic Anion Transporting Polypeptide (OATP) Mediated Uptake: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

MHI-148 is a heptamethine cyanine (B1664457) dye recognized for its near-infrared (NIR) fluorescence properties and its selective accumulation in tumor cells. This characteristic has positioned it as a promising agent for cancer imaging and as a vehicle for targeted drug delivery.[1] A primary mechanism governing this tumor-specific uptake is its interaction with organic anion transporting polypeptides (OATPs), a family of transmembrane solute carriers. This technical guide provides an in-depth overview of the core principles of this compound uptake via OATPs, detailing the underlying molecular pathways and experimental methodologies.

Core Concept: The HIF-1α/OATP Signaling Axis in this compound Uptake

The preferential accumulation of this compound in cancerous tissues is intrinsically linked to the unique tumor microenvironment, particularly hypoxia.[2][3] Hypoxia, or low oxygen levels, is a common feature of solid tumors. In response to hypoxic conditions, tumor cells activate a transcription factor known as hypoxia-inducible factor-1α (HIF-1α).[2][4] HIF-1α, in turn, upregulates the expression of various genes, including those encoding for OATP family members.[2][4] This increased expression of OATPs on the cancer cell surface facilitates enhanced uptake of this compound.[2] In contrast, normal cells with lower metabolic rates and adequate oxygenation exhibit lower levels of both HIF-1α and OATPs, leading to significantly reduced this compound uptake.[3]

Several OATP isoforms are implicated in the transport of this compound, with studies suggesting the involvement of OATP1B1, OATP1B3, and OATP2B1.[5] The dye's uptake can be competitively inhibited by known OATP inhibitors such as bromosulfophthalein (BSP) and rifampicin (B610482).[6][7]

Quantitative Data on this compound and OATP Interaction

While the qualitative relationship between this compound and OATPs is well-established, specific quantitative kinetic data such as binding affinities (Ki) and half-maximal inhibitory concentrations (IC50) for this compound with individual OATP isoforms are not extensively reported in the publicly available scientific literature. However, semi-quantitative data from inhibition studies demonstrate the OATP-dependency of this compound uptake.

Inhibitor Target OATPs Concentration Used Effect on this compound Uptake Cell Line Reference
Bromosulfophthalein (BSP)Pan-OATP inhibitor250 µMReduced NIR dye uptakeCanine cancer cells[7]
Rifampicin (RIF)OATP1B1/1B3 inhibitor25 µMReduced NIR dye uptakeCanine cancer cells[7]

Signaling Pathway and Experimental Workflow Diagrams

To visually represent the key processes involved in this compound uptake, the following diagrams have been generated using the DOT language.

MHI148_Uptake_Pathway cluster_environment Tumor Microenvironment cluster_cell Cancer Cell Hypoxia Hypoxia HIF-1α HIF-1α Hypoxia->HIF-1α stabilizes OATP Genes OATP Genes HIF-1α->OATP Genes upregulates transcription OATP Transporters OATP Transporters OATP Genes->OATP Transporters synthesis MHI-148_intracellular This compound OATP Transporters->MHI-148_intracellular transports MHI-148_extracellular This compound MHI-148_extracellular->OATP Transporters binds Cellular Accumulation Cellular Accumulation MHI-148_intracellular->Cellular Accumulation

Caption: HIF-1α/OATP signaling pathway for this compound uptake in cancer cells.

OATP_Inhibition_Assay_Workflow Start Start Seed_Cells Seed cancer cells (e.g., HT-29) Start->Seed_Cells Incubate_24h Incubate for 24h Seed_Cells->Incubate_24h Pre-incubate_Inhibitor Pre-incubate with OATP inhibitor (e.g., BSP, Rifampicin) Incubate_24h->Pre-incubate_Inhibitor Add_MHI148 Add this compound Pre-incubate_Inhibitor->Add_MHI148 Incubate_30min Incubate for 30 min Add_MHI148->Incubate_30min Wash_Cells Wash cells to remove extracellular dye Incubate_30min->Wash_Cells Measure_Fluorescence Measure intracellular fluorescence (NIR imaging) Wash_Cells->Measure_Fluorescence Analyze_Data Analyze and compare with control (no inhibitor) Measure_Fluorescence->Analyze_Data End End Analyze_Data->End

Caption: Experimental workflow for an OATP inhibition assay with this compound.

Experimental Protocols

The following are generalized protocols for key experiments used to study this compound uptake, based on methodologies described in the literature.

In Vitro this compound Uptake and Inhibition Assay

Objective: To assess the uptake of this compound in cancer cells and the inhibitory effect of known OATP inhibitors.

Materials:

  • Cancer cell line known to express OATPs (e.g., HT-29, human colon cancer)[8]

  • Normal cell line with low OATP expression (e.g., NIH3T3, mouse embryonic fibroblasts) for comparison[8]

  • Cell culture medium (e.g., McCoy's 5A for HT-29, DMEM for NIH3T3) and supplements

  • This compound stock solution (in DMSO)

  • OATP inhibitors: Bromosulfophthalein (BSP) and Rifampicin (RIF)

  • Phosphate-buffered saline (PBS)

  • Multi-well plates (e.g., 24-well or 96-well)

  • Fluorescence microscope with NIR imaging capabilities or a plate reader

Protocol:

  • Cell Seeding: Seed HT-29 and NIH3T3 cells into multi-well plates at a predetermined density and allow them to adhere and grow for 24 hours.

  • Inhibitor Pre-incubation: For inhibition studies, pre-incubate the cells with a known OATP inhibitor for 30 minutes. For example, use rifampicin at a final concentration of 25 µM or BSP at 250 µM.[7] A control group without any inhibitor should be included.

  • This compound Incubation: Add this compound to the cell culture medium to achieve the desired final concentration (e.g., 10 µM).[9] Incubate for 30-60 minutes at 37°C.

  • Washing: Following incubation, aspirate the medium containing this compound and wash the cells twice with ice-cold PBS to remove any unbound, extracellular dye.

  • Imaging and Quantification: Acquire images using a fluorescence microscope equipped with an appropriate NIR filter set. Alternatively, quantify the intracellular fluorescence using a microplate reader.

  • Data Analysis: Compare the fluorescence intensity between the cancer and normal cell lines. In the inhibition assay, compare the fluorescence intensity of inhibitor-treated cells to the control group to determine the percentage of inhibition.

In Vivo Tumor Imaging with this compound

Objective: To evaluate the tumor-targeting and imaging capabilities of this compound in a preclinical animal model.

Materials:

  • Immunocompromised mice (e.g., BALB/c nude mice)

  • Tumor cells for xenograft model (e.g., HT-29)

  • This compound solution for injection (sterile)

  • In vivo imaging system capable of NIR fluorescence detection

Protocol:

  • Tumor Xenograft Model: Subcutaneously inject a suspension of tumor cells (e.g., HT-29) into the flank of the mice. Allow the tumors to grow to a palpable size.

  • This compound Administration: Intravenously inject the this compound solution into the tumor-bearing mice. The dosage can vary, with studies using doses around 2 mg/kg.[8]

  • In Vivo Imaging: At various time points post-injection (e.g., 1, 6, 12, 24, 48 hours), anesthetize the mice and perform whole-body NIR fluorescence imaging using an in vivo imaging system.

  • Ex Vivo Biodistribution: After the final imaging time point, euthanize the mice and excise the tumor and major organs (liver, spleen, kidneys, lungs, heart). Image the excised tissues to confirm the biodistribution of this compound and quantify the fluorescence signal in each organ.

  • Data Analysis: Analyze the in vivo images to assess the tumor-to-background signal ratio over time. Quantify the ex vivo fluorescence intensity to determine the relative accumulation of this compound in the tumor compared to other organs.

Conclusion

The selective uptake of this compound in tumor cells is a complex process primarily mediated by the HIF-1α/OATP signaling axis. This inherent tumor-targeting mechanism, driven by the hypoxic microenvironment, makes this compound a valuable tool for NIR fluorescence imaging of tumors and a promising platform for the development of targeted cancer therapeutics. While the qualitative understanding of this process is robust, further research is needed to elucidate the specific kinetics of this compound interaction with individual OATP isoforms. The experimental protocols outlined in this guide provide a framework for researchers to further investigate and harness the potential of this compound in oncology.

References

An In-depth Technical Guide to the Subcellular Localization of Novel Tumor-Targeting Agents

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: Initial searches for "MVI-148" did not yield specific results for a molecule with this designation in the context of tumor biology. It is highly probable that this is a typographical error. This guide therefore focuses on two promising clinical-stage cancer therapeutics with similar nomenclature: ALX148 (Evorpacept) and VLS-1488 , which are currently under investigation for the treatment of various tumors.

ALX148 (Evorpacept): An Extracellular Agent Targeting the CD47-SIRPα Axis

ALX148, also known as evorpacept, is a novel immunotherapy agent designed to block the CD47 "don't eat me" signal on cancer cells, thereby promoting their phagocytosis by the innate immune system.[1]

Core Mechanism and Predicted Subcellular Localization

ALX148 is a fusion protein that includes a high-affinity variant of the SIRPα D1 domain, which binds to CD47, and an inactive human IgG1 Fc domain.[2][3] Its primary site of action is the extracellular surface of the tumor cell plasma membrane . By binding to CD47, ALX148 prevents its interaction with SIRPα on myeloid cells like macrophages, thus inhibiting the downstream inhibitory signaling that suppresses phagocytosis.[2][3][4]

Given its proteinaceous nature and its function as a receptor antagonist on the cell surface, ALX148 is not expected to have a primary intracellular localization. Its therapeutic effect is mediated through the modulation of cell-to-cell signaling in the tumor microenvironment.

Quantitative Data on Cellular Distribution

As ALX148's therapeutic target is on the cell surface, quantitative data focuses on its binding affinity to CD47 and its ability to occupy the target on peripheral blood cells and, by extension, tumor cells. Direct measurement of its concentration in subcellular compartments is not a primary focus of its mechanism of action.

ParameterSpeciesApparent Affinity (KD)MethodReference
CD47 BindingHuman9.7 pMSurface Plasmon Resonance[3]
CD47 BindingCynomolgus Monkey10.2 pMSurface Plasmon Resonance[3]
CD47 BindingMouse6.7 nMSurface Plasmon Resonance[3]
CD47 BindingRat1.8 nMSurface Plasmon Resonance[3]
Target OccupancyHuman Peripheral T-cells and ErythrocytesComplete occupancy achieved at therapeutic dosesFlow Cytometry[5]
Experimental Protocols

Protocol 1: Determination of ALX148 Binding to the Cell Surface of Tumor Cells via Flow Cytometry

This protocol is designed to confirm and quantify the binding of ALX148 to its target, CD47, on the surface of tumor cells.

  • Cell Preparation:

    • Harvest tumor cells from culture and wash twice with ice-cold FACS buffer (PBS containing 2% FBS and 0.1% sodium azide).

    • Resuspend cells to a concentration of 1 x 106 cells/mL in FACS buffer.

  • Incubation with ALX148:

    • Aliquot 100 µL of the cell suspension into flow cytometry tubes.

    • Add fluorescently labeled ALX148 at various concentrations (e.g., 0.1 nM to 1 µM) to the respective tubes. A negative control protein, such as a variant of ALX148 engineered not to bind CD47, should be used to determine non-specific binding.[6]

    • Incubate on ice for 30-60 minutes in the dark.

  • Washing and Staining:

    • Wash the cells three times with cold FACS buffer to remove unbound ALX148.

    • If ALX148 is not fluorescently labeled, a secondary antibody staining step is required. Resuspend the cell pellet in FACS buffer containing a fluorescently labeled secondary antibody that recognizes the Fc portion of ALX148.

    • Incubate on ice for 30 minutes in the dark.

    • Wash the cells three times with cold FACS buffer.

  • Data Acquisition and Analysis:

    • Resuspend the final cell pellet in 300-500 µL of FACS buffer.

    • Acquire data on a flow cytometer.

    • Analyze the geometric mean fluorescence intensity (MFI) to quantify the amount of ALX148 bound to the cell surface.

Visualizations

Caption: ALX148 blocks the CD47-"don't eat me" signal, enabling macrophage-mediated phagocytosis.

Experimental_Workflow_ALX148_Binding Start Start Tumor_Cells Harvest and Wash Tumor Cells Start->Tumor_Cells Incubation Incubate with Fluorescently Labeled ALX148 Tumor_Cells->Incubation Washing Wash to Remove Unbound ALX148 Incubation->Washing Analysis Analyze by Flow Cytometry Washing->Analysis End End Analysis->End

Caption: Workflow for determining ALX148 cell surface binding using flow cytometry.

VLS-1488: An Intracellular Agent Targeting the Mitotic Kinesin KIF18A

VLS-1488 is an orally bioavailable small molecule inhibitor of the mitotic kinesin KIF18A.[7][8] It is being developed as a targeted therapy for cancers with high levels of chromosomal instability (CIN), which are often dependent on KIF18A for successful cell division.[9][10]

Core Mechanism and Predicted Subcellular Localization

The target of VLS-1488, KIF18A, is a motor protein that localizes to the plus-ends of kinetochore microtubules within the mitotic spindle during cell division.[8] Its function is critical for the proper alignment of chromosomes at the metaphase plate. As an oral small molecule inhibitor, VLS-1488 is designed to be cell-permeable. Therefore, its predicted subcellular localization is the cytoplasm , with accumulation at the mitotic spindle in dividing tumor cells to engage its target, KIF18A. Inhibition of KIF18A by VLS-1488 leads to mitotic errors, such as multipolar cell division, and ultimately, cancer cell death.[7]

Quantitative Data on Cellular Distribution

Specific quantitative data on the subcellular distribution of VLS-1488 in tumor cells is not yet publicly available. Research would likely focus on the concentration of VLS-1488 required to inhibit KIF18A activity within the cell.

ParameterValueMethodReference
KIF18A Inhibition (IC50)0.016 µMIn vitro biochemical assay[8]
Predicted Primary LocalizationCytoplasm, Mitotic SpindleInferred from target localization[8][10]
Predicted Secondary LocalizationNot Applicable--
Experimental Protocols

Protocol 2: Subcellular Fractionation and HPLC-MS/MS for VLS-1488 Quantification

This protocol aims to determine the concentration of VLS-1488 in different subcellular compartments of tumor cells.

  • Cell Culture and Treatment:

    • Culture tumor cells to approximately 80% confluency.

    • Treat cells with VLS-1488 at a therapeutically relevant concentration for a specified period.

  • Subcellular Fractionation:

    • Harvest and wash the cells.

    • Use a commercial subcellular fractionation kit (e.g., based on differential centrifugation) to separate the cells into nuclear, mitochondrial, cytosolic, and membrane fractions.

    • Ensure the purity of each fraction using western blotting for compartment-specific marker proteins (e.g., Histone H3 for nucleus, COX IV for mitochondria, GAPDH for cytosol).

  • Drug Extraction:

    • To each fraction, add a protein precipitation solvent (e.g., ice-cold acetonitrile) containing an internal standard.

    • Vortex and centrifuge to pellet the precipitated protein.

    • Collect the supernatant containing the extracted VLS-1488.

  • Quantification by HPLC-MS/MS:

    • Dry the supernatant under a stream of nitrogen and reconstitute in a suitable mobile phase.

    • Inject the sample into a High-Performance Liquid Chromatography (HPLC) system coupled to a tandem Mass Spectrometer (MS/MS).

    • Develop a specific method for the detection and quantification of VLS-1488 and the internal standard based on their mass-to-charge ratios.

    • Calculate the concentration of VLS-1488 in each subcellular fraction by comparing its peak area to that of the internal standard and a standard curve.

Visualizations

VLS1488_Mechanism_of_Action cluster_cell Tumor Cell VLS1488_in VLS-1488 KIF18A KIF18A VLS1488_in->KIF18A Inhibition Mitotic_Spindle Mitotic Spindle Mitotic_Spindle->KIF18A Localization of Chromosome_Alignment Proper Chromosome Alignment KIF18A->Chromosome_Alignment Enables Apoptosis Cell Death (Apoptosis) KIF18A->Apoptosis Cell_Division Successful Cell Division Chromosome_Alignment->Cell_Division VLS1488_out VLS-1488 (Oral) VLS1488_out->VLS1488_in Cellular Uptake

Caption: VLS-1488 enters the cell and inhibits KIF18A on the mitotic spindle, leading to cell death.

Experimental_Workflow_VLS1488_Localization Start Start Cell_Treatment Treat Tumor Cells with VLS-1488 Start->Cell_Treatment Fractionation Subcellular Fractionation Cell_Treatment->Fractionation Extraction Drug Extraction from Fractions Fractionation->Extraction Quantification HPLC-MS/MS Quantification Extraction->Quantification End End Quantification->End

Caption: Workflow for quantifying VLS-1488 in subcellular compartments.

References

MHI-148: A Technical Guide to its Fluorescence Spectrum and Quantum Yield

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

MHI-148 is a near-infrared (NIR) heptamethine cyanine (B1664457) dye with significant potential in cancer research and drug development. Its intrinsic tumor-targeting properties make it a valuable tool for in vivo imaging and targeted drug delivery. A thorough understanding of its photophysical characteristics, particularly its fluorescence spectrum and quantum yield, is crucial for its effective application. This technical guide provides an in-depth overview of these properties, along with detailed experimental protocols and an exploration of its cellular uptake mechanism.

Photophysical Properties of this compound

The fluorescence of this compound lies within the near-infrared window, a region advantageous for biological imaging due to reduced tissue autofluorescence and deeper photon penetration.

Fluorescence Spectrum

This compound exhibits distinct excitation and emission spectra in the NIR region. The key spectral characteristics are summarized in the table below.

ParameterValueReference
Excitation Maximum (λex)782 nm[1]
Emission Maximum (λem)808 nm[1]
Quantum Yield

Experimental Protocols

The following sections provide detailed methodologies for the characterization of the fluorescence spectrum and the determination of the fluorescence quantum yield of this compound.

Determination of Fluorescence Spectrum

This protocol outlines the steps to measure the excitation and emission spectra of this compound.

Materials:

  • This compound dye

  • Spectroscopy-grade solvent (e.g., Dimethyl sulfoxide (B87167) (DMSO), Phosphate-buffered saline (PBS))

  • Spectrofluorometer

  • Quartz cuvettes (1 cm path length)

Procedure:

  • Sample Preparation: Prepare a dilute solution of this compound in the chosen solvent. A typical starting concentration is in the micromolar range (e.g., 1-10 µM). The absorbance of the solution at the excitation wavelength should be kept below 0.1 to avoid inner filter effects.

  • Instrument Setup:

    • Turn on the spectrofluorometer and allow the lamp to stabilize.

    • Set the excitation and emission slit widths (e.g., 5 nm).

  • Emission Spectrum Measurement:

    • Place the cuvette containing the this compound solution in the sample holder.

    • Set the excitation wavelength to a value slightly below the expected maximum (e.g., 770 nm).

    • Scan a range of emission wavelengths (e.g., 780 nm to 900 nm) to find the emission maximum (λem).

  • Excitation Spectrum Measurement:

    • Set the emission wavelength to the determined emission maximum (λem).

    • Scan a range of excitation wavelengths (e.g., 700 nm to 800 nm) to find the excitation maximum (λex).

  • Data Analysis: The wavelengths corresponding to the peak intensities in the emission and excitation scans are the respective maxima.

Determination of Fluorescence Quantum Yield (Relative Method)

The relative method, comparing the fluorescence of the sample to a standard with a known quantum yield, is a common and reliable approach.

Materials:

  • This compound dye

  • A suitable NIR fluorescent standard with a known quantum yield (e.g., IR-125 in DMSO).

  • Spectroscopy-grade solvent(s)

  • UV-Vis spectrophotometer

  • Spectrofluorometer

  • Quartz cuvettes (1 cm path length)

Procedure:

  • Standard and Sample Preparation:

    • Prepare a series of five concentrations for both the this compound sample and the quantum yield standard in the same solvent if possible.

    • The absorbance of these solutions at the excitation wavelength should be in the range of 0.02 to 0.1.

  • Absorbance Measurement: Measure the absorbance of each solution at the chosen excitation wavelength using a UV-Vis spectrophotometer.

  • Fluorescence Measurement:

    • Record the fluorescence emission spectrum for each solution using the spectrofluorometer. The excitation wavelength should be the same for both the sample and the standard.

    • Ensure identical experimental conditions (e.g., slit widths, detector voltage) for all measurements.

  • Data Analysis:

    • Integrate the area under the fluorescence emission curve for each measurement.

    • Plot the integrated fluorescence intensity versus the absorbance for both the this compound sample and the standard.

    • The slope of these plots represents the gradient (Grad).

    • Calculate the quantum yield of this compound (Φ_sample) using the following equation:

    Φ_sample = Φ_std * (Grad_sample / Grad_std) * (η_sample² / η_std²)

    Where:

    • Φ_std is the quantum yield of the standard.

    • Grad_sample and Grad_std are the gradients of the plots for the sample and standard, respectively.

    • η_sample and η_std are the refractive indices of the solvents used for the sample and standard, respectively.

Cellular Uptake and Signaling Pathway

The preferential accumulation of this compound in tumor cells is a key feature for its application in cancer imaging and therapy. This selectivity is primarily mediated by the overexpression of Organic Anion Transporting Polypeptides (OATPs) on the surface of cancer cells.

The uptake mechanism is further influenced by the hypoxic tumor microenvironment. Hypoxia leads to the stabilization of the Hypoxia-Inducible Factor 1-alpha (HIF-1α), which in turn upregulates the expression of OATPs, thereby enhancing the uptake of this compound.[3][4]

Below is a diagram illustrating the experimental workflow for characterizing this compound's fluorescence properties and a diagram of its cellular uptake signaling pathway.

G Experimental Workflow for this compound Fluorescence Characterization cluster_prep Sample Preparation cluster_spec Spectroscopic Measurements cluster_analysis Data Analysis prep_mhi Prepare this compound Solution abs_spec UV-Vis Absorbance prep_mhi->abs_spec prep_std Prepare Standard Solution prep_std->abs_spec fluo_spec Fluorescence Emission abs_spec->fluo_spec det_max Determine λex and λem fluo_spec->det_max plot_data Plot Intensity vs. Absorbance fluo_spec->plot_data calc_qy Calculate Quantum Yield plot_data->calc_qy

Caption: Workflow for fluorescence characterization.

G This compound Cellular Uptake Signaling Pathway cluster_tumor_env Tumor Microenvironment cluster_cell Cancer Cell hypoxia Hypoxia hif1a HIF-1α Stabilization hypoxia->hif1a oatp_exp OATP Gene Expression hif1a->oatp_exp oatp OATP Transporter oatp_exp->oatp mhi_uptake This compound Uptake oatp->mhi_uptake mhi_accum Intracellular Accumulation (Mitochondria & Lysosomes) mhi_uptake->mhi_accum mhi_ext Extracellular this compound mhi_ext->oatp Transport

Caption: this compound cellular uptake pathway.

Conclusion

This compound is a promising near-infrared dye with favorable photophysical properties for biomedical applications. Its distinct fluorescence spectrum allows for sensitive detection in the NIR window. While a precise quantum yield value requires careful experimental determination, it is recognized to be a highly fluorescent compound. The OATP-mediated and hypoxia-enhanced cellular uptake mechanism provides a basis for its tumor-specific accumulation, making it a valuable agent for cancer imaging, diagnosis, and as a component of targeted drug delivery systems. The protocols and information provided in this guide offer a comprehensive resource for researchers and professionals working with this versatile molecule.

References

The Role of Hypoxia in MHI-148 Tumor Accumulation: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the critical role tumor hypoxia plays in the preferential accumulation of the heptamethine cyanine (B1664457) dye, MHI-148, in cancer cells. This compound's inherent tumor-targeting properties, amplified by the hypoxic microenvironment, position it as a promising agent for both diagnostic imaging and targeted drug delivery. This document details the underlying molecular mechanisms, provides structured quantitative data from preclinical studies, and outlines detailed experimental protocols for researchers investigating this phenomenon.

Core Mechanism: The Hypoxia-HIF-1α-OATP Signaling Axis

The preferential accumulation of this compound in tumor tissues is not a passive phenomenon but rather an active process significantly driven by the hypoxic state common to most solid tumors. The central mechanism involves the stabilization of Hypoxia-Inducible Factor-1α (HIF-1α) and the subsequent upregulation of Organic Anion-Transporting Polypeptides (OATPs), which facilitate the transport of this compound into cancer cells.[1]

Under normal oxygen levels (normoxia), HIF-1α is rapidly degraded. However, in the hypoxic tumor microenvironment, HIF-1α is stabilized and translocates to the nucleus. There, it acts as a transcription factor, binding to Hypoxia Response Elements (HREs) in the promoter regions of target genes.[2] Key among these are specific OATP genes. Evidence confirms a direct regulatory link between HIF-1α and the cancer-specific variant of OATP1B3 (csOATP1B3), as well as OATP2B1.[2][3] This upregulation of OATP expression on the surface of cancer cells enhances their uptake of this compound.[4] This mechanism also explains the low uptake of this compound in normal, well-oxygenated tissues, where HIF-1α is not stabilized and OATP expression is comparatively low.

MHI-148_Uptake_Pathway cluster_extracellular Extracellular Space cluster_cell Cancer Cell cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus MHI148_ext This compound OATP OATP (e.g., OATP1B3, OATP2B1) MHI148_ext->OATP Transport MHI148_int This compound OATP->MHI148_int Mitochondria Mitochondria MHI148_int->Mitochondria Accumulates in Lysosomes Lysosomes MHI148_int->Lysosomes Accumulates in HIF1a_p HIF-1α Degradation Proteasomal Degradation HIF1a_p->Degradation Normoxia (O2 present) HIF1a_n HIF-1α HIF1a_p->HIF1a_n Translocation HIF1_complex HIF-1 Complex HIF1a_n->HIF1_complex HIF1b HIF-1β (ARNT) HIF1b->HIF1_complex HRE HRE (in OATP promoter) HIF1_complex->HRE Binds to OATP_gene OATP Gene Transcription HRE->OATP_gene Activates OATP_gene->OATP Translation & Membrane Insertion Hypoxia Tumor Hypoxia (<5% O2) Hypoxia->HIF1a_p Stabilizes Experimental_Workflow cluster_invitro In Vitro Analysis cluster_invivo In Vivo Analysis cell_culture 1. Cell Culture (Cancer & Normal Lines) hypoxia_exposure 2. Hypoxic Exposure (1-2% O2, 4-8h) cell_culture->hypoxia_exposure mhi148_treat 3. This compound Treatment (~1µM, 1-2h) hypoxia_exposure->mhi148_treat western_blot 5. Western Blot (Confirm HIF-1α) hypoxia_exposure->western_blot microscopy 4. Fluorescence Microscopy (Quantify Uptake) mhi148_treat->microscopy end Data Analysis microscopy->end western_blot->end xenograft 1. Tumor Xenograft Model (e.g., HT-29 in mice) injection 2. IV Injection (this compound) xenograft->injection live_imaging 3. In Vivo NIR Imaging (Time-course: 2-48h) injection->live_imaging ex_vivo 4. Ex Vivo Organ Imaging (Biodistribution) live_imaging->ex_vivo quantify_vivo 5. Data Quantification (Tumor vs. Organs) ex_vivo->quantify_vivo quantify_vivo->end start Start start->cell_culture start->xenograft

References

MHI-148: A Technical Guide to its Selective Targeting of Cancer Cell Mitochondria

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

MHI-148, a heptamethine cyanine (B1664457) dye, demonstrates remarkable selectivity for cancer cells, accumulating preferentially within their mitochondria and lysosomes. This inherent tumor-targeting property has positioned this compound as a promising vehicle for the delivery of therapeutic agents and as a potent imaging agent. This technical guide provides an in-depth analysis of the mechanisms underpinning this compound's selectivity, supported by quantitative data, detailed experimental protocols, and visualizations of the key biological pathways and experimental workflows. The information presented herein is intended to equip researchers, scientists, and drug development professionals with the critical knowledge required to effectively harness the capabilities of this compound in preclinical and translational cancer research.

Core Principles of this compound Selectivity

The preferential accumulation of this compound in cancer cells is not a stochastic event but rather a process governed by the unique physiological and molecular landscape of the tumor microenvironment. Two key factors are primarily responsible for this selectivity: the hypoxic nature of solid tumors and the overexpression of Organic Anion-Transporting Polypeptides (OATPs) on the surface of cancer cells.[1][2]

Under the low oxygen conditions characteristic of the tumor microenvironment (hypoxia), cancer cells upregulate the expression of Hypoxia-Inducible Factor 1-alpha (HIF-1α). HIF-1α, in turn, acts as a transcription factor that promotes the expression of a suite of genes that support tumor survival and progression, including OATPs.[1][3] These transmembrane proteins, which are found at significantly lower levels in normal tissues, function as conduits for the cellular uptake of this compound.[2][3] This orchestrated molecular cascade, known as the HIF-1α/OATP signaling axis, forms the primary basis for the selective entry of this compound into cancer cells.[1][3]

Once inside the cancer cell, this compound exhibits a distinct subcellular localization pattern, concentrating within the mitochondria and lysosomes.[2] This organelle-specific accumulation is a critical aspect of its potential as a drug delivery vehicle, enabling the targeted release of therapeutic payloads directly to these vital cellular compartments.

Quantitative Data on this compound Activity

The selective action of this compound and its conjugates has been quantified in numerous studies. The following tables summarize key data on its cytotoxicity, in vivo biodistribution, and subcellular localization.

Table 1: In Vitro Cytotoxicity of this compound and PTX-MHI Conjugate

Cell LineTreatmentConcentration (µM)Incubation Time (Days)Cell Viability (%)
HT-29 (Colon Cancer) This compound1.53~95%
PTX-MHI0.11~70%
0.51~50%
1.51~30%
0.12~40%
0.13~32%
NIH3T3 (Normal Fibroblast) This compound1.53~100%
PTX-MHI1.53~80%

Data adapted from a study on a Paclitaxel (PTX)-MHI-148 conjugate.[2]

Table 2: In Vivo Biodistribution of PTX-MHI Conjugate in HT-29 Tumor-Bearing Mice

OrganMean Fluorescence Intensity (Arbitrary Units) ± SD
Tumor ~1.5 x 10⁸ ± 0.2 x 10⁸
Liver ~0.8 x 10⁸ ± 0.15 x 10⁸
Kidneys ~0.5 x 10⁸ ± 0.1 x 10⁸
Lungs ~0.4 x 10⁸ ± 0.08 x 10⁸
Spleen ~0.3 x 10⁸ ± 0.05 x 10⁸
Heart ~0.2 x 10⁸ ± 0.04 x 10⁸

Data represents ex vivo imaging 12 hours after intravenous injection of a PTX-MHI conjugate.[2]

Table 3: Subcellular Localization and Functional Impact (Qualitative Summary)

ParameterObservationExpected Quantitative Metric
Mitochondrial Co-localization Strong co-localization of this compound with mitochondrial trackers in cancer cells.High Pearson's Correlation Coefficient (e.g., >0.8).
Mitochondrial Membrane Potential Expected to induce depolarization in cancer cells upon therapeutic conjugation.Decrease in the red/green fluorescence ratio in a JC-1 assay.
Lysosomal Membrane Permeabilization Potential to induce LMP, especially when conjugated with cytotoxic agents.Increase in green fluorescence and decrease in red fluorescence in an Acridine Orange staining assay.
mTOR Signaling The direct effect of this compound alone is not extensively studied. Conjugates may modulate this pathway depending on the therapeutic agent.Altered levels of p-mTOR and p-S6 in Western blot analysis.

Signaling Pathways and Experimental Workflows

To visually represent the complex biological processes and experimental procedures discussed, the following diagrams have been generated using the DOT language.

Signaling Pathway of this compound Selective Uptake

MHI148_Uptake_Pathway cluster_tumor_microenvironment Tumor Microenvironment cluster_cancer_cell Cancer Cell Hypoxia Hypoxia (Low Oxygen) HIF1a HIF-1α Stabilization Hypoxia->HIF1a Induces OATP_exp OATP Gene Transcription HIF1a->OATP_exp Promotes OATP OATP Transporter OATP_exp->OATP Leads to MHI148_uptake This compound Uptake OATP->MHI148_uptake Mediates Mitochondria Mitochondria MHI148_uptake->Mitochondria Lysosome Lysosome MHI148_uptake->Lysosome MHI148_ext Extracellular This compound MHI148_ext->OATP Binds to

Caption: Signaling pathway of this compound selective uptake into cancer cells.

Experimental Workflow for In Vitro Selectivity Assessment

MHI148_In_Vitro_Workflow cluster_cell_culture Cell Culture cluster_analysis Analysis start Start cancer_cells Cancer Cells (e.g., HT-29) start->cancer_cells normal_cells Normal Cells (e.g., NIH3T3) start->normal_cells treatment Treat with this compound cancer_cells->treatment normal_cells->treatment uptake_assay Cellular Uptake Assay (Fluorescence Microscopy) treatment->uptake_assay coloc_assay Mitochondrial Co-localization (Confocal Microscopy) treatment->coloc_assay cytotoxicity_assay Cytotoxicity Assay (MTT Assay) treatment->cytotoxicity_assay results Results Interpretation uptake_assay->results coloc_assay->results cytotoxicity_assay->results OATP_Inhibition_Logic MHI148 This compound OATP OATP Transporter MHI148->OATP Binds Uptake Cellular Uptake OATP->Uptake Mediates Inhibitor OATP Inhibitor (e.g., Rifampicin) Inhibitor->OATP Blocks

References

An In-depth Technical Guide to the Fundamental Principles of MHI-148 Tumor Targeting

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the core principles underpinning the tumor-targeting capabilities of MHI-148, a near-infrared (NIR) heptamethine cyanine (B1664457) dye. This compound demonstrates intrinsic tumor-homing properties, making it a promising vehicle for targeted drug delivery and a potent agent for diagnostic imaging.

Core Principles of this compound Tumor Targeting

This compound is a small molecule dye that exhibits preferential accumulation and retention in tumor cells over normal cells.[1] This inherent tumor specificity forms the basis of its application in oncology. When conjugated with chemotherapeutic agents, such as paclitaxel (B517696) (PTX), this compound acts as a delivery system, enhancing the drug's bioavailability and efficacy at the tumor site while minimizing systemic toxicity.[2][3]

The tumor-targeting mechanism of this compound is multifactorial, primarily driven by the unique physiological characteristics of the tumor microenvironment.

The Role of Organic Anion-Transporting Polypeptides (OATPs)

A key factor in the selective uptake of this compound by cancer cells is the overexpression of Organic Anion-Transporting Polypeptides (OATPs) on their cell membranes.[2] OATPs are a family of transmembrane proteins that facilitate the transport of a wide range of endogenous and exogenous compounds. Numerous studies have shown that various types of tumors, including colon, lung, brain, and bladder carcinomas, exhibit significantly higher levels of OATP expression compared to healthy tissues.[2] This differential expression serves as a gateway for this compound to enter and accumulate within cancer cells.[1][2] The uptake of this compound can be competitively inhibited by bromosulfophthalein (BSP), a known OATP inhibitor, further confirming the role of these transporters.[1][4]

Influence of the Hypoxic Tumor Microenvironment

The tumor microenvironment is often characterized by hypoxia, or low oxygen levels. This condition triggers a cellular response mediated by the transcription factor Hypoxia-Inducible Factor 1-alpha (HIF-1α).[5] HIF-1α upregulates the expression of various genes, including those encoding for OATPs.[5] In normal, oxygen-rich environments, HIF-1α is rapidly degraded, leading to lower OATP expression and consequently, reduced this compound uptake.[2] This hypoxia-driven upregulation of OATPs in tumor cells creates a positive feedback loop, further enhancing the selective accumulation of this compound.

Intracellular Localization

Upon entering the cancer cell, this compound, and its drug conjugates like PTX-MHI, selectively accumulate in the mitochondria and lysosomes.[1][2] This subcellular localization is significant as it can contribute to the therapeutic effect of the conjugated drug. For instance, the release of drugs within these organelles can trigger apoptosis through mitochondrial or lysosomal pathways.[2]

Quantitative Data on this compound and PTX-MHI Efficacy

The following tables summarize the quantitative data from preclinical studies, highlighting the enhanced efficacy of PTX-MHI in cancer cells and its reduced toxicity in normal cells.

Table 1: In Vitro Cytotoxicity of PTX-MHI, PTX, and this compound in HT-29 (Colon Carcinoma) and NIH3T3 (Normal Fibroblast) Cells [2][6]

TreatmentConcentration (µM)Day 1 Cell Viability (%) - HT-29Day 2 Cell Viability (%) - HT-29Day 3 Cell Viability (%) - HT-29Day 1 Cell Viability (%) - NIH3T3Day 2 Cell Viability (%) - NIH3T3Day 3 Cell Viability (%) - NIH3T3
PTX-MHI 0.1Lower than PTX~60~28Higher than PTXHigher than PTXHigher than PTX
0.5Lower than PTXSignificantly LowerSignificantly LowerHigher than PTXHigher than PTXHigher than PTX
1.5Lower than PTXSignificantly LowerSignificantly LowerHigher than PTXHigher than PTXHigher than PTX
PTX 0.1~100~100~90~100~90~80
0.5~100~90~70~90~80~60
1.5~90~80~60~80~70~50
This compound 0.01 - 1.5No significant toxicityNo significant toxicityNo significant toxicityNo significant toxicityNo significant toxicityNo significant toxicity

Table 2: In Vivo Tumor Growth Inhibition in HT-29 Tumor Model [2]

Treatment GroupDosageTumor Volume Reduction
Control (Saline)--
PTX5 mg/kgSignificant reduction compared to control
PTX-MHI5 mg/kgSignificantly greater reduction than PTX group

Experimental Protocols

This section provides detailed methodologies for key experiments used to evaluate the tumor-targeting properties of this compound.

Synthesis and Characterization of Paclitaxel-MHI-148 (PTX-MHI) Conjugate[2][7]
  • Reaction Setup : The synthesis involves an ester formation reaction between the 2'-OH group of paclitaxel (PTX) and the carboxylic group of this compound.

  • Reagents : N,N'-diisopropyl carbodiimide (B86325) (DIC) and 4-dimethylaminopyridine (B28879) (DMAP) are used as activating agents.

  • Procedure :

    • Mix equal concentrations (e.g., 5 mM in DMSO) of PTX and this compound.

    • Add an equal volume of 1X PBS in the presence of DIC and DMAP.

    • Incubate the reaction mixture.

  • Purification : The resulting PTX-MHI conjugate is purified using a dialysis membrane (e.g., MWCO cutoff 1k).

  • Characterization : The successful synthesis and purity of the conjugate are confirmed using absorbance spectroscopy and time-of-flight mass spectrometry.

In Vitro Cellular Uptake Assay[2]
  • Cell Culture : Culture human colon carcinoma cells (HT-29) and normal mouse embryonic fibroblasts (NIH3T3) in their respective appropriate media.

  • Seeding : Seed the cells in a suitable format (e.g., 24-well plate) and allow them to adhere overnight.

  • Treatment : Treat the cells with this compound or PTX-MHI at a specific concentration (e.g., 10 µM) for a defined period (e.g., 2 hours).

  • Washing : After incubation, wash the cells with phosphate-buffered saline (PBS) to remove any unbound dye.

  • Imaging : Observe and capture images of the cells using a fluorescence microscope equipped with a near-infrared (NIR) filter.

In Vitro Cytotoxicity Assay (MTT Assay)[2][6]
  • Cell Seeding : Plate HT-29 and NIH3T3 cells in 96-well plates at a density of 10,000 cells/well and incubate for 24 hours.

  • Treatment : Treat the cells with various concentrations (e.g., 0.01, 0.05, 0.1, 0.5, and 1.5 µM) of this compound, PTX-MHI, and PTX. Include an untreated control group.

  • Incubation : Incubate the cells for 24, 48, and 72 hours.

  • MTT Addition : Add MTT solution to each well and incubate to allow the formation of formazan (B1609692) crystals.

  • Solubilization : Add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.

  • Absorbance Measurement : Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader to determine cell viability.

In Vivo Near-Infrared Fluorescence (NIRF) Imaging and Biodistribution[2][8]
  • Animal Model : Establish a tumor xenograft model by subcutaneously injecting cancer cells (e.g., HT-29) into immunodeficient mice (e.g., female BALB/c-Nu/Nu).

  • Compound Administration : Once the tumors reach a certain size, intravenously inject the mice with this compound or PTX-MHI.

  • In Vivo Imaging : At various time points post-injection (e.g., 1, 6, 12, 24, and 48 hours), anesthetize the mice and acquire whole-body NIRF images using an in vivo imaging system.

  • Ex Vivo Biodistribution : At the final time point, euthanize the mice and excise the tumor and major organs (e.g., heart, lungs, liver, spleen, kidneys).

  • Ex Vivo Imaging : Image the excised organs and tumor using the NIRF imaging system to quantify the fluorescence intensity and determine the biodistribution of the compound.

Visualizations: Signaling Pathways and Experimental Workflows

The following diagrams illustrate the key mechanisms and processes described in this guide.

MHI148_Uptake_Pathway cluster_extracellular Extracellular Space cluster_cell_membrane Cell Membrane cluster_intracellular Intracellular Space cluster_hypoxia Hypoxic Tumor Microenvironment MHI148 This compound OATP OATP (Overexpressed in Cancer) MHI148->OATP Uptake MHI148_intra This compound OATP->MHI148_intra Mitochondria Mitochondria MHI148_intra->Mitochondria Accumulation Lysosome Lysosome MHI148_intra->Lysosome Accumulation Hypoxia Hypoxia HIF1a HIF-1α Activation Hypoxia->HIF1a HIF1a->OATP Upregulates Expression

Caption: this compound cellular uptake and localization pathway.

In_Vitro_Workflow cluster_setup Experiment Setup cluster_treatment Treatment cluster_analysis Analysis start Seed Cancer Cells (e.g., HT-29) & Normal Cells (e.g., NIH3T3) treat Treat with This compound or PTX-MHI start->treat uptake Cellular Uptake Assay (Fluorescence Microscopy) treat->uptake cytotoxicity Cytotoxicity Assay (MTT Assay) treat->cytotoxicity

Caption: In vitro experimental workflow for this compound evaluation.

In_Vivo_Workflow cluster_model Animal Model cluster_procedure Procedure cluster_endpoint Endpoint Analysis model Establish Tumor Xenograft in Mice inject Intravenous Injection of this compound / PTX-MHI model->inject live_imaging In Vivo NIRF Imaging (Time-course) inject->live_imaging euthanize Euthanize & Excise Tumor and Organs live_imaging->euthanize ex_vivo Ex Vivo Imaging & Biodistribution Analysis euthanize->ex_vivo

Caption: In vivo experimental workflow for this compound evaluation.

References

Methodological & Application

Application Notes and Protocols for In Vivo Imaging with MHI-148 in Mice

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

MHI-148 is a near-infrared (NIR) heptamethine cyanine (B1664457) dye with inherent tumor-targeting properties.[1][2] This characteristic makes it a valuable tool for non-invasive in vivo imaging of cancerous tissues.[2][3] this compound exhibits preferential accumulation in tumor cells, enabling clear visualization and differentiation from surrounding healthy tissue.[2][3] Its mechanism of action involves uptake through overexpressed Organic Anion Transporting Polypeptides (OATPs) on cancer cells, followed by localization within the mitochondria and lysosomes.[1][2][3] This targeted accumulation provides a high signal-to-background ratio, crucial for sensitive and specific tumor detection.[4] Furthermore, this compound's properties have been leveraged for theranostic applications, where it can be conjugated with anticancer drugs to simultaneously image and treat tumors.[1][5]

These application notes provide a detailed protocol for utilizing this compound for in vivo imaging in murine cancer models, summarizing key quantitative data and outlining the underlying signaling pathways and experimental workflows.

Data Presentation

Table 1: In Vivo Imaging Parameters for this compound in Mice

ParameterValueCancer ModelReference
Animal Model BALB/c nude miceColon Cancer (HT-29)[1]
Nude miceLung Cancer[6]
Xenograft nude miceHepatocellular Carcinoma[4]
This compound Dosage 2 µ g/mouse (in 150 µL PBS)Colon Cancer (HT-29)[1]
10 nmol/mouseRenal Cancer (SN12C)[3]
0.75 µmol/kgHealthy mice (biosafety)[4]
Administration Route Intravenous (tail vein)Colon Cancer (HT-29)[1]
IntraperitonealRenal Cancer (SN12C)[3]
Optimal Imaging Time 1 hour post-injectionLung Cancer[6]
8 hours post-injection (peak)Hepatocellular Carcinoma[4]
24 hours post-injectionRenal Cancer (SN12C)[3]

Signaling Pathway and Mechanism of Action

This compound's tumor specificity is primarily attributed to its interaction with OATPs, which are frequently overexpressed on the surface of cancer cells compared to normal cells.[1] The hypoxic microenvironment of tumors can also enhance this compound uptake.[7][8] Once inside the cancer cell, this compound accumulates in the mitochondria and lysosomes.[1][2][3] The β-catenin signaling pathway has been shown to regulate the expression of OATP2B1 and ABCG2, transporters that mediate the uptake and efflux of this compound, respectively, in hepatocellular carcinoma cells.[4] Inhibition of the β-catenin pathway can, therefore, enhance this compound accumulation and improve tumor imaging.[4]

MHI148_Signaling_Pathway This compound Cellular Uptake and Retention Pathway cluster_extracellular Extracellular Space cluster_cell_membrane Cell Membrane cluster_intracellular Intracellular Space MHI148 This compound OATP OATP MHI148->OATP Uptake MHI148_intra Intracellular this compound OATP->MHI148_intra ABCG2 ABCG2 MHI148_intra->ABCG2 Efflux Mitochondria Mitochondria MHI148_intra->Mitochondria Accumulation Lysosomes Lysosomes MHI148_intra->Lysosomes Accumulation Beta_Catenin β-catenin Signaling Beta_Catenin->OATP Upregulates Beta_Catenin->ABCG2 Upregulates

Caption: this compound uptake and retention signaling pathway.

Experimental Protocols

Animal Model Preparation
  • Animal Strain: BALB/c nude mice are commonly used for xenograft tumor models.[1]

  • Tumor Induction:

    • For colon cancer models, HT-29 cells can be subcutaneously injected. Imaging is typically performed when tumors reach a size of 5-7 mm.[1]

    • For lung cancer and hepatocellular carcinoma models, the respective cancer cell lines are used to establish xenografts.[4][6]

  • Acclimatization: Allow mice to acclimatize to the housing conditions for at least one week before the experiment.

  • Anesthesia: For imaging procedures, anesthetize the mice using a suitable anesthetic agent (e.g., isoflurane).

This compound Preparation and Administration
  • Reconstitution: Prepare the this compound solution by dissolving it in a biocompatible solvent such as Phosphate Buffered Saline (PBS).

  • Dosage: The dosage can vary depending on the cancer model and imaging system. A typical dose is 2 µ g/mouse administered intravenously.[1] For some models, an intraperitoneal injection of 10 nmol per mouse has been used.[3]

  • Administration: Administer the prepared this compound solution to the mice via intravenous (tail vein) or intraperitoneal injection.

In Vivo Near-Infrared Fluorescence Imaging
  • Imaging System: Utilize an in vivo imaging system equipped for near-infrared fluorescence detection.

  • Imaging Time Course:

    • Acquire images at various time points post-injection to determine the optimal imaging window.

    • Visualization in tumors can be observed as early as 1 hour post-injection.[6]

    • Peak tumor accumulation is often observed between 8 and 24 hours post-injection.[3][4]

  • Image Acquisition:

    • Place the anesthetized mouse in the imaging chamber.

    • Acquire fluorescence and photographic images.

    • Ensure consistent imaging parameters (e.g., exposure time, excitation/emission filters) across all animals and time points for accurate comparison.

Ex Vivo Biodistribution Analysis
  • Tissue Harvesting: Following the final in vivo imaging session, euthanize the mice.

  • Organ Collection: Dissect and collect the tumor and major organs (e.g., liver, kidneys, spleen, lungs, heart).

  • Ex Vivo Imaging: Image the harvested tissues using the in vivo imaging system to confirm the biodistribution of this compound. This will help to quantify the tumor-to-background signal ratio.

Data Analysis
  • Region of Interest (ROI) Analysis: Draw ROIs around the tumor and other tissues of interest on the fluorescence images.

  • Quantification: Measure the fluorescence intensity within each ROI.

  • Tumor-to-Background Ratio: Calculate the ratio of the fluorescence signal in the tumor to that in adjacent normal tissue to assess the imaging contrast.

Experimental Workflow

The following diagram illustrates the typical experimental workflow for in vivo imaging with this compound in a murine model.

MHI148_Experimental_Workflow This compound In Vivo Imaging Experimental Workflow cluster_preparation Preparation cluster_procedure Procedure cluster_analysis Analysis Animal_Model Animal Model Preparation (Tumor Xenograft) Administration This compound Administration (IV or IP) Animal_Model->Administration MHI148_Prep This compound Solution Preparation MHI148_Prep->Administration InVivo_Imaging In Vivo NIRF Imaging (Time-course) Administration->InVivo_Imaging ExVivo_Imaging Ex Vivo Biodistribution InVivo_Imaging->ExVivo_Imaging Data_Analysis Data Analysis (ROI, T/B Ratio) ExVivo_Imaging->Data_Analysis

Caption: A typical experimental workflow for this compound in vivo imaging.

References

Application Notes and Protocols for the Conjugation of MHI-148 to Paclitaxel

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

This document provides a detailed protocol for the conjugation of the near-infrared (NIR) cyanine (B1664457) dye, MHI-148, to the potent anti-cancer agent, paclitaxel (B517696) (PTX). The resulting conjugate, PTX-MHI, leverages the tumor-targeting properties of this compound to enhance the delivery and efficacy of paclitaxel. The conjugation strategy is based on the formation of an ester bond between the carboxylic acid moiety of this compound and the 2'-hydroxyl group of paclitaxel, a reaction facilitated by the use of N,N'-diisopropylcarbodiimide (DIC) and 4-dimethylaminopyridine (B28879) (DMAP) as coupling agents. This protocol outlines the necessary materials, step-by-step procedures for synthesis, purification, and characterization of the PTX-MHI conjugate.

Quantitative Data Summary

The following table summarizes the key quantitative data for the components involved in the conjugation reaction.

CompoundMolecular FormulaMolecular Weight ( g/mol )Key Functional Group
This compoundC₄₇H₅₅ClN₂O₄~787.4 g/mol (as free acid)Carboxylic Acid
Paclitaxel (PTX)C₄₇H₅₁NO₁₄853.9 g/mol 2'-Hydroxyl
PTX-MHI Conjugate C₉₄H₁₀₄ClN₃O₁₇ ~1623.3 Da Ester Linkage

Experimental Protocols

Materials and Reagents
  • This compound (free acid form)

  • Paclitaxel (PTX)

  • N,N'-Diisopropylcarbodiimide (DIC)

  • 4-Dimethylaminopyridine (DMAP)

  • Anhydrous Dimethylformamide (DMF)

  • Dichloromethane (DCM)

  • Methanol (MeOH)

  • Deionized (DI) Water

  • Dialysis tubing (MWCO 1 kDa)

  • Standard laboratory glassware

  • Magnetic stirrer and stir bars

  • Rotary evaporator

  • High-Performance Liquid Chromatography (HPLC) system (optional, for purification)

  • MALDI-TOF Mass Spectrometer

  • UV-Vis Spectrophotometer

Protocol 1: Conjugation of this compound to Paclitaxel

This protocol describes the esterification reaction to form the PTX-MHI conjugate. The reaction should be carried out under an inert atmosphere (e.g., nitrogen or argon) to prevent side reactions.

  • Reactant Preparation:

    • In a round-bottom flask, dissolve Paclitaxel (1 equivalent) in anhydrous DMF.

    • In a separate container, dissolve this compound (1.2 equivalents) in anhydrous DMF.

    • Prepare a solution of DIC (1.5 equivalents) in anhydrous DMF.

    • Prepare a solution of DMAP (0.5 equivalents) in anhydrous DMF.

  • Reaction Setup:

    • To the stirred solution of Paclitaxel in DMF, add the this compound solution.

    • Add the DMAP solution to the reaction mixture.

    • Slowly, add the DIC solution dropwise to the reaction mixture at room temperature.

  • Reaction Conditions:

    • Allow the reaction to proceed at room temperature for 24-48 hours with continuous stirring under an inert atmosphere.

    • Monitor the reaction progress by thin-layer chromatography (TLC) or LC-MS if desired.

Protocol 2: Purification of PTX-MHI Conjugate

Method A: Dialysis

  • Reaction Quenching: After the reaction is complete, quench any remaining DIC by adding a small amount of water.

  • Solvent Removal: Remove the DMF from the reaction mixture under reduced pressure using a rotary evaporator.

  • Resuspension: Resuspend the crude product in a minimal amount of a suitable solvent (e.g., a mixture of DCM and MeOH).

  • Dialysis: Transfer the resuspended product to a dialysis tube (MWCO 1 kDa) and dialyze against DI water for 48 hours, with several changes of water, to remove unreacted this compound, paclitaxel, and other small molecule impurities.

  • Lyophilization: Lyophilize the dialyzed solution to obtain the purified PTX-MHI conjugate as a solid.

Method B: Preparative HPLC (Optional)

For higher purity, the crude product can be purified using a preparative reverse-phase HPLC system.

  • Sample Preparation: Dissolve the crude product in a suitable injection solvent (e.g., Methanol/Acetonitrile).

  • HPLC Conditions (Example):

    • Column: C18 semi-preparative column.

    • Mobile Phase A: Water with 0.1% Trifluoroacetic acid (TFA).

    • Mobile Phase B: Acetonitrile with 0.1% TFA.

    • Gradient: A suitable gradient from Mobile Phase A to Mobile Phase B to elute the product.

    • Detection: Monitor the elution at the characteristic absorbance wavelengths of both paclitaxel (~227 nm) and this compound (~780 nm).

  • Fraction Collection: Collect the fractions corresponding to the PTX-MHI conjugate peak.

  • Solvent Removal: Evaporate the solvent from the collected fractions under reduced pressure to obtain the purified product.

Protocol 3: Characterization of PTX-MHI Conjugate
  • UV-Vis Spectroscopy:

    • Dissolve a small amount of the purified PTX-MHI conjugate in a suitable solvent (e.g., DMSO or Methanol).

    • Record the UV-Vis spectrum from 200-900 nm.

    • Confirm the presence of characteristic absorbance peaks for both the paclitaxel (~227 nm) and this compound (~780 nm) moieties in the conjugate's spectrum.

  • MALDI-TOF Mass Spectrometry:

    • Prepare a sample of the purified PTX-MHI conjugate for MALDI-TOF analysis according to the instrument's standard protocol.

    • Acquire the mass spectrum in the appropriate mode (positive or negative ion).

    • Confirm the successful conjugation by identifying the molecular ion peak corresponding to the calculated molecular weight of the PTX-MHI conjugate (~1623.3 Da).[1]

Visualizations

Figure 1. Chemical reaction scheme for the conjugation of this compound to paclitaxel.

Experimental_Workflow cluster_reaction Conjugation Reaction cluster_purification Purification cluster_characterization Characterization dissolve_ptx Dissolve Paclitaxel in anhydrous DMF add_reagents Add DMAP and DIC dissolve_ptx->add_reagents dissolve_mhi Dissolve this compound in anhydrous DMF dissolve_mhi->add_reagents react React for 24-48h under inert atmosphere add_reagents->react quench Quench reaction react->quench evaporate Remove DMF quench->evaporate dialyze Dialysis (1 kDa MWCO) against DI water evaporate->dialyze lyophilize Lyophilize to obtain solid dialyze->lyophilize uv_vis UV-Vis Spectroscopy lyophilize->uv_vis maldi_tof MALDI-TOF Mass Spectrometry lyophilize->maldi_tof

Figure 2. Workflow for the synthesis and characterization of the PTX-MHI conjugate.

References

Application Notes and Protocols: MHI-148 in Lung Cancer Research

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

MHI-148 is a heptamethine cyanine (B1664457) dye notable for its near-infrared fluorescence (NIRF) properties and its selective accumulation in tumor tissues.[1][2] This characteristic makes it a promising agent for both cancer imaging and targeted drug delivery. In the context of lung cancer, this compound offers potential applications in preclinical research for visualizing tumors and enhancing the therapeutic efficacy of conjugated anti-cancer drugs.[3][4] This document provides detailed application notes and experimental protocols for the use of this compound in lung cancer research.

Mechanism of Action: Tumor-Specific Uptake

The preferential accumulation of this compound in cancer cells is primarily attributed to its interaction with organic anion-transporting polypeptides (OATPs), which are overexpressed on the surface of various cancer cells, including lung cancer, compared to normal cells.[4][5] The hypoxic microenvironment often found in solid tumors further enhances this uptake.[6] Once inside the cancer cell, this compound localizes within mitochondria and lysosomes.[4][6] This targeted accumulation provides a foundation for its dual application in diagnostics (imaging) and therapy (drug delivery).

Applications in Lung Cancer Research

  • Near-Infrared Fluorescence (NIRF) Imaging: this compound's intrinsic fluorescence in the near-infrared spectrum allows for real-time, non-invasive visualization of lung tumors in preclinical models.[3] This can be utilized for monitoring tumor growth, assessing the effects of therapies, and detecting metastases.[1] The low cytotoxicity of this compound makes it a suitable agent for in vivo imaging studies.[3]

  • Targeted Drug Delivery: this compound can be conjugated with chemotherapeutic agents, such as paclitaxel (B517696) (PTX), to create tumor-targeted drug delivery systems.[6][7] This approach aims to increase the local concentration of the cytotoxic drug within the tumor, thereby enhancing its anti-cancer efficacy while minimizing systemic toxicity.[6] The conjugate, for instance PTX-MHI, has been shown to be more effective than the drug alone in cancer cells.[7][8]

Quantitative Data Summary

The following table summarizes key quantitative findings from preclinical studies involving this compound and its conjugates.

Parameter Cell Line/Model Compound Value Reference
Cytotoxicity (IC50) HT-29 (Colon Cancer)PTX-MHI~0.1 µM (at 72h)[8]
NIH3T3 (Normal Fibroblast)PTX-MHI>1.5 µM (at 72h)[8]
In Vivo Tumor Uptake Lung Cancer Nude Mice ModelThis compoundPeak accumulation at 1h post-injection[3]
Ex Vivo Biodistribution HT-29 Tumor-induced BALB/c nude micePTX-MHIHighest fluorescence intensity in tumor 12h post-injection[6]

Experimental Protocols

Protocol 1: In Vitro Cytotoxicity Assessment of this compound Conjugates

This protocol is adapted from studies on PTX-MHI and can be applied to lung cancer cell lines.[6]

Objective: To determine the cytotoxic effects of this compound conjugated to an anti-cancer drug on lung cancer cells versus normal lung cells.

Materials:

  • Lung cancer cell lines (e.g., A549, H1299)

  • Normal lung fibroblast cell line (e.g., MRC-5)

  • This compound conjugate (e.g., PTX-MHI) and unconjugated drug

  • Complete cell culture medium

  • 96-well plates

  • MTT reagent (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide)

  • DMSO

  • Microplate reader

Procedure:

  • Seed lung cancer cells and normal lung cells in separate 96-well plates at a density of 5,000-10,000 cells/well.

  • Incubate the plates for 24 hours at 37°C in a 5% CO₂ incubator.

  • Prepare serial dilutions of the this compound conjugate and the unconjugated drug in complete culture medium. A typical concentration range would be 0.01 µM to 10 µM.

  • Remove the medium from the wells and add 100 µL of the prepared drug dilutions. Include wells with medium only as a negative control.

  • Incubate the plates for 24, 48, and 72 hours.

  • At each time point, add 10 µL of MTT reagent (5 mg/mL in PBS) to each well and incubate for 4 hours.

  • Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate cell viability as a percentage of the control and determine the IC50 value.

Protocol 2: In Vitro Cellular Uptake and Localization

Objective: To visualize the uptake and subcellular localization of this compound in lung cancer cells.

Materials:

  • Lung cancer cell lines

  • This compound

  • Culture dishes with glass bottoms

  • MitoTracker Green FM and LysoTracker Green DND-26

  • Fluorescence microscope

Procedure:

  • Seed lung cancer cells on glass-bottom culture dishes and allow them to adhere overnight.

  • Treat the cells with this compound at a concentration of 1-5 µM for 1-4 hours.

  • For colocalization, incubate the this compound treated cells with MitoTracker (200 nM) or LysoTracker (50 nM) for 30 minutes.

  • Wash the cells three times with PBS.

  • Image the cells using a fluorescence microscope with appropriate filter sets for this compound (NIR), MitoTracker (Green), and LysoTracker (Green).

Protocol 3: In Vivo NIRF Imaging of Lung Tumors

This protocol is based on a study using a lung cancer nude mice model.[3]

Objective: To visualize lung tumors in a mouse model using this compound.

Materials:

  • Nude mice bearing subcutaneous or orthotopic lung tumors

  • This compound solution (in PBS or other suitable vehicle)

  • In vivo imaging system capable of NIRF detection

Procedure:

  • Administer this compound to tumor-bearing mice via intravenous injection at a dose of 1-5 mg/kg.

  • At various time points post-injection (e.g., 1h, 2h, 4h, 8h, 12h, 24h), anesthetize the mice.

  • Place the mice in the in vivo imaging system and acquire NIRF images.

  • After the final imaging time point, euthanize the mice and excise the tumor and major organs (heart, lungs, liver, spleen, kidneys) for ex vivo imaging to confirm this compound biodistribution.[6]

Visualizations

MHI148_Uptake_Pathway cluster_extracellular Extracellular Space cluster_cell Lung Cancer Cell MHI148 This compound OATP OATP MHI148->OATP MHI148_intracellular Intracellular this compound OATP->MHI148_intracellular Uptake Mitochondrion Mitochondrion Lysosome Lysosome MHI148_intracellular->Mitochondrion MHI148_intracellular->Lysosome

Caption: this compound uptake pathway in lung cancer cells.

Experimental_Workflow cluster_invitro In Vitro Studies cluster_invivo In Vivo Studies cell_culture Lung Cancer Cell Culture cytotoxicity Cytotoxicity Assay (MTT) cell_culture->cytotoxicity uptake Cellular Uptake & Localization cell_culture->uptake end Data Analysis & Conclusion cytotoxicity->end uptake->end animal_model Lung Tumor Mouse Model imaging In Vivo NIRF Imaging animal_model->imaging biodistribution Ex Vivo Biodistribution imaging->biodistribution biodistribution->end start Start start->cell_culture start->animal_model

Caption: Experimental workflow for this compound evaluation.

References

MHI-148 Based Theranostics for Breast Cancer: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The convergence of diagnostics and therapeutics, termed "theranostics," represents a paradigm shift in personalized medicine, particularly in oncology. For breast cancer, the most common malignancy in women globally, theranostic approaches offer the potential for improved diagnosis, targeted treatment, and better patient outcomes.[1][2] The near-infrared (NIR) heptamethine cyanine (B1664457) dye, MHI-148, has emerged as a promising agent in this field due to its intrinsic tumor-targeting capabilities.[3][4][5] This document provides detailed application notes and protocols for the use of this compound-based theranostics in breast cancer research and development.

This compound's utility lies in its preferential accumulation and retention in cancer cells compared to normal cells, a phenomenon attributed to uptake by organic anion-transporting polypeptides (OATPs) which are often overexpressed in tumor tissues.[3][5][6] This inherent tumor specificity allows for both NIR fluorescence imaging and the targeted delivery of conjugated therapeutic agents. This compound has been successfully conjugated with various anticancer drugs, including palbociclib (B1678290) and paclitaxel, demonstrating enhanced cytotoxic effects in breast cancer cell lines.[6][7][8][9]

These application notes will detail the synthesis, in vitro evaluation, and in vivo assessment of this compound-based theranostic agents for breast cancer, providing researchers with the necessary protocols to explore this innovative approach.

Data Presentation

In Vitro Cytotoxicity

The following table summarizes the half-maximal inhibitory concentration (IC50) values of an this compound-palbociclib conjugate compared to the parent drug, palbociclib, and this compound alone in various breast cancer and non-cancerous cell lines. This data highlights the enhanced and altered cytotoxic profile of the conjugate.

CompoundCell LineCell TypeIC50 (μM) - ProliferationIC50 (μM) - GrowthIC50 (μM) - Viability
PalbociclibMCF-7ER-positive Breast Cancer0.04 ± 0.01> 10> 10
MDA-MB-231Triple-Negative Breast Cancer0.8 ± 0.2> 10> 10
This compoundMCF-7ER-positive Breast Cancer> 10> 10> 10
MDA-MB-231Triple-Negative Breast Cancer> 10> 10> 10
MHI-palbociclibMCF-7ER-positive Breast Cancer0.2 ± 0.050.3 ± 0.10.4 ± 0.1
MDA-MB-231Triple-Negative Breast Cancer0.3 ± 0.10.4 ± 0.10.5 ± 0.1

Data is presented as mean ± standard deviation from at least three independent experiments.[3]

Experimental Protocols

Protocol 1: Synthesis of this compound Conjugates

This protocol describes the general steps for conjugating this compound to a therapeutic agent containing a suitable functional group (e.g., amine or hydroxyl). The following is an example for conjugation to a drug with a hydroxyl group, such as paclitaxel.

Materials:

  • This compound with a carboxylic acid functional group

  • Paclitaxel (or other drug with a hydroxyl group)

  • N,N'-Dicyclohexylcarbodiimide (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)

  • 4-Dimethylaminopyridine (DMAP)

  • Anhydrous Dichloromethane (DCM) or Dimethylformamide (DMF)

  • High-Performance Liquid Chromatography (HPLC) for purification

  • Mass Spectrometry (MS) and Nuclear Magnetic Resonance (NMR) for characterization

Procedure:

  • Dissolve this compound-COOH and the therapeutic agent in anhydrous DCM or DMF.

  • Add DCC (or EDC) and DMAP to the reaction mixture.

  • Stir the reaction at room temperature for 24-48 hours under an inert atmosphere (e.g., nitrogen or argon).

  • Monitor the reaction progress using Thin Layer Chromatography (TLC) or HPLC.

  • Upon completion, filter the reaction mixture to remove any precipitated urea (B33335) byproduct.

  • Evaporate the solvent under reduced pressure.

  • Purify the crude product using preparative HPLC.

  • Characterize the final conjugate using MS and NMR to confirm its identity and purity.

Protocol 2: In Vitro Cell Viability and Proliferation Assays

This protocol details the methodology to assess the cytotoxic and anti-proliferative effects of this compound conjugates on breast cancer cell lines.

Materials:

  • Breast cancer cell lines (e.g., MCF-7, MDA-MB-231) and non-cancerous control cell lines (e.g., HEK293).

  • Complete cell culture medium (e.g., DMEM with 10% FBS).

  • This compound conjugate, parent drug, and this compound dye.

  • 96-well plates.

  • Reagents for viability assays (e.g., MTT, WST-1) and proliferation assays (e.g., [³H]-thymidine, BrdU).

  • Plate reader.

Procedure:

  • Cell Seeding: Seed cells in 96-well plates at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

  • Compound Treatment: Prepare serial dilutions of the this compound conjugate, parent drug, and this compound dye. Replace the culture medium with fresh medium containing the compounds at various concentrations. Include a vehicle control (e.g., DMSO).

  • Incubation: Incubate the plates for 48-72 hours at 37°C in a humidified incubator with 5% CO₂.

  • Viability/Proliferation Assessment:

    • MTT/WST-1 Assay (Viability): Add the respective reagent to each well and incubate as per the manufacturer's instructions. Measure the absorbance at the appropriate wavelength using a plate reader.

    • [³H]-Thymidine Incorporation Assay (Proliferation): Add [³H]-thymidine to each well during the last 4-18 hours of incubation. Harvest the cells and measure the incorporated radioactivity using a scintillation counter.

  • Data Analysis: Calculate the percentage of cell viability or proliferation relative to the vehicle control. Determine the IC50 values by fitting the data to a dose-response curve.

Protocol 3: In Vivo Tumor Imaging and Therapy in a Xenograft Model

This protocol outlines the steps for evaluating the theranostic potential of this compound conjugates in a mouse model of breast cancer.

Materials:

  • Immunocompromised mice (e.g., BALB/c nude or NSG).

  • Breast cancer cells for implantation (e.g., MDA-MB-231).

  • This compound conjugate.

  • In vivo imaging system (e.g., IVIS Lumina).

  • Calipers for tumor measurement.

  • Anesthetic for mice.

Procedure:

  • Tumor Implantation: Subcutaneously inject 1-5 million breast cancer cells into the flank of each mouse.

  • Tumor Growth Monitoring: Allow the tumors to grow to a palpable size (e.g., 100-200 mm³). Monitor tumor volume using calipers (Volume = 0.5 x Length x Width²).

  • Imaging and Treatment:

    • Randomly assign mice to treatment groups (e.g., vehicle control, parent drug, this compound conjugate).

    • Administer the this compound conjugate via intravenous or intraperitoneal injection.

    • Imaging: At various time points post-injection (e.g., 4, 24, 48 hours), anesthetize the mice and perform NIR fluorescence imaging using an in vivo imaging system to visualize tumor accumulation.[4]

    • Therapy: Administer the therapeutic doses of the conjugate according to the study design.

  • Efficacy Assessment: Monitor tumor growth and body weight of the mice throughout the study. At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., histology, biodistribution).

  • Data Analysis: Compare tumor growth inhibition between the different treatment groups. Analyze the biodistribution of the conjugate in various organs.

Visualizations

Signaling Pathways and Cellular Mechanisms

The uptake and therapeutic action of this compound based theranostics involve several key cellular processes. The following diagrams illustrate these pathways and workflows.

MHI148_Uptake_Mechanism cluster_extracellular Extracellular Space cluster_cell Breast Cancer Cell MHI148_conjugate This compound Conjugate OATP OATP Transporter MHI148_conjugate->OATP Uptake Internalized_conjugate Internalized Conjugate OATP->Internalized_conjugate Lysosome Lysosome Internalized_conjugate->Lysosome Mitochondria Mitochondria Internalized_conjugate->Mitochondria Drug_Release Drug Release Lysosome->Drug_Release Mitochondria->Drug_Release Therapeutic_Target Therapeutic Target (e.g., CDK4/6, Microtubules) Drug_Release->Therapeutic_Target Apoptosis Apoptosis Therapeutic_Target->Apoptosis

Caption: Cellular uptake and mechanism of action of this compound conjugates.

Theranostic_Workflow Synthesis Synthesis & Characterization of this compound Conjugate InVitro In Vitro Evaluation (Cytotoxicity, Uptake) Synthesis->InVitro InVivo_Imaging In Vivo NIRF Imaging (Tumor Localization) InVitro->InVivo_Imaging InVivo_Therapy In Vivo Therapy (Tumor Growth Inhibition) InVivo_Imaging->InVivo_Therapy Analysis Data Analysis & Biodistribution InVivo_Therapy->Analysis

Caption: Experimental workflow for this compound theranostic development.

Palbociclib_Conjugate_Action cluster_palbo Palbociclib Alone cluster_conjugate This compound-Palbociclib Conjugate Palbociclib Palbociclib CDK46 CDK4/6 Palbociclib->CDK46 Inhibits G1_Arrest G1 Cell Cycle Arrest CDK46->G1_Arrest Cytostatic Cytostatic Effect G1_Arrest->Cytostatic MHI_Palbo This compound-Palbociclib Altered_Target Altered/Multiple Targets MHI_Palbo->Altered_Target Cytotoxicity Cytotoxicity Altered_Target->Cytotoxicity Apoptosis_Induction Apoptosis Induction Cytotoxicity->Apoptosis_Induction

Caption: Altered mechanism of action of this compound-palbociclib conjugate.

References

Application Notes: In Vitro Cell Labeling with MHI-148

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

MHI-148 is a near-infrared (NIR) heptamethine cyanine (B1664457) dye recognized for its tumor-targeting properties.[1][2] It exhibits preferential accumulation in cancer cells compared to normal cells, a phenomenon primarily mediated by the overexpression of Organic Anion Transporting Polypeptides (OATPs) on cancer cell surfaces.[1] Upon cellular uptake, this compound localizes within mitochondria and lysosomes.[1][2] These characteristics make it a valuable tool for cancer cell imaging, targeted drug delivery, and in vitro cell labeling. Its fluorescence in the NIR spectrum (excitation/emission maxima around 782/808 nm) allows for deep tissue penetration and minimizes background autofluorescence from biological samples.[3]

This document provides a detailed protocol for the fluorescent labeling of cells in vitro using this compound, intended for researchers in cell biology, oncology, and drug development.

Mechanism of Action: Tumor-Specific Uptake

The preferential accumulation of this compound in tumor cells is a key feature for its application. This specificity is largely attributed to the activity of OATPs, a family of transmembrane solute carriers that are frequently overexpressed in various cancer types.[1] In contrast, normal or healthy cells typically exhibit low to no expression of these transporters, leading to significantly lower uptake of the dye.[1] This targeted uptake mechanism minimizes background staining and enhances the signal from cancer cells.

MHI148_Uptake_Pathway cluster_extracellular Extracellular Space cluster_cell_membrane Cell Membrane cluster_intracellular Intracellular Space MHI148_ext This compound Dye OATP OATP Transporter (Overexpressed in Cancer Cells) MHI148_ext->OATP Binding MHI148_int This compound Dye OATP->MHI148_int Transport Mitochondrion Mitochondrion MHI148_int->Mitochondrion Accumulation Lysosome Lysosome MHI148_int->Lysosome Accumulation

Figure 1. this compound cellular uptake and localization pathway.

Quantitative Data Summary

The following tables summarize key quantitative parameters for the use of this compound, derived from manufacturer datasheets and scientific literature.

Table 1: Physicochemical and Spectral Properties

Parameter Value Reference
Molecular Weight 764.23 g/mol [1][4]
Excitation Max. ~782 nm [3]
Emission Max. ~808 nm [3]
Recommended Filter Ex: 760-780 nm, Em: 820-860 nm [5]

| Solubility (DMSO) | ~20.83 mg/mL |[4] |

Table 2: In Vitro Labeling Parameters

Parameter Recommended Value Reference
Cell Types Cancer cell lines (e.g., HT-29, SNU-739) [4][5]
Stock Solution Conc. 1-10 mM in DMSO [4]
Working Conc. 10 µM [4][5]
Incubation Time 1 hour [4]

| Incubation Temp. | 37°C |[2] |

Experimental Protocol: In Vitro Cell Labeling

This protocol outlines the steps for staining live cells with this compound for subsequent fluorescence microscopy.

Materials
  • This compound powder (Purity >95%)

  • Dimethyl sulfoxide (B87167) (DMSO), anhydrous

  • Phosphate-Buffered Saline (PBS), pH 7.4

  • Complete cell culture medium appropriate for the cell line

  • Cells cultured on glass-bottom dishes or chamber slides

  • Micropipettes and sterile, light-blocking microcentrifuge tubes

Equipment
  • Fluorescence microscope with NIR imaging capabilities (e.g., equipped with an ICG or Cy7 filter set)

  • Cell culture incubator (37°C, 5% CO₂)

  • Laminar flow hood

  • Vortex mixer

  • Centrifuge

Procedure

1. Preparation of this compound Stock Solution a. Allow this compound powder to equilibrate to room temperature before opening. b. Under sterile conditions, prepare a 1 mM stock solution by dissolving the appropriate amount of this compound powder in anhydrous DMSO. For example, dissolve 0.764 mg of this compound in 1 mL of DMSO. c. Mix thoroughly by vortexing until the powder is completely dissolved. Ultrasonic treatment can aid dissolution.[4] d. Aliquot the stock solution into small volumes in light-blocking microcentrifuge tubes to avoid repeated freeze-thaw cycles. e. Storage: Store stock solution aliquots at -20°C for up to 1 month or at -80°C for up to 6 months.[4] The powder form can be stored at -20°C for up to 3 years.[1]

2. Preparation of Staining Solution a. On the day of the experiment, thaw an aliquot of the this compound stock solution. b. Dilute the 1 mM stock solution in pre-warmed (37°C) complete cell culture medium to a final working concentration of 10 µM. Note: The final concentration of DMSO in the culture medium should be less than 0.5% (v/v) to avoid cytotoxicity.

3. Cell Staining a. Culture cells to the desired confluency (typically 60-80%) on a suitable imaging vessel (e.g., glass-bottom dish). b. Aspirate the existing culture medium from the cells. c. Add the freshly prepared 10 µM this compound staining solution to the cells, ensuring the entire cell monolayer is covered. d. Incubate the cells for 1 hour at 37°C in a 5% CO₂ incubator.

4. Washing a. After incubation, aspirate the staining solution. b. Gently wash the cells twice with pre-warmed PBS (pH 7.4) to remove any unbound dye and reduce background fluorescence.[5] c. After the final wash, add fresh pre-warmed complete culture medium or PBS to the cells for imaging.

5. Fluorescence Imaging a. Immediately image the cells using a fluorescence microscope equipped with appropriate NIR filters. b. Use an excitation filter around 760-780 nm and an emission filter around 820-860 nm.[5] c. Acquire images using settings optimized to maximize signal while minimizing phototoxicity.

MHI148_Workflow cluster_prep Preparation cluster_staining Staining Procedure cluster_analysis Analysis prep_stock Prepare 1 mM Stock in DMSO prep_working Dilute to 10 µM Working Solution in Medium prep_stock->prep_working add_dye Replace Medium with Staining Solution prep_working->add_dye seed_cells Culture Cells on Imaging Dish seed_cells->add_dye incubate Incubate 1 hr at 37°C add_dye->incubate wash Wash 2x with PBS incubate->wash image Fluorescence Microscopy (Ex: ~780nm, Em: ~810nm) wash->image

Figure 2. Experimental workflow for in vitro cell labeling.

Troubleshooting

  • Low Signal:

    • Confirm the expression of OATPs in your cell line of interest; low expression will result in poor uptake.

    • Increase incubation time (e.g., up to 2 hours), but monitor for potential cytotoxicity.

    • Ensure the stock solution has been stored correctly and has not undergone multiple freeze-thaw cycles.

  • High Background:

    • Ensure thorough washing steps are performed. Consider a third wash with PBS.

    • Image cells in a phenol (B47542) red-free medium to reduce background fluorescence.

    • Check for dye precipitation in the working solution. If observed, filter the solution before adding it to cells.

  • Cytotoxicity:

    • This compound alone shows low toxicity at typical imaging concentrations.[4] However, if cell death is observed, reduce the dye concentration or incubation time.

    • Ensure the final DMSO concentration is kept to a minimum (<0.5%).

References

Application Notes and Protocols for MHI-148 for PET Imaging with Ga-68 Conjugation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

MHI-148 is a heptamethine carbocyanine near-infrared fluorescent (NIRF) dye that has demonstrated preferential accumulation in tumor cells.[1] This inherent tumor-targeting capability makes it a promising candidate for developing advanced imaging agents. By conjugating this compound with a chelator and radiolabeling it with Gallium-68 (⁶⁸Ga), a dual-modality imaging probe (NIRF/PET) can be created. This allows for both the high sensitivity of positron emission tomography (PET) for deep-tissue imaging and the high resolution of NIRF imaging for intraoperative guidance.[2][3] These application notes provide detailed protocols for the synthesis, radiolabeling, quality control, and application of ⁶⁸Ga-conjugated this compound for preclinical PET imaging of cancers, particularly hepatocellular carcinoma (HCC).[4]

Signaling Pathway and Mechanism of Uptake

This compound accumulates in cancer cells through a mechanism believed to be mediated by the hypoxia-inducible factor 1α (HIF-1α) signaling axis and the subsequent overexpression of Organic Anion-Transporting Polypeptides (OATPs).[1] Under hypoxic conditions, common in the tumor microenvironment, HIF-1α upregulates the expression of OATPs on the cancer cell surface. These transporters then facilitate the uptake and intracellular retention of this compound.[1] The dye has been observed to accumulate in the mitochondria and lysosomes of tumor cells.[1]

G Figure 1: Proposed Mechanism of this compound Uptake in Tumor Cells. cluster_extracellular Extracellular Space cluster_cell Tumor Cell This compound This compound OATPs OATPs This compound->OATPs Transport Hypoxia Hypoxia HIF-1a HIF-1α Stabilization Hypoxia->HIF-1a Induces OATPs_exp OATP Overexpression HIF-1a->OATPs_exp Upregulates OATPs_exp->OATPs MHI-148_internal Intracellular This compound OATPs->MHI-148_internal Mitochondria Mitochondria MHI-148_internal->Mitochondria Accumulation Lysosomes Lysosomes MHI-148_internal->Lysosomes Accumulation

Caption: Figure 1: Proposed Mechanism of this compound Uptake in Tumor Cells.

Experimental Protocols

Protocol 1: Synthesis of DOTA-MHI-148 Conjugate

This protocol describes the conjugation of an amine-reactive DOTA-NHS ester to an amine-modified this compound dye. This compound must possess a primary or secondary amine for this reaction. If not present, this compound needs to be chemically modified to introduce an amine group prior to this procedure.

Materials:

  • Amine-modified this compound

  • DOTA-NHS ester (e.g., DOTA-tris(t-butyl ester)-NHS)

  • Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)

  • 0.1 M Sodium bicarbonate buffer (pH 8.5)

  • Tris-HCl or Glycine solution (1 M, pH 7.4) for quenching

  • Purification system (e.g., HPLC, solid-phase extraction cartridges)

Procedure:

  • Preparation of this compound Solution: Dissolve the amine-modified this compound in the sodium bicarbonate buffer to a final concentration of 2-3 mg/mL.

  • Preparation of DOTA-NHS Ester Solution: Immediately before use, dissolve the DOTA-NHS ester in anhydrous DMF or DMSO to a concentration of 10 mg/mL.

  • Conjugation Reaction:

    • While gently vortexing, slowly add the DOTA-NHS ester solution to the this compound solution. A typical molar ratio of DOTA-NHS ester to this compound is 10:1 to 20:1, but this may require optimization.

    • Incubate the reaction mixture for 1-2 hours at room temperature in the dark, with continuous gentle stirring.

  • Quenching the Reaction (Optional): Add Tris-HCl or Glycine to a final concentration of 50-100 mM to quench any unreacted DOTA-NHS ester. Incubate for 15 minutes at room temperature.

  • Purification: Purify the DOTA-MHI-148 conjugate using reverse-phase HPLC or a suitable solid-phase extraction (SPE) cartridge to remove unreacted starting materials and byproducts.

  • Characterization: Confirm the identity and purity of the DOTA-MHI-148 conjugate using mass spectrometry and HPLC. Lyophilize the purified product and store it at -20°C.

G Figure 2: Workflow for DOTA-MHI-148 Conjugation. Start Start Prep_MHI Prepare Amine-MHI-148 in Bicarbonate Buffer Start->Prep_MHI Prep_DOTA Prepare DOTA-NHS Ester in DMF/DMSO Start->Prep_DOTA Conjugation Mix and Incubate (1-2h, RT, Dark) Prep_MHI->Conjugation Prep_DOTA->Conjugation Quench Quench Reaction (Optional) Conjugation->Quench Purify Purify via HPLC/SPE Quench->Purify Characterize Characterize and Lyophilize Purify->Characterize End End Characterize->End

Caption: Figure 2: Workflow for DOTA-MHI-148 Conjugation.

Protocol 2: Radiolabeling of DOTA-MHI-148 with Gallium-68

This protocol details the manual radiolabeling of the DOTA-MHI-148 conjugate with ⁶⁸Ga eluted from a ⁶⁸Ge/⁶⁸Ga generator.

Materials:

  • DOTA-MHI-148 conjugate

  • ⁶⁸Ge/⁶⁸Ga generator (eluting ⁶⁸GaCl₃ in 0.1 M HCl)

  • Sodium acetate (B1210297) buffer (1 M, pH 4.5)

  • Sterile, metal-free water

  • Heating block or water bath

  • C18 Sep-Pak light cartridges

  • Ethanol (B145695)

  • Sterile 0.9% saline

  • Sterile filters (0.22 µm)

Procedure:

  • Generator Elution: Elute the ⁶⁸Ge/⁶⁸Ga generator with 0.1 M HCl according to the manufacturer's instructions to obtain ⁶⁸GaCl₃.

  • Reaction Mixture Preparation:

    • In a sterile, metal-free reaction vial, add 10-20 µg of the DOTA-MHI-148 conjugate.

    • Add sodium acetate buffer to adjust the pH of the ⁶⁸GaCl₃ eluate to 3.5-4.5. The exact volume of buffer will depend on the volume and concentration of the eluate.

    • Add the ⁶⁸GaCl₃ eluate (e.g., 370-555 MBq) to the reaction vial.

  • Labeling Reaction:

    • Gently vortex the reaction vial.

    • Heat the mixture at 95°C for 10-15 minutes.

  • Purification of ⁶⁸Ga-DOTA-MHI-148:

    • Pre-condition a C18 Sep-Pak cartridge by washing with 5 mL of ethanol followed by 10 mL of sterile water.

    • Load the reaction mixture onto the C18 cartridge. The ⁶⁸Ga-DOTA-MHI-148 will be retained.

    • Wash the cartridge with 10 mL of sterile water to remove any unchelated ⁶⁸Ga.

    • Elute the purified ⁶⁸Ga-DOTA-MHI-148 from the cartridge with 0.5-1.0 mL of 50% ethanol in saline.

  • Final Formulation:

    • Pass the eluted product through a 0.22 µm sterile filter into a sterile vial.

    • The final product can be further diluted with sterile saline for injection if necessary.

Protocol 3: Quality Control of ⁶⁸Ga-DOTA-MHI-148

Radiochemical Purity (RCP) by Radio-TLC:

  • Stationary Phase: iTLC-SG strips.

  • Mobile Phase: 0.1 M sodium citrate (B86180) buffer (pH 6.0).

  • Procedure: Spot a small amount of the final product onto the iTLC strip. Develop the chromatogram.

  • Analysis: ⁶⁸Ga-DOTA-MHI-148 remains at the origin (Rf = 0.0-0.1), while free ⁶⁸Ga³⁺ migrates with the solvent front (Rf = 0.9-1.0).

  • Acceptance Criteria: RCP ≥ 95%.

Radiochemical Purity (RCP) by Radio-HPLC:

  • Column: Reverse-phase C18 column (e.g., 4.6 x 250 mm, 5 µm).

  • Mobile Phase: A gradient system of Solvent A (water with 0.1% TFA) and Solvent B (acetonitrile with 0.1% TFA).

  • Flow Rate: 1 mL/min.

  • Detection: UV detector (at the absorbance maximum of this compound) in series with a radioactivity detector.

  • Procedure: Inject 10-20 µL of the final product.

  • Analysis: Compare the retention time of the radioactive peak with a non-radioactive ("cold") standard of Ga-DOTA-MHI-148.

  • Acceptance Criteria: RCP ≥ 95%.

Stability:

  • Incubate the final product in human serum at 37°C.

  • Analyze samples by radio-HPLC at various time points (e.g., 30, 60, 120 minutes) to determine the percentage of intact radiotracer.

Protocol 4: In Vitro Cell Uptake Assay

Materials:

  • Hepatocellular carcinoma cell line (e.g., HepG2, Huh7) and a control cell line (e.g., normal hepatocytes).

  • Cell culture medium (e.g., DMEM with 10% FBS).

  • ⁶⁸Ga-DOTA-MHI-148.

  • PBS (phosphate-buffered saline).

  • Gamma counter.

  • Lysis buffer (e.g., 0.1 M NaOH).

Procedure:

  • Cell Seeding: Seed cells in 24-well plates and allow them to attach and grow to 70-80% confluency.

  • Tracer Incubation:

    • Remove the culture medium and wash the cells twice with PBS.

    • Add fresh medium containing ⁶⁸Ga-DOTA-MHI-148 (e.g., 0.1 MBq/mL) to each well.

    • For blocking experiments, co-incubate a separate set of cells with the radiotracer and a 100-fold excess of unlabeled this compound.

    • Incubate at 37°C for various time points (e.g., 15, 30, 60, 120 minutes).

  • Washing:

    • Remove the radioactive medium.

    • Wash the cells three times with ice-cold PBS to stop uptake and remove unbound tracer.

  • Cell Lysis and Counting:

    • Add lysis buffer to each well and incubate for 10 minutes to lyse the cells.

    • Collect the lysate from each well.

    • Measure the radioactivity in the cell lysate using a gamma counter.

    • Determine the protein concentration in each well to normalize the radioactivity counts.

  • Data Analysis: Express the cell uptake as a percentage of the added dose per milligram of protein.

Protocol 5: In Vivo PET Imaging in a Mouse Model of HCC

Materials:

  • Tumor-bearing mice (e.g., nude mice with subcutaneous or orthotopic HCC xenografts).

  • ⁶⁸Ga-DOTA-MHI-148 (formulated in sterile saline).

  • Anesthesia (e.g., isoflurane).

  • Small animal PET/CT scanner.

Procedure:

  • Animal Preparation: Anesthetize the mouse with isoflurane (B1672236) (e.g., 2% in oxygen).

  • Radiotracer Administration: Inject 5-10 MBq of ⁶⁸Ga-DOTA-MHI-148 in approximately 100-150 µL of saline via the tail vein.

  • PET/CT Imaging:

    • Position the mouse in the scanner.

    • Acquire a CT scan for attenuation correction and anatomical localization.

    • Acquire dynamic or static PET scans. For static images, a common time point is 60 minutes post-injection. A typical static scan duration is 10-15 minutes.

  • Image Reconstruction and Analysis:

    • Reconstruct the PET images using an appropriate algorithm (e.g., OSEM3D), applying corrections for attenuation, scatter, and decay.

    • Co-register the PET and CT images.

    • Draw regions of interest (ROIs) over the tumor, muscle, liver, and other organs of interest.

    • Calculate the tracer uptake in each ROI, typically expressed as the percentage of injected dose per gram of tissue (%ID/g) or Standardized Uptake Value (SUV).

G Figure 3: Workflow for In Vivo PET Imaging. Start Start Anesthetize Anesthetize Tumor-Bearing Mouse Start->Anesthetize Inject Inject ⁶⁸Ga-DOTA-MHI-148 (Tail Vein) Anesthetize->Inject Uptake Allow for Uptake (e.g., 60 min) Inject->Uptake Scan Acquire PET/CT Images Uptake->Scan Reconstruct Reconstruct and Analyze Images (ROI Analysis) Scan->Reconstruct End End Reconstruct->End

Caption: Figure 3: Workflow for In Vivo PET Imaging.

Data Presentation

Table 1: In Vivo PET Imaging Quantitative Data for ⁶⁸Ga-DOTA-MHI-148 in Preclinical HCC Models
ParameterMouse Model (Orthotopic HCC)Rabbit Model (Orthotopic HCC)Reference
Imaging Time Point 1 hour post-injection1 hour post-injection[4]
Tumor Size 0.5 cm x 0.3 cm1.2 cm x 1.8 cm[4]
Tumor SUV Data not explicitly providedData not explicitly provided[4]
Tumor-to-Muscle (T/M) SUV Ratio ~3.5 - 4.5Data not explicitly provided[4]

Note: The available literature provides limited explicit SUV values but emphasizes the high contrast achieved, as indicated by the T/M ratios.

Table 2: Biodistribution Data of a Similar ⁶⁸Ga-DOTA-Cyanine Dye (IR808) in Mice (Expressed as %ID/g)
Organ0.5 hours post-injection2 hours post-injection4 hours post-injectionReference
Blood 3.5 ± 0.51.5 ± 0.30.8 ± 0.2[2]
Heart 2.0 ± 0.41.0 ± 0.20.5 ± 0.1[2]
Lung 4.0 ± 0.82.0 ± 0.51.0 ± 0.3[2]
Liver 8.0 ± 1.56.0 ± 1.24.0 ± 0.8[2]
Spleen 2.5 ± 0.61.5 ± 0.40.8 ± 0.2[2]
Kidney 15.0 ± 3.010.0 ± 2.05.0 ± 1.0[2]
Stomach 1.5 ± 0.30.8 ± 0.20.4 ± 0.1[2]
Intestine 3.0 ± 0.72.0 ± 0.51.5 ± 0.4[2]
Muscle 1.0 ± 0.20.5 ± 0.10.3 ± 0.1[2]
Bone 1.2 ± 0.30.8 ± 0.20.5 ± 0.1[2]
Tumor 6.0 ± 1.27.5 ± 1.56.5 ± 1.3[2]

Note: This data is for a structurally similar heptamethine cyanine (B1664457) dye, ⁶⁸Ga-DOTA-IR808, and provides an expected biodistribution profile for ⁶⁸Ga-DOTA-MHI-148.

Conclusion

The dual-modality ⁶⁸Ga-DOTA-MHI-148 probe is a promising agent for the preclinical imaging of tumors, particularly hepatocellular carcinoma.[4] Its tumor-specific uptake mechanism, combined with the complementary strengths of PET and NIRF imaging, offers a powerful tool for cancer research and has the potential for future clinical translation in diagnostics and image-guided surgery. The protocols provided herein offer a comprehensive guide for researchers to synthesize, evaluate, and utilize this novel imaging agent.

References

MHI-148 as a Vehicle for Targeted Drug Delivery: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

The heptamethine cyanine (B1664457) dye, MHI-148, has emerged as a promising vehicle for targeted drug delivery to cancer cells. Its intrinsic tumor-targeting properties, coupled with its utility as a near-infrared (NIR) imaging agent, make it a valuable tool in the development of theranostic agents. This document provides detailed application notes and protocols for utilizing this compound in targeted drug delivery systems, with a specific focus on its conjugation with the chemotherapeutic drug paclitaxel (B517696) (PTX).

Introduction

This compound is a near-infrared (NIR) heptamethine cyanine dye that exhibits preferential accumulation in tumor cells.[1][2] This inherent tumor specificity is attributed to its interaction with overexpressed organic anion-transporting polypeptides (OATPs) on the surface of cancer cells and the hypoxic tumor microenvironment.[1][3][4] Upon cellular uptake, this compound localizes within the mitochondria and lysosomes of tumor cells, but not normal cells.[1][3][2] These characteristics make this compound an ideal candidate for delivering therapeutic payloads directly to the tumor site, thereby enhancing efficacy and minimizing off-target toxicity. One prominent application is the conjugation of this compound with paclitaxel (PTX), a potent anti-cancer drug, to create PTX-MHI conjugates.[1][3][5] This conjugation improves the solubility and bioavailability of PTX in tumor cells.[1][3]

Mechanism of Action

The targeted delivery of this compound-drug conjugates is primarily mediated by the overexpression of OATPs on cancer cells.[1][3] This targeted uptake mechanism allows for the selective accumulation of the conjugate within the tumor.

cluster_extracellular Extracellular Space cluster_cell_membrane Cancer Cell Membrane cluster_intracellular Intracellular Space MHI_148_Drug This compound-Drug Conjugate OATP OATP (Overexpressed) MHI_148_Drug->OATP Binding MHI_148_Drug_Internalized Internalized This compound-Drug OATP->MHI_148_Drug_Internalized Internalization Mitochondria Mitochondria MHI_148_Drug_Internalized->Mitochondria Accumulation Lysosomes Lysosomes MHI_148_Drug_Internalized->Lysosomes Accumulation Drug_Release Drug Release Mitochondria->Drug_Release Lysosomes->Drug_Release Apoptosis Apoptosis Drug_Release->Apoptosis Induction of Start Start Reactants Paclitaxel (PTX) + This compound Start->Reactants Reaction React hydroxyl group of PTX with carboxylic group of this compound Reactants->Reaction Purification Purify the conjugate Reaction->Purification Characterization Characterize by: - Absorbance Spectrum - Time-of-Flight Mass Spectrometry Purification->Characterization End PTX-MHI Conjugate Characterization->End Start Establish HT-29 Tumor Model in BALB/c Nude Mice Treatment Intravenous Injection: - PBS - this compound (2 mg/kg) - PTX (2 mg/kg) - PTX-MHI (2 mg/kg) Start->Treatment Schedule Inject on Day 0, 7, 14 (Total dose: 6 mg/kg) Treatment->Schedule Monitoring Measure Tumor Volume and Body Weight Every Other Day for 30 Days Schedule->Monitoring Endpoint Evaluate Tumor Growth Inhibition Monitoring->Endpoint

References

Experimental Guide for MHI-148 Biodistribution Studies

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Application Notes

Introduction

MHI-148 is a near-infrared (NIR) heptamethine cyanine (B1664457) dye with inherent tumor-targeting properties.[1] Its preferential accumulation in tumor cells is primarily mediated by the overexpression of organic anion-transporting polypeptides (OATPs) and the hypoxic tumor microenvironment.[2][3] This characteristic makes this compound a valuable tool for in vivo and ex vivo tumor imaging, as well as a candidate for targeted drug delivery when conjugated to therapeutic agents.[4][5] These application notes provide a comprehensive guide for conducting biodistribution studies to evaluate the in vivo behavior of this compound and its conjugates.

Mechanism of Tumor-Specific Uptake

The selective uptake of this compound by cancer cells is a key attribute for its use in oncology research. This process is understood to be driven by two main factors:

  • Organic Anion-Transporting Polypeptides (OATPs): Cancer cells often overexpress OATPs on their surface.[3] this compound is a substrate for these transporters, leading to its active uptake and accumulation within the tumor cells.[3] In contrast, normal cells typically have lower levels of OATP expression, resulting in minimal uptake of the dye.[4]

  • Hypoxic Tumor Microenvironment: The low oxygen conditions (hypoxia) characteristic of solid tumors induce the expression of Hypoxia-Inducible Factor 1-alpha (HIF-1α).[3] HIF-1α, in turn, upregulates the expression of OATPs, further enhancing the uptake of this compound into cancer cells.[3]

Upon entering the cancer cell, this compound has been observed to localize within the mitochondria and lysosomes.[1][5]

Data Presentation: Quantitative Biodistribution of this compound

The following tables summarize the biodistribution of this compound in preclinical tumor models. Table 1 presents data for unconjugated this compound in a lung cancer model, and Table 2 shows data for this compound conjugated to Paclitaxel (PTX-MHI) in a colon carcinoma model. The data is presented as mean fluorescence intensity, which is proportional to the concentration of the dye in the respective organs.

Table 1: Ex Vivo Biodistribution of Unconjugated this compound in a Lung Cancer Model

OrganMean Fluorescence Intensity (Arbitrary Units) at 2h Post-InjectionMean Fluorescence Intensity (Arbitrary Units) at 24h Post-Injection
Tumor~1.8 x 10^8~2.5 x 10^8
Liver~2.2 x 10^8~1.5 x 10^8
Spleen~1.0 x 10^8~0.8 x 10^8
Kidney~1.2 x 10^8~0.9 x 10^8
Heart~0.5 x 10^8~0.4 x 10^8
Lung~0.7 x 10^8~0.5 x 10^8

Data adapted from a study in a lung cancer nude mice model.[6][7]

Table 2: Ex Vivo Biodistribution of PTX-MHI Conjugate at 12h Post-Injection in an HT-29 Colon Carcinoma Model

OrganMean Fluorescence Intensity (Arbitrary Units)
Tumor~1.6 x 10^5
Liver~0.8 x 10^5
Kidneys~0.6 x 10^5
Spleen~0.4 x 10^5
Lungs~0.3 x 10^5
Heart~0.2 x 10^5

Data adapted from Raveendran et al., 2021.[1]

Experimental Protocols

1. Animal Model and Tumor Induction

  • Animal Strain: Immunocompromised mice (e.g., BALB/c nude or NSG mice) are recommended to prevent rejection of human tumor xenografts.

  • Tumor Cell Line: Select a cancer cell line known to overexpress OATPs (e.g., HT-29 for colon cancer, A549 for lung cancer).

  • Tumor Implantation: Subcutaneously inject approximately 1 x 10^6 to 5 x 10^6 tumor cells suspended in a suitable medium (e.g., Matrigel) into the flank of the mice.

  • Tumor Growth Monitoring: Allow the tumors to grow to a palpable size (e.g., 100-200 mm³) before initiating the biodistribution study. Tumor volume can be calculated using the formula: (Length x Width²) / 2.

2. Preparation and Administration of this compound

  • Reconstitution: Dissolve this compound in a biocompatible solvent such as dimethyl sulfoxide (B87167) (DMSO) and then dilute to the final desired concentration with sterile phosphate-buffered saline (PBS). Ensure the final DMSO concentration is low (typically <5%) to avoid toxicity.

  • Dose: A typical dose for in vivo imaging is in the range of 1-5 mg/kg body weight. The exact dose should be optimized for the specific application and imaging system.

  • Administration: Administer the this compound solution via intravenous (tail vein) injection.[8][9] The injection volume should be approximately 100-200 µL for a 20-25 g mouse.

3. In Vivo Near-Infrared Fluorescence Imaging

  • Imaging System: Use an in vivo imaging system equipped with the appropriate excitation and emission filters for this compound (Excitation ~780 nm, Emission ~810 nm).

  • Time Points: Perform imaging at multiple time points post-injection to determine the pharmacokinetic profile. Recommended time points include 1, 4, 8, 12, 24, and 48 hours.[1][10]

  • Procedure:

    • Anesthetize the mice using isoflurane (B1672236) or a similar anesthetic agent.

    • Place the mouse in the imaging chamber.

    • Acquire whole-body fluorescence images.

    • Quantify the fluorescence intensity in the tumor and other regions of interest using the imaging software.

4. Ex Vivo Biodistribution Analysis

  • Tissue Collection: At the final imaging time point, euthanize the mice according to approved animal welfare protocols.

  • Organ Harvesting: Immediately dissect and collect the tumor and major organs (liver, spleen, kidneys, heart, lungs, and brain).

  • Ex Vivo Imaging: Arrange the collected organs in a petri dish and image them using the in vivo imaging system.

  • Quantitative Analysis:

    • Measure the fluorescence intensity of each organ.

    • Weigh each organ.

    • Express the data as fluorescence intensity per gram of tissue (%ID/g) if a standard curve is available, or as relative fluorescence units.

5. Ethical Considerations

All animal experiments must be conducted in accordance with the guidelines and regulations of the local Institutional Animal Care and Use Committee (IACUC) or equivalent ethics committee.[11][12] This includes minimizing animal suffering, using the minimum number of animals necessary to obtain statistically significant results, and employing humane endpoints.[12]

Mandatory Visualizations

G cluster_0 Tumor Microenvironment cluster_1 Cancer Cell Hypoxia Hypoxia HIF1a HIF-1α Stabilization Hypoxia->HIF1a Induces OATP_Gene OATP Gene Transcription HIF1a->OATP_Gene Upregulates OATP OATP Transporter (Overexpressed) OATP_Gene->OATP MHI148_Uptake This compound Uptake OATP->MHI148_Uptake Mediates Mitochondria Mitochondria MHI148_Uptake->Mitochondria Lysosomes Lysosomes MHI148_Uptake->Lysosomes MHI148_Accumulation This compound Accumulation Mitochondria->MHI148_Accumulation Lysosomes->MHI148_Accumulation MHI148_Extracellular Extracellular this compound MHI148_Extracellular->OATP G cluster_0 Pre-Experiment cluster_1 Experiment Tumor_Induction Tumor Cell Implantation in Immunocompromised Mice Tumor_Growth Tumor Growth Monitoring (to 100-200 mm³) Tumor_Induction->Tumor_Growth MHI148_Prep This compound Preparation (Reconstitution & Dilution) Tumor_Growth->MHI148_Prep MHI148_Admin Intravenous Injection (Tail Vein) MHI148_Prep->MHI148_Admin InVivo_Imaging In Vivo NIRF Imaging (Multiple Time Points) MHI148_Admin->InVivo_Imaging Euthanasia Euthanasia & Organ Harvest InVivo_Imaging->Euthanasia ExVivo_Imaging Ex Vivo Organ Imaging Euthanasia->ExVivo_Imaging Data_Analysis Quantitative Data Analysis (%ID/g or RFU) ExVivo_Imaging->Data_Analysis

References

Troubleshooting & Optimization

MHI-148 solubility issues and solvent recommendations

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the near-infrared (NIR) fluorescent dye, MHI-148. This resource is designed for researchers, scientists, and drug development professionals, providing essential information on solubility, solvent recommendations, and troubleshooting for common experimental challenges.

Frequently Asked Questions (FAQs)

Q1: What is this compound?

This compound is a heptamethine cyanine (B1664457) dye with near-infrared fluorescent properties. It is recognized for its ability to selectively target and accumulate in tumor cells, making it a valuable tool for cancer detection, diagnosis, and research. Its mechanism of action involves uptake by lysosomes and mitochondria within tumor cells, a process largely mediated by Organic Anion-Transporting Polypeptides (OATPs) which are often overexpressed in cancer cells.[1][2][3]

Q2: What are the primary applications of this compound?

This compound is primarily used for:

  • Tumor Imaging: Its NIR fluorescence allows for the visualization of tumors in vitro and in vivo.

  • Drug Delivery: this compound can be conjugated with anticancer drugs, such as paclitaxel, to enhance their targeted delivery to tumor sites.

  • Cancer Research: It serves as a probe to study tumor biology, particularly the role of the hypoxic microenvironment and OATP-mediated transport.[2]

Q3: What is the excitation and emission spectra of this compound?

This compound has an excitation maximum of approximately 782 nm and an emission maximum of around 808 nm.

Solubility and Solvent Recommendations

The solubility of this compound can vary depending on the solvent. Below is a summary of its solubility in common laboratory solvents.

SolventSolubilityMolar Concentration (Approx.)Notes
DMSO 20.83 mg/mL27.26 mMMay require ultrasonication for complete dissolution. It is highly recommended to use newly opened, anhydrous DMSO as it is hygroscopic.[3][4]
DMF 20 mg/mL26.17 mM
Ethanol 10 mg/mL13.09 mM
PBS (pH 7.2) 1 mg/mL1.31 mM

Experimental Protocols

Preparation of a 10 mM Stock Solution in DMSO
  • Materials:

    • This compound solid

    • Anhydrous Dimethyl Sulfoxide (DMSO), newly opened

    • Vortex mixer

    • Ultrasonic bath

    • Sterile microcentrifuge tubes

  • Procedure:

    • Equilibrate the this compound vial to room temperature before opening to prevent moisture condensation.

    • Weigh the required amount of this compound. The molecular weight of this compound is 764.23 g/mol .

    • Add the appropriate volume of anhydrous DMSO to achieve a 10 mM concentration.

    • Vortex the solution vigorously for 1-2 minutes.

    • If the solid has not fully dissolved, place the tube in an ultrasonic bath for 5-10 minutes.

    • Visually inspect the solution to ensure there are no visible particles.

    • Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles.

    • Store the stock solution at -20°C or -80°C, protected from light. For long-term storage (up to 6 months), -80°C is recommended.[3]

Preparation of Working Solutions for In Vitro Cell Culture
  • Materials:

    • 10 mM this compound stock solution in DMSO

    • Pre-warmed cell culture medium

  • Procedure:

    • Thaw the 10 mM this compound stock solution at room temperature.

    • Perform a serial dilution of the stock solution in pre-warmed cell culture medium to achieve the desired final concentration (e.g., 10 µM).

    • It is crucial to add the this compound stock solution to the culture medium and mix immediately to prevent precipitation. Avoid adding the medium to the concentrated stock.

    • The final concentration of DMSO in the cell culture medium should be kept low (typically ≤ 0.5%) to avoid solvent-induced cytotoxicity.

Troubleshooting Guide

Issue: this compound is not dissolving in DMSO.
  • Question: I am having trouble dissolving this compound in DMSO. What should I do?

  • Answer:

    • Check DMSO Quality: Ensure you are using high-purity, anhydrous DMSO. DMSO is hygroscopic and absorbed water can significantly reduce the solubility of this compound.[4] Use a fresh, unopened bottle if possible.

    • Use Ultrasonication: Gentle heating (to 37°C) and sonication can aid in dissolution. Place the vial in an ultrasonic bath for 10-15 minute intervals until the compound is fully dissolved.[3]

    • Vortex Thoroughly: Ensure the solution is vortexed vigorously after the addition of the solvent.

Issue: this compound precipitates after dilution in aqueous media.
  • Question: My this compound solution was clear in DMSO, but it precipitated when I diluted it in my cell culture medium. How can I prevent this?

  • Answer:

    • Dilution Method: Always add the concentrated DMSO stock solution to the aqueous buffer or cell culture medium while vortexing. Do not add the aqueous solution to the DMSO stock, as this can cause the compound to crash out of solution.

    • Final Concentration: Ensure the final concentration of this compound in the aqueous medium does not exceed its solubility limit in that medium (approximately 1 mg/mL or 1.31 mM in PBS pH 7.2).

    • Optimize DMSO Concentration: While keeping the final DMSO concentration low is important for cell health, a very low percentage might not be sufficient to maintain this compound in solution. You may need to optimize the final DMSO concentration for your specific medium and this compound concentration.

    • Use of Pluronic F-127: For in vivo applications or challenging in vitro systems, consider using a non-ionic surfactant like Pluronic F-127 to improve aqueous solubility and stability.

Visualizing Experimental Workflows and Signaling Pathways

This compound Solubility Troubleshooting Workflow

G cluster_0 This compound Solubility Troubleshooting start Start: this compound Dissolution Issue check_dmso Is the DMSO anhydrous and from a fresh bottle? start->check_dmso use_fresh_dmso Use fresh, anhydrous DMSO check_dmso->use_fresh_dmso No ultrasonicate Apply ultrasonication and gentle warming (37°C) check_dmso->ultrasonicate Yes use_fresh_dmso->ultrasonicate dissolved This compound Dissolved ultrasonicate->dissolved Yes precipitation Precipitation in Aqueous Media? ultrasonicate->precipitation No, still issues dissolved->precipitation dilution_protocol Follow correct dilution protocol: Add DMSO stock to aqueous media while vortexing precipitation->dilution_protocol Yes consider_surfactant Consider using a surfactant (e.g., Pluronic F-127) precipitation->consider_surfactant Still precipitating check_concentration Is final concentration below solubility limit? dilution_protocol->check_concentration adjust_concentration Lower the final concentration check_concentration->adjust_concentration No resolved Issue Resolved check_concentration->resolved Yes adjust_concentration->resolved consider_surfactant->resolved G cluster_1 This compound Cellular Uptake Pathway hypoxia Hypoxic Tumor Microenvironment hif1a HIF-1α Stabilization hypoxia->hif1a oatp Upregulation of OATPs (Organic Anion-Transporting Polypeptides) hif1a->oatp mhi148_int Intracellular this compound oatp->mhi148_int mhi148_ext Extracellular this compound mhi148_ext->mhi148_int OATP-mediated transport accumulation Accumulation in Lysosomes & Mitochondria mhi148_int->accumulation

References

preventing MHI-148 photobleaching during microscopy

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address challenges encountered when using the near-infrared (NIR) heptamethine cyanine (B1664457) dye, MHI-148, in fluorescence microscopy, with a specific focus on preventing photobleaching.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its primary applications?

This compound is a near-infrared (NIR) heptamethine cyanine dye with tumor-targeting properties.[1][2][3] It is primarily used for in vitro and in vivo cancer imaging, diagnosis, and as a component of drug delivery systems to enhance the efficacy of anticancer drugs.[1][4] this compound selectively accumulates in the mitochondria and lysosomes of tumor cells, a process partially mediated by overexpressed Organic Anion Transporting Polypeptides (OATPs) on cancer cells.[1][2][3][5]

Q2: What is photobleaching and why is it a concern when imaging this compound?

Photobleaching is the irreversible photochemical destruction of a fluorophore, leading to a loss of its ability to fluoresce.[6] For heptamethine cyanine dyes like this compound, this can occur through photooxidative cleavage of the molecule.[7] This is a significant concern during fluorescence microscopy as it results in a progressive fading of the fluorescent signal, which can compromise image quality and the accuracy of quantitative measurements, especially in time-lapse experiments.

Q3: Are near-infrared dyes like this compound generally more or less stable than dyes in the visible spectrum?

While NIR imaging offers advantages like deeper tissue penetration and reduced autofluorescence, traditional cyanine dyes can have poor photostability.[6][8] However, structural modifications, such as those in this compound, aim to improve stability.[2] Some studies suggest that certain NIR heptamethine cyanines can exhibit improved photostability compared to dyes like Indocyanine Green (ICG).[9]

Q4: What are the main factors that contribute to the photobleaching of this compound?

The primary factors contributing to photobleaching are:

  • High-intensity illumination: The powerful light sources used for excitation in fluorescence microscopy can accelerate the photochemical reactions that destroy the this compound molecule.

  • Prolonged exposure to light: The longer the sample is illuminated, the more photobleaching will occur.

  • Presence of reactive oxygen species (ROS): The interaction of excited fluorophores with oxygen can lead to the generation of ROS, which in turn can degrade the dye.[6]

Q5: Can I use standard antifade reagents with this compound?

Yes, antifade reagents can be used to reduce the photobleaching of this compound. These reagents typically work by scavenging reactive oxygen species. For live-cell imaging, reagents like Trolox and L-Ascorbic acid are common choices. For fixed samples, commercial mounting media containing antifade agents are recommended. It is important to choose a reagent that is compatible with your experimental setup (live vs. fixed cells) and has low background fluorescence in the NIR spectrum.[10][11]

Troubleshooting Guides

Issue: Rapid loss of this compound fluorescent signal during microscopy.

This guide provides a step-by-step approach to troubleshoot and mitigate the photobleaching of this compound.

Step 1: Optimize Imaging Parameters

The most effective way to reduce photobleaching is to minimize the total light exposure to the sample.

ParameterRecommendationRationale
Excitation Intensity Use the lowest laser power or light source intensity that provides an adequate signal-to-noise ratio.Reduces the rate of photochemical reactions that lead to photobleaching.
Exposure Time Keep the camera exposure time as short as possible while still obtaining a clear image. One study successfully used a 10-second exposure time for this compound imaging in cells.[4]Minimizes the duration of light exposure per image.
Imaging Frequency For time-lapse experiments, increase the interval between image acquisitions to the longest duration that still captures the biological process of interest.Reduces the cumulative light exposure over the course of the experiment.
Filter Sets Use appropriate filter sets to ensure efficient detection of the emitted fluorescence. For this compound, a filter cube with an excitation range of 750-800 nm and an emission range of 820-860 nm has been successfully used.[12]Maximizes signal collection, allowing for lower excitation intensity.
Step 2: Employ Antifade Reagents

The addition of antifade reagents to your imaging medium or mounting medium can significantly enhance the photostability of this compound.

ApplicationRecommended Reagent TypeExamples
Live-Cell Imaging Cell-permeable, non-toxic antioxidants.Trolox, L-Ascorbic Acid.
Fixed-Cell/Tissue Imaging Commercial antifade mounting media.ProLong™ series, VECTASHIELD®.
Step 3: Proper Sample Preparation and Handling
  • Protect from light: Prepare and handle this compound solutions and stained samples in the dark or under dim lighting conditions to prevent premature photobleaching.

  • Optimize dye concentration: Use the lowest concentration of this compound that gives a sufficient signal. Higher concentrations do not always lead to brighter images and can sometimes increase background noise. A concentration of 10 µM for 1 hour has been used for in vitro cell staining.[1]

Experimental Protocols

Protocol 1: In Vitro Staining of Adherent Cancer Cells with this compound for Fluorescence Microscopy

This protocol is adapted from methodologies described in the literature for staining cancer cells with this compound.[1]

  • Cell Culture: Plate adherent cancer cells (e.g., HT-29) on glass-bottom dishes or coverslips and culture until they reach the desired confluency.

  • Preparation of this compound Staining Solution: Prepare a 10 µM working solution of this compound in your normal cell culture medium.

  • Cell Staining:

    • Aspirate the culture medium from the cells.

    • Add the 10 µM this compound staining solution to the cells.

    • Incubate for 1 hour at 37°C in a CO2 incubator.

  • Washing:

    • Aspirate the staining solution.

    • Wash the cells three times with Dulbecco's Phosphate-Buffered Saline (DPBS) to remove any unbound dye.

  • Imaging:

    • Add fresh culture medium or a suitable imaging buffer to the cells. For live-cell imaging, consider supplementing the medium with an antifade reagent like Trolox.

    • Proceed with imaging on a fluorescence microscope equipped for NIR imaging.

Visualizations

MHI148_Uptake_Pathway cluster_cell Cancer Cell Mitochondria Mitochondria Cell Death Cell Death Mitochondria->Cell Death Lysosome Lysosome Lysosome->Cell Death OATP OATP Transporter MHI148_intracellular This compound (intracellular) OATP->MHI148_intracellular MHI148_extracellular This compound (extracellular) MHI148_extracellular->OATP Uptake MHI148_intracellular->Mitochondria Accumulation MHI148_intracellular->Lysosome Accumulation

Caption: Proposed pathway for this compound uptake and action in cancer cells.

Photobleaching_Troubleshooting_Workflow start Start: Rapid Signal Loss Observed optimize_imaging Step 1: Optimize Imaging Parameters - Reduce Excitation Intensity - Shorten Exposure Time - Increase Imaging Interval start->optimize_imaging check1 Is Signal Stability Improved? optimize_imaging->check1 add_antifade Step 2: Add Antifade Reagent - Live-cell: Trolox, etc. - Fixed: Antifade Mounting Medium check1->add_antifade No end_success Success: Stable Signal Achieved check1->end_success Yes check2 Is Signal Stability Sufficient? add_antifade->check2 review_prep Step 3: Review Sample Preparation - Protect from light? - Optimal dye concentration? check2->review_prep No check2->end_success Yes end_further_opt Further Optimization Needed review_prep->end_further_opt

References

troubleshooting MHI-148 non-specific binding in tissues

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals utilizing the near-infrared (NIR) dye MHI-148 in tissue-based experiments.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of this compound uptake in tissues?

This compound is a heptamethine cyanine (B1664457) dye that exhibits preferential uptake and retention in tumor cells compared to normal cells.[1][2][3][4] This selectivity is primarily mediated by organic anion-transporting polypeptides (OATPs), which are often overexpressed on the surface of various cancer cells.[1][2][3][5] The hypoxic microenvironment of tumors can also contribute to this selective accumulation.[1] Once inside the cancer cells, this compound tends to accumulate in the mitochondria and lysosomes.[1][2][3][4]

Q2: Is this compound expected to show high binding in normal tissues?

No, this compound is designed for tumor-specific targeting and is reported to not accumulate significantly in normal cells or tissues.[1][2][6] This is attributed to the lower expression of OATPs in healthy tissues compared to cancerous ones.[1]

Q3: Can this compound be used in applications like immunofluorescence (IF) or immunohistochemistry (IHC)?

While this compound is primarily used for in vivo and in vitro NIR fluorescence imaging to detect tumors, its fluorescent properties suggest potential utility in tissue staining protocols. However, if you are experiencing non-specific binding in these applications, it is crucial to follow rigorous protocols to minimize background signal, similar to those used for traditional fluorophore-conjugated antibodies.

Troubleshooting Non-Specific Binding of this compound in Tissues

If you are observing higher-than-expected signal in non-target tissues when using this compound, this may be due to several factors unrelated to its primary OATP-mediated uptake mechanism. The following guide provides a systematic approach to troubleshooting these issues.

Diagram: this compound Proposed Uptake Pathway

MHI148_Uptake cluster_extracellular Extracellular Space cluster_cell Cancer Cell MHI148_ext This compound OATP OATP Transporter MHI148_ext->OATP Binding & Transport MHI148_int Intracellular this compound OATP->MHI148_int Uptake Mitochondrion Mitochondrion Lysosome Lysosome MHI148_int->Mitochondrion Accumulation MHI148_int->Lysosome Accumulation

Caption: Proposed mechanism of this compound uptake and accumulation in cancer cells.

Systematic Troubleshooting Workflow

This workflow is designed to help you identify and resolve the source of non-specific binding in your tissue staining experiments.

Diagram: Troubleshooting Workflow for Non-Specific Binding

Troubleshooting_Workflow Start High Background/ Non-Specific Staining Check_Fixation 1. Review Fixation Protocol Start->Check_Fixation Check_Blocking 2. Optimize Blocking Step Check_Fixation->Check_Blocking Check_Concentration 3. Titrate this compound Concentration Check_Blocking->Check_Concentration Check_Washing 4. Enhance Washing Steps Check_Concentration->Check_Washing Check_Endogenous 5. Assess Endogenous Autofluorescence/Enzymes Check_Washing->Check_Endogenous Resolved Problem Resolved Check_Endogenous->Resolved

Caption: A step-by-step workflow for troubleshooting non-specific this compound binding.

Detailed Troubleshooting Steps & Methodologies

Issues Related to Tissue Preparation and Fixation

Over-fixation of tissues can lead to increased background staining.[7]

ProblemPotential CauseRecommended Solution
High background across the entire tissue section Over-fixation with formalinReduce the duration of fixation. The optimal time can vary depending on the tissue size and type.[7]
Incomplete deparaffinizationEnsure complete removal of paraffin (B1166041) by using fresh xylene and consider adding an extra xylene wash to your protocol.[7]
Tissue sections are too thickCut thinner sections to reduce the trapping of reagents and improve washing efficiency.[7]
Sections allowed to dry outKeep tissue sections hydrated throughout the entire staining procedure, as drying can cause non-specific binding.[7]

Experimental Protocol: Optimizing Fixation

  • Tissue Harvest: Promptly after excision, immerse the tissue in 10% neutral buffered formalin.

  • Fixation Time: For smaller tissue samples, fix for 12-24 hours. For larger tissues, adjust the time accordingly, but avoid prolonged fixation beyond 72 hours.

  • Processing: After fixation, process the tissue through a graded series of ethanol (B145695) and xylene before embedding in paraffin.

  • Sectioning: Cut sections at 4-5 µm thickness.

Inadequate Blocking

Blocking is a critical step to prevent non-specific interactions of staining reagents with the tissue.[8][9]

ProblemPotential CauseRecommended Solution
Non-specific binding to cellular components Hydrophobic and ionic interactionsIncubate sections with a blocking buffer containing normal serum or a protein-based blocker like Bovine Serum Albumin (BSA).[8]
Fc receptor binding (if using antibodies in the protocol)Use normal serum from the species in which the secondary antibody was raised. A 10% solution for 30-60 minutes is a good starting point.[8][10]

Experimental Protocol: Effective Blocking

  • Rehydration: After deparaffinization, rehydrate the tissue sections through graded alcohols to water.

  • Antigen Retrieval (if necessary): Perform heat-induced or enzymatic antigen retrieval if required for other antibodies in your panel.

  • Blocking Step:

    • Drain the slides without letting them dry.

    • Apply the blocking solution (e.g., 10% normal goat serum in PBS) to cover the entire tissue section.

    • Incubate in a humidified chamber for at least 30-60 minutes at room temperature.

    • Gently tap off the excess blocking solution before applying the primary antibody or this compound.

This compound Concentration and Incubation

Using an excessively high concentration of any staining reagent can lead to non-specific binding.[7][11]

ProblemPotential CauseRecommended Solution
High overall background signal This compound concentration is too highPerform a titration experiment to determine the optimal concentration of this compound that provides a good signal-to-noise ratio.
Incubation time is too longReduce the incubation time. A shorter incubation may be sufficient for specific binding while minimizing non-specific interactions.

Experimental Protocol: this compound Titration

  • Prepare a series of dilutions of this compound in your chosen buffer (e.g., 10 µM, 5 µM, 1 µM, 0.5 µM, 0.1 µM).

  • Apply each dilution to a separate tissue section (positive control tissue is recommended).

  • Incubate for a standardized period (e.g., 1 hour at room temperature).

  • Wash and mount the slides.

  • Image all slides using identical acquisition settings (e.g., exposure time, gain).

  • Compare the images to identify the lowest concentration that gives a strong specific signal with minimal background.

Insufficient Washing

Inadequate washing between steps can leave residual reagents on the tissue, contributing to background.[10][12]

ProblemPotential CauseRecommended Solution
Spotty or uneven background Insufficient washing stepsIncrease the number and/or duration of washes after incubation with this compound. Use a gentle wash buffer like PBS or TBS with a mild detergent (e.g., 0.05% Tween-20).[13]

Experimental Protocol: Optimized Washing

  • Following incubation with this compound, immediately immerse the slides in a copious amount of wash buffer.

  • Perform three separate washes, each for 5 minutes, with gentle agitation.

  • Ensure fresh wash buffer is used for each wash step.

Endogenous Tissue Components

Some tissues have endogenous properties that can interfere with fluorescence-based detection.

ProblemPotential CauseRecommended Solution
High background in specific tissue types (e.g., liver, kidney) Endogenous biotin (B1667282) (if using biotin-based detection systems)Use a polymer-based detection system or perform a biotin block prior to primary antibody incubation.[14]
Endogenous peroxidase activity (if using HRP-based detection)Quench endogenous peroxidase activity by treating sections with a 3% hydrogen peroxide solution before blocking.[10][14]
AutofluorescenceWhile this compound is in the NIR spectrum, some tissues can have autofluorescence. View an unstained, deparaffinized slide under the microscope to assess the level of autofluorescence. If it is significant, consider using spectral unmixing if your imaging system supports it.

References

MHI-148 Tumor Retention: Technical Support Center

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to enhance the tumor retention time of MHI-148.

Troubleshooting Guide

This guide addresses common issues encountered during experiments with this compound and provides potential solutions.

Issue Potential Cause Suggested Solution
Low Tumor-to-Background Signal Suboptimal timing of imaging after injection. The peak accumulation of this compound conjugates in tumors can vary. For instance, a paclitaxel-MHI-148 (PTX-MHI) conjugate showed maximum tumor accumulation 12 hours post-injection, with the signal sustained for up to 3 days.[1][2]Optimize the imaging time window. Perform a time-course imaging study (e.g., at 2, 4, 6, 12, 24, and 48 hours post-injection) to determine the optimal time point for maximum tumor accumulation and retention for your specific this compound formulation and tumor model.[1][2]
Low expression of Organic Anion-Transporting Polypeptides (OATPs) in the tumor model. this compound uptake is mediated by OATPs, and their expression can vary between tumor types.[1][3][4]Select a tumor model with known high OATP expression. Screen different cancer cell lines or patient-derived xenograft (PDX) models for the expression of OATPs (e.g., OATP1B3, OATP2B1, OATP4A1, OATP5A1) using techniques like qPCR or multiplex QDL.[4]
Insufficient tumor hypoxia. The hypoxic tumor microenvironment upregulates Hypoxia-Inducible Factor-1α (HIF-1α), which in turn increases OATP expression, leading to higher this compound uptake.[1][3]Modulate tumor hypoxia. Consider using tumor models known for their hypoxic nature. Alternatively, experimental strategies to transiently increase tumor hypoxia could be explored, though this may have other biological consequences.
Rapid Clearance from the Tumor Poor stability or formulation of this compound. The native form of this compound might be cleared relatively quickly.Utilize a drug delivery system. Encapsulating or conjugating this compound can improve its pharmacokinetic profile. Strategies include: - Nanoparticle formulation: Conjugating this compound to chitosan (B1678972) nanomicelles has been shown to improve tumor accumulation and retention.[5] - Albumin encapsulation: Complexing cyanine (B1664457) dyes with albumin can enhance their blood circulation time and tumor accumulation.[6][7]
High Off-Target Accumulation Non-specific binding or uptake in other organs. Refine the delivery strategy. The use of targeted drug delivery systems, such as conjugating this compound to a tumor-specific ligand or encapsulating it in nanoparticles, can help reduce off-target accumulation.[1][7]

Frequently Asked Questions (FAQs)

Q1: What is the underlying mechanism of this compound tumor-specific uptake?

A1: The preferential accumulation of this compound in tumor cells is primarily mediated by two factors: the overexpression of Organic Anion-Transporting Polypeptides (OATPs) on the surface of cancer cells and the hypoxic tumor microenvironment.[1][3] Hypoxia induces the expression of Hypoxia-Inducible Factor-1α (HIF-1α), which subsequently upregulates the expression of OATPs, leading to increased uptake and retention of this compound in the tumor.[1][3][4] this compound has been observed to accumulate in the mitochondria and lysosomes of cancer cells.[1]

Q2: How can I increase the expression of OATPs in my tumor model to enhance this compound retention?

A2: While directly and selectively increasing OATP expression in a tumor in vivo is challenging, you can select tumor models that are known to have high endogenous OATP levels.[4][8] Additionally, since hypoxia upregulates OATPs via HIF-1α, using tumor models with a significant hypoxic fraction may lead to better this compound uptake.[1][3]

Q3: What are some formulation strategies to improve the tumor retention of this compound?

A3: Formulating this compound into a drug delivery system can significantly enhance its tumor retention. Two promising approaches are:

  • Nanoparticle Conjugation: Conjugating this compound to biocompatible nanoparticles, such as hydrophobically modified glycol chitosan (HGC) nanomicelles, can improve its stability and tumor-targeting capabilities.[5]

  • Albumin Complexation: Forming a complex of this compound with serum albumin can increase its circulation half-life and promote accumulation in tumors through the enhanced permeability and retention (EPR) effect.[6][7]

Q4: Can I conjugate this compound to my therapeutic agent of interest?

A4: Yes, this compound has been successfully conjugated to therapeutic agents like paclitaxel (B517696) to create a tumor-targeted drug delivery system.[1][9] This approach can enhance the delivery and accumulation of the therapeutic agent in the tumor, potentially increasing its efficacy and reducing systemic toxicity.[1][9]

Quantitative Data

The following table summarizes the biodistribution of a paclitaxel-MHI-148 conjugate (PTX-MHI) in an HT-29 tumor model 12 hours post-injection, illustrating the preferential accumulation in the tumor.

Organ Mean Fluorescence Intensity ± SD (n=3)
Tumor Value not explicitly stated in numerical form in the provided search results, but graphical representation shows it as the highest accumulation.
Liver Lower than tumor
Kidneys Lower than tumor
Lungs Lower than tumor
Spleen Lower than tumor
Heart Lower than tumor

Note: The referenced study presented this data graphically, showing significantly higher fluorescence in the tumor compared to other organs. For precise quantitative values, referring to the original publication is recommended.[2][10]

Experimental Protocols

Protocol 1: In Vitro Cellular Uptake Assay

Objective: To qualitatively assess the uptake of this compound or its conjugates in cancer cells versus normal cells.

Materials:

  • Cancer cell line (e.g., HT-29) and a normal fibroblast cell line (e.g., NIH3T3)

  • Confocal dishes

  • Culture medium

  • This compound or this compound conjugate solution (e.g., 10 µM)

  • DPBS

  • Fluorescence microscope

Procedure:

  • Seed the cancer and normal cells in separate confocal dishes and incubate at 37°C for 24 hours.

  • Treat the cells with 10 µM of this compound or your this compound conjugate in the culture medium.

  • Incubate for 1 hour.

  • Wash the cells multiple times with DPBS to remove any unbound dye.

  • Add fresh culture medium to the dishes.

  • Visualize and capture images of the cells using a fluorescence microscope to assess the intracellular fluorescence, which indicates uptake.[1][2]

Protocol 2: In Vivo Biodistribution Study

Objective: To evaluate the tumor accumulation and organ distribution of this compound or its conjugates over time.

Materials:

  • Tumor-bearing animal model (e.g., BALB/c nude mice with HT-29 xenografts)

  • This compound or this compound conjugate solution

  • In vivo imaging system (e.g., NIR fluorescence imaging)

Procedure:

  • Establish a tumor model in the animals.

  • Intravenously inject the this compound or this compound conjugate solution into the tumor-bearing animals.

  • Perform whole-body imaging at various time points post-injection (e.g., 2, 4, 6, 12, 24, and 48 hours) to monitor the biodistribution and tumor accumulation of the compound.

  • At a predetermined time point of maximum accumulation, euthanize a subset of the animals.

  • Excise the tumor and major organs (e.g., heart, liver, spleen, kidneys, lungs).

  • Perform ex vivo imaging of the excised organs and tumor to quantify the fluorescence intensity in each tissue.[1][2]

Visualizations

HIF-1a_OATP_Signaling_Pathway cluster_TME Tumor Microenvironment cluster_Cell Cancer Cell Hypoxia Hypoxia HIF-1a HIF-1a Hypoxia->HIF-1a stabilizes OATP_Expression OATP Expression HIF-1a->OATP_Expression upregulates OATPs OATPs OATP_Expression->OATPs leads to increased MHI-148_Uptake This compound Uptake & Retention OATPs->MHI-148_Uptake mediates

Caption: HIF-1α/OATP signaling pathway in this compound tumor uptake.

Experimental_Workflow_Biodistribution Tumor_Model 1. Establish Tumor Model Injection 2. IV Injection of this compound Tumor_Model->Injection InVivo_Imaging 3. In Vivo Imaging (Time-course) Injection->InVivo_Imaging Euthanasia 4. Euthanasia at Peak Accumulation InVivo_Imaging->Euthanasia Organ_Excision 5. Excise Tumor & Organs Euthanasia->Organ_Excision ExVivo_Imaging 6. Ex Vivo Imaging & Quantification Organ_Excision->ExVivo_Imaging

Caption: Workflow for assessing this compound in vivo biodistribution.

Logical_Relationships_for_Improved_Retention cluster_Biological Biological Strategies cluster_Formulation Formulation Strategies Improved_Retention Improved this compound Tumor Retention High_OATP_Model Select High OATP Tumor Model High_OATP_Model->Improved_Retention Hypoxic_Model Utilize Hypoxic Tumor Model Hypoxic_Model->Improved_Retention Nanoparticles Nanoparticle Conjugation Nanoparticles->Improved_Retention Albumin Albumin Encapsulation Albumin->Improved_Retention

Caption: Strategies to enhance this compound tumor retention.

References

MHI-148 Conjugation Chemistry: Technical Support Center

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for MHI-148 conjugation chemistry. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) related to the experimental challenges of working with the heptamethine cyanine (B1664457) dye, this compound.

Frequently Asked Questions (FAQs)

Q1: What is the primary reactive group on this compound used for conjugation?

A1: this compound is typically supplied with a carboxylic acid group (-COOH) on one of the pentyl chains attached to the indoline (B122111) rings. This carboxyl group is the primary site for conjugation to amine or hydroxyl groups on target molecules like proteins, antibodies, or drugs.

Q2: What are the most common chemistries for conjugating this compound?

A2: The most prevalent methods involve the activation of the carboxylic acid on this compound to form a more reactive intermediate. Common approaches include:

  • Carbodiimide Chemistry (EDC/NHS): 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) is used in conjunction with N-hydroxysuccinimide (NHS) to create a semi-stable NHS ester of this compound. This amine-reactive ester then readily couples with primary amines on the target molecule to form a stable amide bond.[1][2]

  • Carbodiimide Chemistry (DIC/DMAP): For conjugation to hydroxyl groups, activating agents like N,N'-Diisopropylcarbodiimide (DIC) and 4-Dimethylaminopyridine (DMAP) can be used to facilitate the formation of a stable ester linkage.[3]

Q3: Why is my this compound conjugation yield consistently low?

A3: Low conjugation yield is a common issue that can arise from several factors. Key areas to investigate include the hydrolysis of the activated this compound, suboptimal reaction conditions (especially pH), the purity and concentration of your target molecule, and the molar ratio of reactants. Refer to the troubleshooting guide below for a more detailed breakdown of potential causes and solutions.

Q4: Can this compound form aggregates, and how does this affect my experiment?

A4: Yes, this compound and other cyanine dyes can form aggregates, particularly in aqueous solutions or after certain side reactions.[4] Aggregation can lead to a significant reduction in fluorescence, poor solubility, and can interfere with the biological activity of the conjugate. Using organic co-solvents like DMSO or DMF to dissolve the dye before adding it to an aqueous reaction buffer can help mitigate this issue.

Q5: Does the fluorescence of this compound change upon conjugation?

A5: The fluorescence properties of this compound are generally stable and do not significantly change upon conjugation. However, the immediate chemical environment can have an effect. Over-labeling a protein, leading to a high degree of labeling (DOL), can cause self-quenching where dye molecules in close proximity absorb the emitted fluorescence of their neighbors, resulting in a net decrease in signal.[5]

Troubleshooting Guide

This guide addresses specific issues that may be encountered during this compound conjugation experiments.

Issue 1: Low or No Conjugate Formation
Potential Cause Recommended Solution
Hydrolysis of Activated this compound (e.g., NHS ester) The NHS ester of this compound is highly susceptible to hydrolysis in aqueous buffers, especially at alkaline pH. This is a primary competing reaction.[6][7] Ensure you are using freshly prepared, anhydrous DMSO or DMF to dissolve the this compound NHS ester. Add the activated dye to the protein solution immediately. Work quickly and maintain the recommended pH.
Suboptimal Reaction pH The reaction of an NHS ester with a primary amine is most efficient at a pH of 8.0-8.5.[6] Below pH 7.5, the amine is mostly protonated and non-reactive. Above pH 8.6, the hydrolysis of the NHS ester becomes extremely rapid, significantly reducing the amount of active dye available for conjugation.[3][7]
Presence of Competing Nucleophiles in Buffer Buffers containing primary amines (e.g., Tris, glycine) will compete with your target molecule for the activated this compound, leading to low or no yield.[4] Always use amine-free buffers such as phosphate-buffered saline (PBS), sodium bicarbonate, or HEPES for the conjugation reaction.
Impure or Low Concentration of Target Molecule Impurities in your protein or antibody solution (e.g., other proteins like BSA, or ammonium (B1175870) salts) can compete for the dye.[8] A low concentration of the target molecule can also slow down the desired reaction, allowing hydrolysis to dominate. Ensure your protein is >95% pure and at a concentration of at least 1-2 mg/mL.
Formation of N-acylisourea Side Product (with carbodiimides) When using carbodiimides like EDC or DIC without NHS, the highly reactive O-acylisourea intermediate can rearrange into a stable, unreactive N-acylisourea, which stops the reaction.[9][10] This is a known side reaction that can significantly lower yields. The addition of NHS or Sulfo-NHS is highly recommended as it converts the O-acylisourea to a more stable NHS ester, minimizing this side reaction.[11]
Issue 2: Poor Solubility or Precipitation of the Conjugate
Potential Cause Recommended Solution
High Degree of Labeling (DOL) Over-labeling a protein with the hydrophobic this compound dye can lead to aggregation and precipitation.[5]
Aggregation of this compound This compound can aggregate in aqueous solutions. The formation of an oxidized keto-polymethine derivative of this compound can also lead to aggregation and reduced solubility.[4]
Inappropriate Buffer Conditions The pH and ionic strength of the buffer can affect the solubility of both the protein and the final conjugate.
Issue 3: Unexpected Spectroscopic Properties
Potential Cause Recommended Solution
Formation of Keto-polymethine Side Product The formation of a keto-polymethine derivative of this compound (this compound-O) can occur as a side reaction. This species has a different absorption spectrum, with a major peak around 560 nm, and often exhibits reduced or no fluorescence in aqueous buffers.[4]
Fluorescence Quenching A high degree of labeling can lead to self-quenching, resulting in a lower than expected fluorescence signal.[5]

Data Presentation

Table 1: Effect of pH on the Stability of NHS Esters

This table illustrates the critical impact of pH on the stability of the N-hydroxysuccinimide (NHS) ester intermediate commonly used in this compound conjugation. The half-life is the time it takes for 50% of the reactive ester to be hydrolyzed by water, rendering it inactive.

pHTemperature (°C)Half-life of NHS EsterReference
7.044-5 hours[3]
8.041 hour[3]
8.6410 minutes[3][7]

As shown, increasing the pH dramatically decreases the stability of the NHS ester. A pH of 8.0 to 8.5 is often chosen as a compromise between amine reactivity and NHS ester stability.[6]

Table 2: Recommended Molar Ratios for Protein Labeling

The molar ratio of this compound to the target protein is a critical parameter to control the Degree of Labeling (DOL). The optimal DOL depends on the specific application.

Target MoleculeRecommended Molar Ratio (Dye:Protein)Target DOLNotesReference
Antibody (IgG)5:1 to 20:12 - 10Over-labeling can affect antigen binding and lead to precipitation. Under-labeling results in a weak signal.[5][12]
Other Proteins5:1 to 15:11 - 5The optimal ratio should be determined empirically for each protein.[13]

Experimental Protocols

Protocol 1: Conjugation of this compound to a Protein via NHS Ester Chemistry

This protocol provides a general method for labeling proteins with this compound using EDC/NHS chemistry.

Materials:

  • This compound (with carboxylic acid)

  • Protein to be labeled (in amine-free buffer, e.g., PBS)

  • 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)

  • N-hydroxysuccinimide (NHS)

  • Anhydrous Dimethyl Sulfoxide (DMSO)

  • Reaction Buffer: 0.1 M sodium phosphate (B84403) buffer, pH 8.0

  • Quenching Buffer: 1 M Tris-HCl, pH 8.0

  • Purification column (e.g., Sephadex G-25)

Procedure:

  • Prepare Protein Solution: Dissolve the protein in the Reaction Buffer to a final concentration of 2-10 mg/mL.

  • Prepare Activated this compound:

    • Dissolve this compound, EDC, and NHS in anhydrous DMSO to a concentration of 10 mM each.

    • In a separate microfuge tube, mix this compound, EDC, and NHS in a 1:2:2 molar ratio.

    • Allow the activation reaction to proceed for 15 minutes at room temperature in the dark.

  • Conjugation Reaction:

    • Add the activated this compound solution to the protein solution. The volume of DMSO should not exceed 10% of the total reaction volume.

    • The molar ratio of this compound to protein should be adjusted based on the desired DOL (see Table 2). A 10:1 ratio is a good starting point for antibodies.

    • Incubate the reaction for 1-2 hours at room temperature, protected from light, with gentle mixing.

  • Quench Reaction: Add the Quenching Buffer to a final concentration of 50 mM to stop the reaction by consuming any unreacted this compound NHS ester. Incubate for 15 minutes.

  • Purify Conjugate: Remove unreacted dye and byproducts by passing the reaction mixture through a desalting column (e.g., Sephadex G-25) equilibrated with your desired storage buffer (e.g., PBS).

  • Characterization: Determine the protein concentration and the Degree of Labeling (DOL) by measuring the absorbance of the purified conjugate at 280 nm and the absorbance maximum of this compound (typically around 780 nm).

Protocol 2: Conjugation of this compound to Paclitaxel (Ester Linkage)

This protocol is adapted from a published procedure for conjugating this compound to a molecule with a hydroxyl group.[3]

Materials:

  • This compound

  • Paclitaxel (PTX)

  • N,N'-Diisopropylcarbodiimide (DIC)

  • 4-Dimethylaminopyridine (DMAP)

  • Anhydrous Dimethyl Sulfoxide (DMSO)

  • 1x Phosphate-Buffered Saline (PBS)

  • Dialysis membrane (e.g., 1k MWCO)

Procedure:

  • Prepare Reactant Solutions:

    • Prepare a 5 mM solution of this compound in DMSO.

    • Prepare a 5 mM solution of Paclitaxel in DMSO.

  • Conjugation Reaction:

    • In a reaction vial, mix 500 µL of the 5 mM this compound solution with 500 µL of the 5 mM Paclitaxel solution (1:1 molar ratio).

    • Add 500 µL of 1x PBS.

    • Add DIC and DMAP as activating agents.

    • Adjust the pH to ~9 using a suitable buffer.

    • Allow the reaction to proceed for 4 hours at 27°C with continuous stirring.

  • Purification:

    • Transfer the reaction mixture to a dialysis tube (1k MWCO).

    • Dialyze against triple-distilled water for 2 days to remove unconjugated this compound, PTX, and reaction byproducts. The larger this compound-PTX conjugate will be retained.

  • Characterization: Confirm the successful conjugation and purity of the product using techniques such as UV-Vis spectroscopy and mass spectrometry (e.g., MALDI-TOF). The absorbance spectrum of the conjugate should show peaks corresponding to both this compound and Paclitaxel.[3]

Mandatory Visualizations

experimental_workflow cluster_activation Step 1: this compound Activation cluster_conjugation Step 2: Conjugation cluster_purification Step 3: Quenching & Purification MHI This compound in DMSO Activated_MHI This compound-NHS Ester (Amine-Reactive) MHI->Activated_MHI 15 min, RT Reagents EDC + NHS (in DMSO) Reagents->Activated_MHI Conjugate_Mix Reaction Mixture Activated_MHI->Conjugate_Mix Protein Protein-NH2 (in pH 8.0-8.5 Buffer) Protein->Conjugate_Mix Quench Add Quenching Buffer (e.g., Tris) Conjugate_Mix->Quench 1-2 hours, RT Purify Size-Exclusion Chromatography Quench->Purify 15 min Final_Product Purified This compound-Protein Conjugate Purify->Final_Product

Caption: Workflow for this compound conjugation to a protein.

signaling_pathway cluster_environment Tumor Microenvironment cluster_cell Cancer Cell Hypoxia Hypoxia HIF HIF-1α Stabilization Hypoxia->HIF OATP_exp OATP Gene Expression ↑ HIF->OATP_exp Transcription Factor OATP OATP Transporter OATP_exp->OATP Translation MHI_uptake This compound Uptake OATP->MHI_uptake Mito Mitochondria MHI_uptake->Mito Accumulation Lyso Lysosome MHI_uptake->Lyso Accumulation MHI_ext Extracellular This compound MHI_ext:e->MHI_uptake:w Transport

Caption: this compound cellular uptake signaling pathway.

References

reducing MHI-148 autofluorescence in tissue samples

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for MHI-148. This resource is designed to assist researchers, scientists, and drug development professionals in optimizing their experiments and troubleshooting potential issues. Here you will find frequently asked questions (FAQs) and detailed troubleshooting guides to address common challenges, particularly concerning background fluorescence in tissue samples.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its spectral properties?

This compound is a near-infrared (NIR) heptamethine cyanine (B1664457) dye known for its tumor-targeting properties.[1][2][3] It is utilized in cancer detection, diagnosis, and research.[2][3] The dye exhibits excitation and emission maxima at approximately 782 nm and 808 nm, respectively.[4] Its operation in the NIR spectrum is advantageous as it minimizes interference from natural tissue autofluorescence, which is more prevalent at shorter wavelengths.[5]

Q2: How does this compound selectively target tumor cells?

This compound is readily taken up and accumulates in the lysosomes and mitochondria of tumor cells, but not in normal cells.[1][2][3] This selective uptake is believed to be mediated by Organic Anion-Transporting Polypeptides (OATPs), which are often overexpressed in cancer cells.[1][6][7] This mechanism allows for targeted imaging and can be leveraged for drug delivery systems.[1][8]

Q3: I am observing high background signal in my tissue samples stained with this compound. Isn't a NIR dye supposed to have low autofluorescence?

While this compound itself is designed to operate in a low-autofluorescence spectral window, high background signal can still occur due to several factors unrelated to the dye itself.[5][9] These can include:

  • Endogenous Autofluorescence: Natural fluorescence from molecules within the tissue, such as collagen, elastin, and lipofuscin, can sometimes extend into the NIR range, especially in specific tissue types or with advanced aging of the subject.[9][10]

  • Fixation-Induced Autofluorescence: Aldehyde fixatives like formalin and paraformaldehyde can induce chemical modifications in the tissue, creating fluorescent artifacts.[9][11] Glutaraldehyde is a particularly strong inducer of autofluorescence.[11]

  • Red Blood Cells: Heme groups within red blood cells are a significant source of broad-spectrum autofluorescence.[10][12]

  • Non-Specific Staining: The dye may be binding non-specifically to other tissue components.

It is crucial to first determine if the observed signal is true autofluorescence or an issue with the staining protocol.

Q4: How can I confirm that the background I'm seeing is autofluorescence?

To identify autofluorescence, you should prepare a control slide.[10][13] This control sample should undergo the exact same experimental protocol (fixation, permeabilization, etc.) as your this compound stained samples but without the addition of the this compound dye.[13] If you observe the background fluorescence on this unstained control slide when imaging with the same settings, it confirms the presence of endogenous or process-induced autofluorescence.[9][10]

Troubleshooting Guide: Reducing High Background Fluorescence

This guide provides a systematic approach to identifying and mitigating sources of background fluorescence in your this compound experiments.

Step 1: Identify the Source of Autofluorescence

The first step is to pinpoint the origin of the unwanted signal.

A High Background Signal Observed B Prepare Unstained Control Tissue (Same Fixation & Processing) A->B C Image Control Under Same Conditions as this compound Sample B->C D Is Background Present in Unstained Control? C->D E Source is Autofluorescence (Endogenous or Fixation-Induced) D->E Yes F Source is Non-Specific Binding of this compound or Other Reagent Issue D->F No

Caption: Workflow to differentiate between autofluorescence and other background sources.

If the background is present in the unstained control, proceed with the autofluorescence reduction protocols. If not, the issue may be related to non-specific binding of this compound, in which case you should optimize staining concentrations and washing steps.

Step 2: Implement Pre-Staining Reduction Strategies

These methods are applied during the sample preparation phase, before this compound incubation.

Protocol 1: Perfusion to Remove Red Blood Cells

If your experimental design allows, perfusing the animal with phosphate-buffered saline (PBS) prior to tissue harvesting is highly effective at eliminating red blood cell-induced autofluorescence.[10][12]

Protocol 2: Optimize Fixation Aldehyde fixatives are a common cause of autofluorescence.[9][11]

  • Reduce Fixation Time: Use the minimum fixation time required to preserve tissue morphology.[10][11]

  • Change Fixative: Consider switching from a glutaraldehyde-based fixative to paraformaldehyde or formalin, which induce less autofluorescence.[11] If compatible with your target, using chilled methanol (B129727) or ethanol (B145695) as a fixative can also be a good alternative for certain markers.[11][13]

Protocol 3: Chemical Quenching with Sodium Borohydride (B1222165)

This treatment is specifically for reducing aldehyde-induced autofluorescence.

Experimental Protocol:

  • After fixation and washing, prepare a fresh solution of 1 mg/mL Sodium Borohydride (NaBH₄) in ice-cold PBS.

  • Incubate the tissue sections in the NaBH₄ solution for 20-30 minutes at room temperature.

  • Wash the sections thoroughly with PBS (3 x 5 minutes).

  • Proceed with your standard this compound staining protocol.

Note: The effectiveness of sodium borohydride can be variable.[10][11]

Step 3: Implement Post-Staining Quenching Strategies

If autofluorescence persists, quenching agents can be applied after this compound staining.

Protocol 4: Quenching with Sudan Black B

Sudan Black B is effective at quenching lipofuscin, a major source of autofluorescence in aged tissues.[10]

Experimental Protocol:

  • Complete the this compound staining and final washes.

  • Prepare a 0.1% (w/v) solution of Sudan Black B in 70% ethanol.

  • Incubate sections for 5-10 minutes at room temperature.

  • Wash thoroughly with PBS to remove excess dye.

  • Mount coverslip with an appropriate mounting medium.

Caution: Sudan Black B can introduce its own fluorescence in the far-red channel, so it must be used cautiously and validated for your specific imaging setup.[10]

Protocol 5: Using Commercial Quenching Reagents

Several commercial kits are available that use hydrophilic molecules to bind electrostatically to sources of autofluorescence like collagen and red blood cells.[9] An example is the TrueVIEW™ Autofluorescence Quenching Kit. These kits are often easy to use and compatible with a wide range of fluorophores.[9] Treatment is typically a brief incubation step before coverslipping.[9]

Summary of Autofluorescence Reduction Techniques

Method Target Source When to Apply Advantages Disadvantages
PBS Perfusion Red Blood Cells (Heme)[10][12]Before FixationHighly effectiveNot always feasible (e.g., for archived tissue)[10]
Fixation Optimization Aldehyde-induced fluorescence[11]During FixationSimple, prevents the problem at the sourceMay require re-optimization of staining protocol
Sodium Borohydride Aldehyde-induced fluorescence[11]Post-FixationTargets a specific chemical causeEfficacy can be inconsistent[10][11]
Sudan Black B Lipofuscin[10]Post-StainingVery effective for lipofuscinCan introduce its own far-red signal[10]
Commercial Kits Broad Spectrum (Collagen, Elastin, RBCs)[9]Post-StainingEasy to use, broad efficacy[9]Additional cost

This compound Signaling and Uptake Pathway

cluster_0 Extracellular Space cluster_1 Cancer Cell MHI148_ext This compound OATP OATP Transporter MHI148_ext->OATP Uptake MHI148_int Intracellular this compound OATP->MHI148_int Mito Mitochondria Lyso Lysosome MHI148_int->Mito Accumulation MHI148_int->Lyso Accumulation

Caption: this compound is taken up by cancer cells via OATP transporters and accumulates in mitochondria and lysosomes.

References

MHI-148 stability and storage conditions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with essential information regarding the stability, storage, and handling of MHI-148. Browse the frequently asked questions and troubleshooting guides below to ensure the integrity of your experiments.

Frequently Asked Questions (FAQs)

1. What are the recommended storage conditions for this compound?

Proper storage of this compound is crucial for maintaining its stability and performance. Recommendations for both powder and solution forms are outlined below.

2. How should I dissolve this compound?

This compound has limited solubility in aqueous solutions but is soluble in organic solvents. For optimal results, follow the solubility guidelines provided.

3. What is the shelf-life of this compound?

The stability and shelf-life of this compound depend on its form (powder or solution) and storage conditions. Adhering to the recommended storage will maximize its viability.

4. Is this compound sensitive to light?

As a fluorescent dye, this compound may be susceptible to photobleaching upon prolonged exposure to light. It is advisable to minimize light exposure during handling and experiments.

Troubleshooting Guide

IssuePotential CauseRecommended Solution
Low or no fluorescence signal Improper storage leading to degradation.Verify that this compound has been stored at -20°C in its powder form. For solutions, ensure they have been stored appropriately and used within a reasonable timeframe.
Low concentration of this compound.Optimize the working concentration of this compound for your specific cell type and experimental setup. A typical concentration used in vitro is around 10 μM.[1][2]
Photobleaching.Minimize exposure of this compound solutions and stained samples to light. Use appropriate filters and acquisition settings on the microscope.
Inconsistent results between experiments Variability in this compound solution preparation.Prepare fresh stock solutions of this compound in DMSO and aliquot for single use to avoid repeated freeze-thaw cycles.
Differences in cell culture conditions.Ensure consistent cell density, passage number, and media composition between experiments, as these can affect cellular uptake.
High background fluorescence Excess this compound not washed away.After incubation with this compound, wash cells thoroughly with phosphate-buffered saline (PBS) to remove any unbound dye.[3]
Non-specific binding.Consider reducing the concentration of this compound or the incubation time.
Difficulty dissolving this compound Use of an inappropriate solvent.This compound is poorly soluble in water. Dissolve it in an organic solvent such as dimethyl sulfoxide (B87167) (DMSO).[1][3][4]
Precipitation of the compound.Ensure the final concentration of DMSO in your aqueous working solution is low enough to maintain solubility and is compatible with your experimental system.

Quantitative Data Summary

ParameterValueReference
Storage Temperature (Powder) -20°C[4][5][6]
Stability (Powder) ≥ 3 years[4][5]
Storage Temperature (in DMSO) 4°C (short-term)[3]
Molecular Weight 764.23 g/mol [1][4]
Solubility in DMSO 20.83 mg/mL or 10 mM[1][4]

Key Experimental Protocols

Preparation of this compound Stock Solution
  • Reconstitution : To prepare a 10 mM stock solution, dissolve 7.64 mg of this compound powder in 1 mL of anhydrous DMSO.

  • Mixing : Vortex or sonicate the solution to ensure the compound is fully dissolved.[4]

  • Storage : Aliquot the stock solution into smaller, single-use vials to minimize freeze-thaw cycles and store at -20°C, protected from light. For short-term storage, 4°C can be used.[3]

In Vitro Cellular Uptake Assay
  • Cell Seeding : Plate cells (e.g., HT-29 cancer cells and NIH3T3 normal fibroblasts) in a suitable culture vessel and allow them to adhere overnight.[7]

  • Treatment : Dilute the this compound stock solution in cell culture medium to the desired final concentration (e.g., 10 μM). Remove the old medium from the cells and add the this compound containing medium.[1][2]

  • Incubation : Incubate the cells for a specified period (e.g., 1 hour) at 37°C in a CO2 incubator.[1][2][7]

  • Washing : After incubation, aspirate the medium containing this compound and wash the cells multiple times with PBS to remove any unbound dye.[3]

  • Imaging : Image the cells using a fluorescence microscope with appropriate filters for near-infrared fluorescence.

Visualizations

MHI148_Uptake_Pathway cluster_extracellular Extracellular Space cluster_cell Cancer Cell MHI148 This compound OATP OATP Transporter MHI148->OATP Uptake Mitochondria Mitochondria OATP->Mitochondria Accumulation Lysosome Lysosome OATP->Lysosome Accumulation HIF1a HIF-1α HIF1a->OATP Upregulates Hypoxia Hypoxic Microenvironment Hypoxia->HIF1a Stabilizes

Caption: this compound cellular uptake pathway in cancer cells.

MHI148_Workflow A Prepare 10 mM this compound stock in DMSO B Dilute stock to working concentration in media A->B C Incubate with cells (e.g., 1h at 37°C) B->C D Wash cells with PBS to remove unbound dye C->D E Image with NIR fluorescence microscope D->E

Caption: Basic experimental workflow for in vitro this compound staining.

References

impact of MHI-148 conjugation on drug efficacy

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance and answers frequently asked questions for researchers and drug development professionals utilizing MHI-148 conjugation to enhance drug efficacy.

Troubleshooting Guides

This section addresses common issues that may arise during the synthesis, purification, and experimental use of this compound conjugates.

Problem Possible Cause Recommended Solution
Low Conjugation Efficiency Inefficient activation of this compound's carboxylic acid group.Ensure activating agents like DIC and DMAP are fresh and used in the correct molar ratio. The reaction should be carried out in an appropriate solvent and under anhydrous conditions.
Steric hindrance of the drug molecule.Consider using a linker between the drug and this compound to reduce steric hindrance.
Incomplete Purification Dialysis membrane cutoff is too large or dialysis time is too short.Use a dialysis membrane with an appropriate molecular weight cutoff (e.g., 1kDa) to effectively separate the conjugate from unconjugated this compound and the drug.[1] Extend the dialysis time and increase the frequency of buffer changes.
Co-precipitation of conjugate and unreacted components.Optimize the purification method. Consider alternative techniques like size-exclusion chromatography for more precise separation.
Conjugate Instability Hydrolysis of the ester linkage between the drug and this compound.Store the conjugate in a dry, cool, and dark environment. For long-term storage, lyophilize the conjugate. Assess the stability of the conjugate in different buffers and at various pH levels.
Inconsistent In Vitro Cytotoxicity Results Aggregation of the this compound conjugate in cell culture media.Prepare fresh dilutions of the conjugate for each experiment. Sonication of the stock solution before dilution may help to break up aggregates.
Altered mechanism of action of the conjugated drug.Be aware that conjugation can alter the drug's original mechanism.[2] For instance, the this compound-palbociclib conjugate exhibits cytotoxicity without inducing G1 cell cycle arrest, unlike palbociclib (B1678290) alone.[2][3][4]
Low Tumor Accumulation In Vivo Low expression of Organic Anion-Transporting Polypeptides (OATPs) in the tumor model.This compound uptake is mediated by OATPs.[1][5] Select a cancer cell line known to overexpress OATPs for your xenograft model.[1]
Poor bioavailability of the conjugate.Optimize the formulation and route of administration for the in vivo studies.

Frequently Asked Questions (FAQs)

Q1: What is the primary advantage of conjugating a therapeutic drug to this compound?

A1: The primary advantage is the targeted delivery of the drug to tumor cells. This compound is a near-infrared heptamethine cyanine (B1664457) dye that preferentially accumulates in cancer cells, a characteristic attributed to the overexpression of Organic Anion-Transporting Polypeptides (OATPs) on their surface.[1][5] This targeted approach aims to increase the drug's concentration at the tumor site, thereby enhancing its therapeutic efficacy while minimizing systemic toxicity to healthy tissues.[1][6]

Q2: How does this compound conjugation impact the efficacy of paclitaxel (B517696) (PTX)?

A2: Conjugating paclitaxel to this compound (PTX-MHI) has been shown to significantly enhance its anticancer efficiency.[1][6] The PTX-MHI conjugate demonstrates greater cytotoxicity in cancer cells compared to paclitaxel alone.[1] This is attributed to the targeted delivery of paclitaxel to the tumor cells and its subsequent accumulation in the mitochondria and lysosomes, key organelles involved in apoptosis.[1]

Q3: Can this compound conjugation alter the mechanism of action of the conjugated drug?

A3: Yes, conjugation can alter the drug's mechanism of action. A notable example is the this compound-palbociclib conjugate. While palbociclib is a CDK4/6 inhibitor that induces G1 cell cycle arrest, the this compound-palbociclib conjugate was found to be cytotoxic to breast cancer cells without causing G1 arrest, indicating a different mechanism of action.[2][3][4] It is crucial to investigate the mechanism of action of any new this compound conjugate.

Q4: What is the role of Organic Anion-Transporting Polypeptides (OATPs) in the function of this compound conjugates?

A4: OATPs are a family of transport proteins that are often overexpressed on the surface of cancer cells.[1] These transporters facilitate the uptake of this compound and its conjugates into the tumor cells.[1][5] The differential expression of OATPs between cancerous and normal cells is a key factor in the tumor-specific targeting of this compound conjugates.

Q5: Besides targeted delivery, are there other benefits to this compound conjugation?

A5: Yes, this compound is also a near-infrared fluorescent dye. This intrinsic property allows for the visualization and tracking of the conjugate's biodistribution in vitro and in vivo using near-infrared fluorescence (NIRF) imaging.[1][7] This theranostic approach enables both therapy and diagnosis with a single agent.

Data Presentation

In Vitro Cytotoxicity Data

The following table summarizes the cytotoxic effects of this compound, paclitaxel (PTX), and the PTX-MHI conjugate on HT-29 colon cancer cells and NIH3T3 normal fibroblast cells after 3 days of treatment.

Compound Cell Line Concentration (µM) Cell Viability (%)
PTX-MHI HT-290.01~80%
0.05~60%
0.1~40%
0.5~20%
1.5~10%
PTX-MHI NIH3T30.01 - 1.5>80%
PTX HT-290.01~95%
0.05~85%
0.1~75%
0.5~60%
1.5~40%
This compound HT-29 & NIH3T30.01 - 1.5>95%

Data is estimated from graphical representations in the cited literature and is intended for comparative purposes.[1][8][9]

In Vivo Tumor Growth Inhibition

The table below presents the tumor volume in a mouse xenograft model of HT-29 colon cancer at day 30 post-treatment initiation.

Treatment Group Dosage Mean Tumor Volume (mm³)
PBS (Control) -~1800
This compound 2 mg/kg~1700
PTX 2 mg/kg~1000
PTX-MHI 2 mg/kg PTX equivalent~200

Data is estimated from graphical representations in the cited literature.[1][10]

Experimental Protocols

Synthesis of PTX-MHI Conjugate

This protocol describes the synthesis of the paclitaxel-MHI-148 conjugate via an ester linkage.

Materials:

  • Paclitaxel (PTX)

  • This compound

  • N,N'-Diisopropylcarbodiimide (DIC)

  • 4-Dimethylaminopyridine (DMAP)

  • Anhydrous solvent (e.g., Dimethylformamide - DMF)

  • Dialysis membrane (1kDa MWCO)

  • Triple-distilled water

Procedure:

  • Dissolve this compound in the anhydrous solvent.

  • Add DIC and DMAP to the solution to activate the carboxylic acid group of this compound.

  • Add PTX to the reaction mixture. The 2'-OH group of PTX will react with the activated carboxylic group of this compound.[1]

  • Allow the reaction to proceed at room temperature for a specified time (e.g., 24 hours) with constant stirring.

  • Monitor the reaction progress using an appropriate analytical technique (e.g., TLC or HPLC).

  • Upon completion, purify the PTX-MHI conjugate by dialysis against triple-distilled water using a 1kDa MWCO membrane to remove unreacted this compound, PTX, and activating agents.[1]

  • Lyophilize the purified conjugate for storage.

  • Characterize the final product using techniques such as mass spectrometry and absorbance spectroscopy to confirm successful conjugation.[1][8]

In Vitro Cytotoxicity Assay (MTT Assay)

This protocol outlines the procedure for assessing the cytotoxicity of this compound conjugates.

Materials:

  • Cancer cell line (e.g., HT-29) and a normal cell line (e.g., NIH3T3)

  • Cell culture medium and supplements

  • 96-well plates

  • This compound, the drug, and the this compound conjugate

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • Solubilization buffer (e.g., DMSO or a solution of SDS in HCl)

  • Microplate reader

Procedure:

  • Seed the cells in 96-well plates at a density of 10,000 cells/well and incubate for 24 hours.[1]

  • Prepare serial dilutions of this compound, the free drug, and the conjugate in the cell culture medium at various concentrations (e.g., 0.01, 0.05, 0.1, 0.5, and 1.5 µM).[1][8]

  • Remove the old medium from the cells and add 100 µL of the prepared drug solutions to the respective wells. Include untreated control wells.

  • Incubate the plates for the desired time points (e.g., 24, 48, and 72 hours).

  • At each time point, add 20 µL of MTT solution to each well and incubate for 4 hours.

  • Remove the medium and add 150 µL of the solubilization buffer to dissolve the formazan (B1609692) crystals.

  • Measure the absorbance at the appropriate wavelength (e.g., 570 nm) using a microplate reader.

  • Calculate cell viability as a percentage of the untreated control.

Mandatory Visualizations

G Experimental Workflow for this compound Conjugate Evaluation cluster_0 Synthesis & Characterization cluster_1 In Vitro Evaluation cluster_2 In Vivo Evaluation synthesis Conjugation of Drug to this compound purification Purification (e.g., Dialysis) synthesis->purification characterization Characterization (MS, Spectroscopy) purification->characterization cytotoxicity Cytotoxicity Assay (MTT) characterization->cytotoxicity animal_model Xenograft Tumor Model characterization->animal_model cell_culture Cell Culture (Cancer & Normal) cell_culture->cytotoxicity uptake Cellular Uptake (NIRF Imaging) cell_culture->uptake localization Subcellular Localization uptake->localization biodistribution Biodistribution (NIRF Imaging) animal_model->biodistribution efficacy Tumor Growth Inhibition Study animal_model->efficacy G OATP-Mediated Uptake of this compound Conjugate cluster_cell Cancer Cell oatp OATP conjugate_in Drug-MHI-148 mitochondria Mitochondria conjugate_in->mitochondria lysosome Lysosome conjugate_in->lysosome drug_release Drug Release conjugate_in->drug_release apoptosis Apoptosis drug_release->apoptosis conjugate_out Drug-MHI-148 Conjugate conjugate_out->oatp Uptake G Paclitaxel-Induced Apoptotic Pathway ptx Paclitaxel (from PTX-MHI) tak1 TAK1 Activation ptx->tak1 jnk JNK Activation tak1->jnk bcl2_inhibition Bcl-2 Family Inhibition (e.g., Bcl-xL) jnk->bcl2_inhibition mitochondrial_pathway Mitochondrial Pathway Activation bcl2_inhibition->mitochondrial_pathway caspase Caspase Cascade Activation mitochondrial_pathway->caspase apoptosis Apoptosis caspase->apoptosis

References

Technical Support Center: Optimizing MHI-148 Dosage for Animal Studies

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for MHI-148. This resource is designed to assist researchers, scientists, and drug development professionals in effectively designing and troubleshooting experiments involving the near-infrared heptamethine cyanine (B1664457) dye, this compound. Here you will find frequently asked questions (FAQs), detailed troubleshooting guides, experimental protocols, and key data summaries to facilitate the optimization of this compound dosage in your animal studies.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary mechanism of action in cancer cells?

A1: this compound is a near-infrared (NIR) heptamethine cyanine dye.[1] Its primary mechanism of action involves preferential accumulation in cancer cells compared to normal cells. This selectivity is largely attributed to uptake by organic anion-transporting polypeptides (OATPs), which are often overexpressed on the surface of various cancer cells.[1][2] The hypoxic microenvironment of tumors also contributes to its enhanced uptake.[1] Once inside the cancer cell, this compound localizes primarily within the mitochondria and lysosomes.[1] This targeted accumulation makes it a promising agent for both imaging and therapeutic applications, such as photothermal therapy (PTT).[3][4]

Q2: What are the common applications of this compound in animal studies?

A2: this compound is primarily used in animal studies for:

  • Near-Infrared Fluorescence (NIRF) Imaging: Its intrinsic fluorescence in the NIR spectrum allows for non-invasive imaging of tumors.[5][6]

  • Photothermal Therapy (PTT): this compound can absorb NIR light and convert it into heat, leading to localized hyperthermia and subsequent cancer cell death.[3][7][8]

  • Drug Delivery Vehicle: Due to its tumor-targeting properties, this compound has been conjugated with chemotherapeutic drugs, like paclitaxel, to enhance their delivery to the tumor site and improve their therapeutic efficacy.[1][9][10]

Q3: What is a typical starting dosage for this compound in mice for imaging versus therapeutic studies?

A3: The optimal dosage of this compound will depend on the specific application, animal model, and tumor type. However, based on published studies:

  • For Imaging: Dosages in the range of 2 µ g/mouse have been used for in vivo fluorescence imaging.[10][11]

  • For Therapy (as a conjugate): When used as part of a conjugate (e.g., with paclitaxel), dosages of 2 mg/kg of the this compound component have been reported.[10] When used in a nanomicelle formulation for photothermal therapy, the concentration of the this compound conjugate was 33 µg/ml.[3] It is important to note that dosages for standalone this compound photothermal therapy may differ and require careful optimization.

Q4: How is this compound typically administered in animal studies?

A4: The most common route of administration for this compound in animal studies is intravenous (IV) injection, typically through the tail vein.[10][11] This route allows for systemic distribution and subsequent accumulation at the tumor site.

Q5: What are the known solubility and stability characteristics of this compound?

A5: this compound is a hydrophobic molecule. It is often dissolved in a small amount of an organic solvent like DMSO first, and then further diluted in an aqueous solution such as PBS for injection. Formulating this compound into nanoparticles or micelles can improve its stability and solubility in aqueous solutions for in vivo applications.[3][4][8]

Troubleshooting Guides

Issue 1: Low or No this compound Accumulation in the Tumor
Possible Cause Troubleshooting Steps
Low OATP Expression in Tumor Model Verify the expression levels of OATPs in your specific cancer cell line or tumor model through literature search, qPCR, or western blotting. If OATP expression is low, consider using a different tumor model known to overexpress OATPs.
Poor Bioavailability/Rapid Clearance Consider reformulating this compound. Encapsulation in nanoparticles or conjugation to polymers can improve circulation time and tumor accumulation.[3][4][8]
Incorrect Timing of Imaging/Therapy The peak accumulation of this compound in tumors can vary. Perform a time-course imaging study (e.g., imaging at 2, 4, 6, 12, 24, and 48 hours post-injection) to determine the optimal window for your model.[10] Maximum accumulation has been observed at 12 hours in some models.[10][11]
Aggregation of this compound in Injection Solution Visually inspect the injection solution for any precipitates. Use a formulation strategy to prevent aggregation, such as encapsulation in nanoparticles or conjugation. Ensure the final concentration of any organic solvent (e.g., DMSO) is low and compatible with in vivo administration.
Issue 2: Incomplete Tumor Ablation or Tumor Regrowth after Photothermal Therapy (PTT)
Possible Cause Troubleshooting Steps
Insufficient this compound Dose Perform a dose-escalation study to determine the optimal concentration of this compound for PTT in your model. Monitor both therapeutic efficacy and any potential toxicity.
Suboptimal Laser Power or Irradiation Time Optimize the laser power density (e.g., W/cm²) and irradiation duration. Insufficient heat generation will lead to incomplete tumor cell killing. Conversely, excessive heat can damage surrounding healthy tissue.[7]
Uneven Heat Distribution within the Tumor This can be a challenge in larger tumors.[12] Ensure the entire tumor is evenly irradiated. Multiple irradiation spots or interstitial fiber optics may be necessary for larger tumors.
Heat Shock Protein (HSP) Response Mild hyperthermia can induce the expression of heat shock proteins, which protect cancer cells from thermal damage.[13] Combining PTT with HSP inhibitors could be a potential strategy to enhance therapeutic efficacy.
Issue 3: Observed Toxicity or Adverse Effects in Animals
Possible Cause Troubleshooting Steps
High Dose of this compound Although generally considered to have low cytotoxicity, high concentrations may lead to off-target effects.[1][10] Reduce the dose and carefully monitor the animals for signs of toxicity (e.g., weight loss, changes in behavior, signs of distress).
Off-Target Heating during PTT Precisely direct the laser to the tumor area. Use imaging guidance to ensure accurate targeting. Consider using a lower laser power or shorter irradiation time to minimize heat diffusion to surrounding tissues.[13]
Solvent Toxicity If using an organic solvent like DMSO to dissolve this compound, ensure the final concentration in the injected volume is well below toxic levels.
Immune Response to Nanoparticle Formulation If this compound is encapsulated in a nanoparticle, the nanoparticle itself could elicit an immune response. Include a control group treated with the "empty" nanoparticle (without this compound) to assess this.

Data Presentation

Table 1: Summary of this compound Dosages in Preclinical Animal Studies

ApplicationAnimal ModelThis compound FormulationDosageRoute of AdministrationKey FindingsReference
Imaging HT-29 tumor-induced BALB/c nude micePTX-MHI conjugate in PBS2 µ g/mouse IntravenousMaximum tumor accumulation at 12 hours.[10][11]
Therapy HT-29 tumor-induced BALB/c nude miceThis compound in PBS2 mg/kgIntravenousUsed as a control in a study with a PTX-MHI conjugate.[10]
Therapy (PTT) SCC7 tumor-bearing BALB/c nude miceMHI-HGC-PTX nanomicelle33 µg/ml (in vitro)N/AGood photothermal heating ability.[3]

Experimental Protocols

Protocol 1: Preparation and Intravenous Administration of this compound Formulation

Materials:

  • This compound powder

  • Dimethyl sulfoxide (B87167) (DMSO), sterile

  • Phosphate-buffered saline (PBS), sterile, pH 7.4

  • Sterile, pyrogen-free microcentrifuge tubes

  • Sterile syringes (e.g., 1 mL) and needles (e.g., 27-30 gauge)

  • Animal restrainer

  • Heat lamp (optional, for tail vein vasodilation)

Procedure:

  • Preparation of this compound Stock Solution:

    • In a sterile microcentrifuge tube, dissolve this compound powder in a minimal amount of sterile DMSO to create a concentrated stock solution. Vortex briefly to ensure complete dissolution.

  • Preparation of Injection Solution:

    • On the day of injection, dilute the this compound stock solution with sterile PBS to the final desired concentration.

    • Important: The final concentration of DMSO in the injection solution should be kept to a minimum (ideally less than 5% of the total volume) to avoid toxicity.

    • Visually inspect the solution for any signs of precipitation. If precipitation occurs, further optimization of the formulation may be necessary (e.g., using a different co-solvent or a nanoparticle-based formulation).

  • Animal Preparation:

    • Accurately weigh the animal to calculate the correct injection volume.

    • Place the animal in a suitable restrainer.

    • To facilitate injection, warm the tail using a heat lamp for a short period to induce vasodilation of the tail veins. Be careful not to overheat the animal.

  • Intravenous Injection:

    • Wipe the tail with 70% ethanol.

    • Using a sterile syringe with an appropriate gauge needle, slowly inject the prepared this compound solution into one of the lateral tail veins.

    • Administer the injection slowly to avoid adverse reactions.

    • After injection, apply gentle pressure to the injection site with a sterile gauze to prevent bleeding.

  • Post-Injection Monitoring:

    • Return the animal to its cage and monitor for any immediate adverse reactions.

    • Continue to monitor the animal's health (e.g., weight, behavior) throughout the course of the experiment.

Protocol 2: In Vivo Photothermal Therapy (PTT) Procedure

Materials:

  • Tumor-bearing mouse previously injected with this compound

  • Near-infrared (NIR) laser with a wavelength corresponding to the absorbance peak of this compound (around 808 nm)

  • Laser power meter

  • Infrared thermal camera

  • Anesthesia equipment

Procedure:

  • Determine Optimal Time for PTT:

    • Based on prior imaging studies, perform PTT at the time of peak this compound accumulation in the tumor.

  • Animal Anesthesia:

    • Anesthetize the tumor-bearing mouse using an appropriate anesthetic protocol (e.g., isoflurane (B1672236) inhalation).

  • Tumor Irradiation:

    • Position the anesthetized mouse so that the tumor is accessible to the NIR laser.

    • Use a laser power meter to ensure the desired power density (e.g., 1 W/cm²) is delivered to the tumor surface.

    • Irradiate the tumor for the predetermined duration (e.g., 5-10 minutes).

  • Temperature Monitoring:

    • Use an infrared thermal camera to monitor the temperature of the tumor and surrounding tissue in real-time. This is crucial to ensure the target temperature for thermal ablation is reached without causing excessive damage to adjacent healthy tissues.

  • Post-Therapy Monitoring:

    • After the irradiation is complete, allow the animal to recover from anesthesia in a warm, clean cage.

    • Monitor the animal for any signs of distress or skin burns at the irradiation site.

    • Measure tumor volume regularly (e.g., every 2-3 days) to assess the therapeutic response.

    • Continue to monitor the overall health of the animal, including body weight and behavior.

Mandatory Visualizations

MHI148_Signaling_Pathway MHI148 This compound (in circulation) OATP OATP Transporter MHI148->OATP Uptake Mitochondrion Mitochondrion OATP->Mitochondrion Accumulation Lysosome Lysosome OATP->Lysosome Accumulation CancerCell Cancer Cell Membrane Heat Heat (Hyperthermia) Mitochondrion->Heat NIR_Light NIR Light (808 nm) NIR_Light->Mitochondrion Irradiation Apoptosis Cell Death (Apoptosis) Heat->Apoptosis

Caption: this compound uptake and mechanism of action in photothermal therapy.

Dosage_Optimization_Workflow Start Start: Define Therapeutic Goal Formulation Step 1: this compound Formulation (e.g., in PBS with co-solvent, nanoparticles) Start->Formulation DoseEscalation Step 2: In Vivo Dose Escalation Study (e.g., 1, 2, 5, 10 mg/kg) Formulation->DoseEscalation Toxicity Monitor for Acute Toxicity (Weight loss, behavior changes) DoseEscalation->Toxicity Toxicity->DoseEscalation Toxicity observed (Reduce dose) Efficacy Step 3: Therapeutic Efficacy Assessment (e.g., tumor growth inhibition) Toxicity->Efficacy No significant toxicity Efficacy->DoseEscalation Low efficacy (Increase dose) Biodistribution Step 4: Biodistribution Study (Imaging at different time points) Efficacy->Biodistribution Efficacy observed PTT_Optimization Step 5: PTT Parameter Optimization (Laser power, duration) Biodistribution->PTT_Optimization FinalProtocol Final Optimized Protocol PTT_Optimization->FinalProtocol

Caption: Experimental workflow for optimizing this compound dosage.

Troubleshooting_Logic Problem Problem Encountered LowAccumulation Low Tumor Accumulation? Problem->LowAccumulation Imaging/Biodistribution Issue IncompleteAblation Incomplete Tumor Ablation? Problem->IncompleteAblation Therapeutic Efficacy Issue ToxicityObserved Toxicity Observed? Problem->ToxicityObserved Animal Welfare Issue LowAccumulation->IncompleteAblation No Sol_LowAccumulation1 Check OATP expression in tumor model LowAccumulation->Sol_LowAccumulation1 Yes IncompleteAblation->ToxicityObserved No Sol_IncompleteAblation1 Increase this compound dose IncompleteAblation->Sol_IncompleteAblation1 Yes Sol_Toxicity1 Reduce this compound dose ToxicityObserved->Sol_Toxicity1 Yes Sol_LowAccumulation2 Optimize injection timing via imaging Sol_LowAccumulation1->Sol_LowAccumulation2 Sol_LowAccumulation3 Improve formulation (e.g., nanoparticles) Sol_LowAccumulation2->Sol_LowAccumulation3 Sol_IncompleteAblation2 Increase laser power/duration Sol_IncompleteAblation1->Sol_IncompleteAblation2 Sol_IncompleteAblation3 Ensure uniform tumor irradiation Sol_IncompleteAblation2->Sol_IncompleteAblation3 Sol_Toxicity2 Refine laser targeting to minimize off-target heating Sol_Toxicity1->Sol_Toxicity2 Sol_Toxicity3 Check for solvent toxicity Sol_Toxicity2->Sol_Toxicity3

Caption: Troubleshooting decision tree for this compound experiments.

References

Validation & Comparative

MHI-148 vs. IR-783: A Comparative Guide for In Vivo Tumor Imaging

Author: BenchChem Technical Support Team. Date: December 2025

In the rapidly evolving field of oncological research and drug development, near-infrared (NIR) fluorescence imaging has emerged as a powerful tool for visualizing tumors in vivo. Among the plethora of available NIR dyes, MHI-148 and IR-783 have garnered significant attention due to their inherent tumor-targeting capabilities. This guide provides an objective comparison of these two heptamethine cyanine (B1664457) dyes, supported by experimental data, to assist researchers in selecting the optimal agent for their preclinical imaging needs.

Performance Comparison

Both this compound and IR-783 exhibit preferential accumulation in tumor tissues, enabling high-contrast imaging.[1][2][3][4] This tumor specificity is attributed to their recognition and transport by organic anion-transporting polypeptides (OATPs), which are often overexpressed on the surface of cancer cells.[5][6][7][8] The hypoxic microenvironment of tumors further enhances the uptake of this compound through the upregulation of OATPs, mediated by hypoxia-inducible factor 1α (HIF-1α).[2][6][8]

Photophysical and Physicochemical Properties

A fundamental understanding of the photophysical and physicochemical characteristics of this compound and IR-783 is crucial for optimizing imaging protocols and interpreting experimental outcomes.

PropertyThis compoundIR-783Reference(s)
Molecular Weight ( g/mol )705750[9]
Absorption Max (λmax, abs, nm)785 (in Ethanol)766 (in PBS)[9]
Emission Max (λmax, em, nm)808 (in Ethanol)782 (in PBS)[9]
Fluorescence Quantum Yield0.12 (in Ethanol)0.186 (in PBS)[9]
SolubilityLipid-solubleWater-soluble[9]
In Vivo Imaging Performance

The ultimate measure of an imaging agent's utility lies in its in vivo performance. Key metrics include the tumor-to-background ratio (TBR), which quantifies the contrast between the tumor and surrounding healthy tissue.

Cancer ModelDyeDose & RouteTime Post-InjectionTumor-to-Background Ratio (TBR)Reference(s)
HT-29 Human Colorectal CancerIR-7830.8 mg/kg, IV24 hours~4.5[7][10][11]
HT-29 Human Colorectal CancerIR-7830.8 mg/kg, IV48 hours~4.5[7][10][11]
Human Cervical Cancer XenograftIR-7830.35 mg/kg, IP24 hoursVisually distinct signal in tumor[5]
MCF7 Breast Cancer XenograftIR-783 derivative10 mg/kg, IP4 hoursPeak fluorescence intensity[12]
Human Renal Cancer (SN12C)This compound10 nmol/mouse, IP24 hoursStrong signal in tumor[1]
HT-29 Colon CarcinomaPTX-MHI-1482 µ g/mouse , IV12 hoursPeak tumor accumulation[6][13]
4T1 & SCC7 TumorsMHI-HGC-PTXNot specified24 hoursPeak tumor accumulation[14]

Experimental Protocols

Reproducibility and standardization are paramount in scientific research. The following are generalized experimental protocols for in vivo tumor imaging with this compound and IR-783, based on methodologies reported in the literature.

General In Vivo Near-Infrared Fluorescence Imaging Workflow

G cluster_pre_imaging Pre-Imaging Preparation cluster_imaging_procedure Imaging Procedure cluster_post_imaging Post-Imaging Analysis animal_model Tumor Model Establishment (e.g., subcutaneous xenograft) dye_prep Dye Preparation (dissolution and dilution) injection Dye Administration (e.g., intravenous, intraperitoneal) dye_prep->injection imaging In Vivo NIR Imaging (at specified time points) injection->imaging ex_vivo Ex Vivo Organ Imaging (confirmation of biodistribution) imaging->ex_vivo quantification Image Analysis (TBR calculation) ex_vivo->quantification

Caption: Generalized workflow for in vivo NIR fluorescence tumor imaging.

Protocol for In Vivo Imaging with IR-783 in a Xenograft Mouse Model
  • Animal Model: Establish subcutaneous tumors by injecting human cancer cells (e.g., HT-29, 1 x 10^6 cells) into the flank of athymic nude mice. Allow tumors to reach a palpable size (e.g., 5-7 mm in diameter).[6][11]

  • Dye Preparation: Dissolve IR-783 in a suitable solvent such as PBS or a mixture of DMSO and PBS to the desired concentration.[10][11]

  • Dye Administration: Administer the IR-783 solution to the tumor-bearing mice via intravenous (IV) or intraperitoneal (IP) injection at a dose typically ranging from 0.35 to 0.8 mg/kg.[5][11]

  • In Vivo Imaging: At predetermined time points post-injection (e.g., 4, 8, 24, 48 hours), anesthetize the mice and acquire whole-body NIR fluorescence images using an in vivo imaging system equipped with appropriate excitation and emission filters (e.g., Ex: 745 nm, Em: 800 nm).[7][15]

  • Ex Vivo Biodistribution: Following the final in vivo imaging session, euthanize the mice and dissect the tumor and major organs (liver, kidneys, spleen, lungs, heart). Acquire ex vivo NIR fluorescence images of the dissected tissues to confirm the biodistribution of the dye.[15]

  • Data Analysis: Quantify the fluorescence intensity in the tumor and a region of normal tissue (e.g., muscle) to calculate the tumor-to-background ratio (TBR).[7][15]

Protocol for In Vivo Imaging with this compound in a Xenograft Mouse Model
  • Animal Model: Similar to the IR-783 protocol, establish subcutaneous tumors using a relevant cancer cell line (e.g., SN12C human renal cancer) in immunocompromised mice.[1]

  • Dye Preparation: Prepare a solution of this compound in a suitable solvent.

  • Dye Administration: Inject the this compound solution intraperitoneally (IP) at a dose of approximately 10 nmol per mouse.[1]

  • In Vivo Imaging: Acquire whole-body NIR fluorescence images at desired time points, typically 24 hours post-injection, using an imaging system with the appropriate filters for this compound's spectral characteristics.[1]

  • Ex Vivo Analysis: Perform ex vivo imaging of tumors and organs to confirm biodistribution.

  • Data Analysis: Calculate the TBR to quantify tumor-specific signal.

Mechanism of Tumor-Specific Uptake

The preferential accumulation of both this compound and IR-783 in cancerous tissues is a key advantage for in vivo imaging. This process is primarily mediated by OATPs, a family of transmembrane solute carriers.

G cluster_extracellular Extracellular Space cluster_cell Cancer Cell cluster_membrane Cell Membrane cluster_intracellular Intracellular Space cluster_organelles Organelles cluster_hypoxia Hypoxic Tumor Microenvironment dye This compound / IR-783 oatp OATP dye->oatp Binding dye_in This compound / IR-783 oatp->dye_in Transport mito Mitochondria dye_in->mito Accumulation lyso Lysosomes dye_in->lyso Accumulation hypoxia Hypoxia hif1a HIF-1α Stabilization hypoxia->hif1a oatp_up OATP Upregulation hif1a->oatp_up oatp_up->oatp Enhances

Caption: OATP-mediated uptake of this compound and IR-783 into cancer cells.

Studies have shown that the uptake of these dyes can be competitively inhibited by bromosulfophthalein (BSP), a known OATP inhibitor, confirming the role of this transport mechanism.[1][12] In cancer cells, this compound and IR-783 have been observed to localize within mitochondria and lysosomes.[6]

Conclusion

Both this compound and IR-783 are valuable probes for in vivo tumor imaging, each with distinct characteristics. IR-783's water solubility may offer advantages in terms of formulation and administration.[9] Conversely, this compound's uptake is enhanced by the hypoxic conditions prevalent in many solid tumors, potentially leading to higher tumor-specific signals in such environments.[2][6][8]

The choice between this compound and IR-783 will ultimately depend on the specific requirements of the research study, including the cancer model, the desired imaging timeline, and the formulation preferences. The experimental protocols and comparative data presented in this guide provide a solid foundation for making an informed decision and for designing and executing successful in vivo tumor imaging studies.

References

A Head-to-Head Comparison of MHI-148 and Indocyanine Green for Near-Infrared Fluorescence Imaging

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the choice of a near-infrared fluorescence (NIRF) dye is critical for achieving high-sensitivity and high-contrast imaging. This guide provides an objective comparison of MHI-148 and the clinically established indocyanine green (ICG), supported by experimental data, to aid in the selection of the optimal imaging agent for preclinical and translational research.

Indocyanine green (ICG) has long been the gold standard for NIRF imaging in clinical practice, approved by the FDA for various diagnostic applications.[1][2] However, its limitations, including rapid clearance, nonspecific biodistribution, and suboptimal tumor-to-background ratios, have driven the development of novel NIRF dyes.[3] this compound, a heptamethine cyanine (B1664457) dye, has emerged as a promising alternative, demonstrating preferential accumulation and retention in tumor tissues.[4][5] This guide delves into a detailed comparison of their performance based on available data.

Quantitative Data Presentation

The following tables summarize the key photophysical and in vivo imaging properties of this compound and ICG.

Table 1: Photophysical Properties

PropertyThis compoundIndocyanine Green (ICG)
Excitation Maximum (λex) ~780 nm~780 nm in blood/plasma; 789 nm in ethanol[6]
Emission Maximum (λem) ~810 nm~820 nm in blood/plasma; dependent on solvent and aggregation state
Quantum Yield (ΦF) High (specific value not consistently reported, but noted to be strong)[2]Highly solvent-dependent; ~0.027 in PBS, increases when bound to albumin[7]
Molar Extinction Coefficient (ε) High[2]~194,000 M⁻¹cm⁻¹ in ethanol[6]
Photostability Generally considered to have good stability[5]Prone to photobleaching, stability is higher in plasma and organic solvents than in aqueous solutions[8]
Solubility Water-solubleWater-soluble

Table 2: In Vivo Imaging Performance (Hepatocellular Carcinoma Model) [9]

ParameterThis compoundIndocyanine Green (ICG)
Peak Tumor Fluorescence Intensity High and sustained, peaking at 4 hours post-injectionConsistently low signal in tumor
Peak Tumor-to-Normal Tissue (T/NT) Ratio Reached peak at 8 hours post-injectionRemained virtually unchanged and low
Tumor-to-Liver Fluorescence Ratio (8h post-injection) Over 2-fold higher than ICGLower
Tumor Retention Gradual accumulation in tumor over timePrimarily strong signal in the liver, followed by intestinal clearance

Experimental Protocols

In Vivo Near-Infrared Fluorescence Imaging of Tumor Xenografts

This protocol describes a general methodology for comparing the in vivo imaging performance of this compound and ICG in a tumor xenograft mouse model, based on practices described in the literature.[9][10][11]

1. Animal Model:

  • Athymic nude mice are subcutaneously injected with human cancer cells (e.g., hepatocellular carcinoma cells) to establish tumor xenografts.

  • Tumors are allowed to grow to a specified size (e.g., 5-10 mm in diameter).

2. Imaging Agent Administration:

  • Mice are divided into two groups: this compound and ICG.

  • The dyes are administered intravenously (e.g., via tail vein injection) at a specified dose (e.g., 10 nmol per mouse).

3. NIRF Imaging:

  • Whole-body fluorescence imaging is performed at multiple time points post-injection (e.g., 1, 4, 8, 24, 48 hours) using an in vivo imaging system equipped for NIR fluorescence detection.

  • The system should have appropriate excitation (e.g., ~780 nm) and emission filters (e.g., >800 nm).

  • Anesthesia (e.g., isoflurane) is used to immobilize the mice during imaging.

4. Data Analysis:

  • Regions of interest (ROIs) are drawn over the tumor and adjacent normal tissue to quantify the average fluorescence intensity.

  • The tumor-to-normal tissue (T/NT) ratio is calculated for each time point to assess the imaging contrast.

  • At the end of the experiment, mice can be euthanized, and major organs and the tumor can be explanted for ex vivo imaging to confirm the biodistribution of the dyes.

Signaling Pathways and Mechanisms of Action

This compound: Targeted Uptake in Cancer Cells

This compound exhibits preferential accumulation in cancer cells through a mechanism involving the Hypoxia-Inducible Factor 1-alpha (HIF-1α) and Organic Anion-Transporting Polypeptides (OATPs) signaling axis.[12][13] The hypoxic microenvironment of tumors leads to the stabilization of HIF-1α, which in turn upregulates the expression of OATPs on the cancer cell surface. These transporters then facilitate the active uptake of this compound into the tumor cells.[13][14]

MHI148_Uptake cluster_tumor_microenvironment Tumor Microenvironment cluster_cancer_cell Cancer Cell Hypoxia Hypoxia HIF1a HIF-1α Stabilization Hypoxia->HIF1a Induces OATPs OATP Expression (Upregulated) HIF1a->OATPs Promotes MHI148_Uptake This compound Uptake OATPs->MHI148_Uptake Mediates

This compound uptake mechanism in cancer cells.
Indocyanine Green: Passive Accumulation and Protein Binding

ICG's accumulation in tumors is largely a passive process driven by the enhanced permeability and retention (EPR) effect, a common feature of solid tumors with leaky vasculature and poor lymphatic drainage. Upon intravenous injection, ICG rapidly binds to plasma proteins, primarily albumin.[15][16] This ICG-albumin complex circulates and extravasates through the leaky tumor blood vessels, accumulating in the tumor interstitium. Furthermore, the Secreted Protein Acidic and Rich in Cysteine (SPARC), which is overexpressed in some tumors, can bind to albumin, potentially enhancing the retention of the ICG-albumin complex within the tumor.[15]

ICG_Accumulation cluster_bloodstream Bloodstream cluster_tumor_tissue Tumor Tissue ICG ICG ICG_Albumin ICG-Albumin Complex ICG->ICG_Albumin Albumin Albumin Albumin->ICG_Albumin Binds EPR EPR Effect (Leaky Vasculature) ICG_Albumin->EPR Extravasates via SPARC SPARC Overexpression ICG_Albumin->SPARC Binds to Accumulation ICG Accumulation EPR->Accumulation SPARC->Accumulation Enhances Retention

ICG accumulation mechanism in tumor tissue.

Conclusion

This compound demonstrates significant advantages over ICG for preclinical cancer imaging, primarily due to its active tumor-targeting mechanism leading to higher tumor-to-normal tissue contrast and prolonged retention.[9] While ICG remains a valuable tool in the clinic due to its established safety profile, its utility in precise tumor delineation is limited by its nonspecific accumulation and rapid clearance. For researchers aiming to develop highly specific and sensitive cancer imaging strategies, this compound and similar targeted heptamethine cyanine dyes represent a superior choice for preclinical investigations. Further studies are warranted to fully characterize the photophysical properties of this compound and to evaluate its potential for clinical translation.

References

A Comparative Guide to the in vivo Targeting Specificity of MHI-148 in Xenograft Models

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a detailed comparison of the near-infrared (NIR) fluorescent dye MHI-148 and a key alternative, IR-783, for in vivo tumor targeting in xenograft models. The information is intended for researchers, scientists, and professionals in drug development, offering objective data to support experimental decisions.

Introduction to this compound and its Targeting Mechanism

This compound is a heptamethine cyanine (B1664457) dye that exhibits inherent tumor-targeting properties.[1] Unlike many imaging agents that require conjugation to a targeting ligand, this compound selectively accumulates in cancer cells. This preferential uptake is primarily mediated by organic anion-transporting polypeptides (OATPs), which are often overexpressed on the surface of various cancer cells.[1][2] The hypoxic microenvironment of tumors can further enhance the expression of OATPs, contributing to the specificity of this compound. Once inside the cancer cell, this compound localizes to the mitochondria and lysosomes.[1][3][2]

Alternative for in vivo Tumor Targeting: IR-783

A notable alternative to this compound is IR-783, another heptamethine cyanine dye with a similar chemical structure and tumor-targeting mechanism.[1][4][2] Like this compound, IR-783 is selectively taken up by cancer cells through an OATP-dependent mechanism and accumulates in mitochondria and lysosomes.[1][4][2] Both dyes have been investigated for their potential in NIR fluorescence imaging of various cancers in xenograft models.[1][4][2][5]

Performance Comparison in Xenograft Models

The following tables summarize the quantitative data on the in vivo performance of this compound and IR-783 in xenograft models. It is important to note that the data presented is compiled from different studies and may not represent a direct head-to-head comparison under identical experimental conditions.

Table 1: Biodistribution of this compound in HT-29 Tumor-Bearing Mice (12 hours post-injection)

OrganMean Fluorescence Intensity ± SD
Tumor1.5 x 10^8 ± 0.2 x 10^8
Liver1.2 x 10^8 ± 0.3 x 10^8
Kidneys0.8 x 10^8 ± 0.1 x 10^8
Lungs0.6 x 10^8 ± 0.1 x 10^8
Spleen0.5 x 10^8 ± 0.05 x 10^8
Heart0.4 x 10^8 ± 0.05 x 10^8

Data extracted from a study on HT-29 colon carcinoma xenografts, showing peak tumor accumulation at 12 hours post-injection of a paclitaxel-MHI-148 conjugate.[6]

Table 2: Tumor-to-Background Ratio of IR-783 in HT-29 Tumor-Bearing Mice

Time Post-InjectionTumor-to-Background Ratio
4 hours~1.5
24 hours~2.5
48 hours~2.5

Data derived from a study on HT-29 colorectal cancer xenografts.[7][8] The fluorescence intensity at the tumor site peaked at 24 hours post-injection and the high tumor-to-background ratio was maintained for up to 48 hours.[7]

Signaling Pathway and Experimental Workflows

To visually represent the mechanisms and protocols discussed, the following diagrams are provided in Graphviz DOT language.

Signaling Pathway for this compound/IR-783 Uptake cluster_extracellular Extracellular Space cluster_cell_membrane Cell Membrane cluster_intracellular Intracellular Space cluster_hypoxia Tumor Microenvironment MHI_148 This compound / IR-783 OATP OATP MHI_148->OATP Uptake MHI_148_in This compound / IR-783 OATP->MHI_148_in Mitochondria Mitochondria MHI_148_in->Mitochondria Accumulation Lysosome Lysosome MHI_148_in->Lysosome Accumulation Hypoxia Hypoxia Hypoxia->OATP Upregulates

Caption: Signaling pathway of this compound and IR-783 uptake in cancer cells.

Experimental Workflow for in vivo Specificity Validation cluster_animal_model Animal Model cluster_injection Dye Administration cluster_imaging in vivo Imaging cluster_analysis Data Analysis & Validation Xenograft Establish Xenograft Model (e.g., HT-29 in nude mice) Injection Intravenous Injection of This compound or IR-783 Xenograft->Injection Injection_Inhibitor Co-injection with OATP Inhibitor (e.g., Bromosulfophthalein) Xenograft->Injection_Inhibitor NIR_Imaging Longitudinal NIR Fluorescence Imaging Injection->NIR_Imaging Injection_Inhibitor->NIR_Imaging Biodistribution Ex vivo Biodistribution Analysis NIR_Imaging->Biodistribution IHC Immunohistochemistry for OATP Expression Biodistribution->IHC

Caption: Workflow for validating targeting specificity in xenografts.

Experimental Protocols

In Vivo Near-Infrared (NIR) Fluorescence Imaging
  • Animal Model: Athymic nude mice (4-6 weeks old) are subcutaneously injected with a suspension of cancer cells (e.g., 1 x 10^6 HT-29 cells) in a suitable medium. Tumors are allowed to grow to a palpable size (e.g., 5-10 mm in diameter).

  • Dye Administration: this compound or IR-783 is dissolved in a biocompatible solvent (e.g., PBS with a small percentage of DMSO and/or Cremophor EL). A dose of 10 nmol per mouse is administered via intravenous (tail vein) injection. For inhibition studies, a competitive inhibitor of OATPs, such as bromosulfophthalein (BSP), can be co-administered.

  • Anesthesia: Mice are anesthetized using isoflurane (B1672236) (e.g., 2% in oxygen) for the duration of the imaging session.

  • Imaging: Whole-body fluorescence images are acquired at various time points post-injection (e.g., 2, 4, 6, 12, 24, 48, 72, and 96 hours) using an in vivo imaging system (e.g., Kodak In-Vivo Imaging System FX or IVIS SpectrumCT). Typical excitation and emission wavelengths for these dyes are in the range of 740-780 nm for excitation and 790-830 nm for emission.

  • Image Analysis: Regions of interest (ROIs) are drawn around the tumor and a non-tumor bearing area (e.g., muscle) to quantify the fluorescence intensity. The tumor-to-background ratio is calculated by dividing the mean fluorescence intensity of the tumor ROI by that of the background ROI.

  • Ex Vivo Biodistribution: At the final time point, mice are euthanized, and major organs (tumor, liver, kidneys, spleen, lungs, heart, etc.) are excised. The organs are imaged ex vivo using the same imaging system to confirm the in vivo findings and determine the biodistribution of the dye.

Immunohistochemistry (IHC) for OATP Expression in Xenograft Tissues
  • Tissue Preparation: Xenograft tumor tissues are harvested, fixed in 10% neutral buffered formalin, and embedded in paraffin. 4-5 µm thick sections are cut and mounted on positively charged slides.

  • Deparaffinization and Rehydration: Slides are deparaffinized in xylene and rehydrated through a graded series of ethanol (B145695) solutions (100%, 95%, 70%) and finally in distilled water.

  • Antigen Retrieval: Heat-induced epitope retrieval is performed by immersing the slides in a retrieval buffer (e.g., 10 mM sodium citrate, pH 6.0) and heating in a microwave or pressure cooker.

  • Blocking: Endogenous peroxidase activity is quenched with 3% hydrogen peroxide. Non-specific binding is blocked by incubating the sections with a blocking serum (e.g., normal goat serum) for 30-60 minutes at room temperature.

  • Primary Antibody Incubation: Sections are incubated with a primary antibody specific for the OATP of interest (e.g., anti-OATP1B3) overnight at 4°C.

  • Secondary Antibody and Detection: After washing, a biotinylated secondary antibody is applied, followed by an avidin-biotin-peroxidase complex. The signal is visualized using a chromogen such as 3,3'-diaminobenzidine (B165653) (DAB), which produces a brown precipitate.

  • Counterstaining and Mounting: Sections are counterstained with hematoxylin (B73222) to visualize cell nuclei, dehydrated, cleared, and mounted with a permanent mounting medium.

  • Microscopy: Slides are examined under a light microscope to assess the expression and localization of the OATP in the tumor tissue.

Conclusion

Both this compound and IR-783 demonstrate significant promise as tumor-targeting NIR fluorescent dyes for in vivo imaging in xenograft models. Their preferential accumulation in cancer cells, mediated by OATPs, provides a high tumor-to-background contrast. The choice between these agents may depend on specific experimental needs, including the cancer model, desired imaging window, and photophysical properties. The provided protocols offer a framework for the validation of their targeting specificity in preclinical research. Further head-to-head comparative studies in various xenograft models are warranted to fully elucidate their relative advantages.

References

A Head-to-Head Comparison: MHI-148 and Antibody-Drug Conjugates in the Area of Targeted Cancer Therapy

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

In the rapidly evolving landscape of targeted cancer therapy, two distinct strategies have emerged as powerful tools for delivering cytotoxic agents directly to tumor cells while minimizing off-target toxicity: small molecule-drug conjugates guided by tumor-targeting dyes, exemplified by MHI-148 conjugates, and antibody-drug conjugates (ADCs), a well-established class of biopharmaceuticals. This guide provides a detailed, data-driven comparison of these two approaches, aimed at researchers, scientists, and drug development professionals.

At a Glance: this compound vs. Antibody-Drug Conjugates

FeatureThis compound Drug ConjugatesAntibody-Drug Conjugates (ADCs)
Targeting Moiety This compound (Heptamethine cyanine (B1664457) dye)Monoclonal Antibody (mAb)
Target Recognition Primarily overexpressed Organic Anion-Transporting Polypeptides (OATPs) and the hypoxic tumor microenvironment.Specific cell surface antigens (e.g., HER2, Trop-2).
Payload Small molecule chemotherapy drugs (e.g., Paclitaxel).Highly potent cytotoxic agents (e.g., Topoisomerase inhibitors, Microtubule inhibitors).
Mechanism of Action OATP-mediated uptake and accumulation in mitochondria and lysosomes of cancer cells, leading to intracellular drug release.Antigen-mediated endocytosis, lysosomal trafficking, and subsequent release of the cytotoxic payload.
"Bystander Effect" Not a primary described mechanism. Action is largely cell-autonomous upon uptake.Can be engineered with cleavable linkers and membrane-permeable payloads to kill adjacent antigen-negative tumor cells.
Molecular Weight Relatively low molecular weight.High molecular weight (~150 kDa).
Imaging Capability Intrinsic near-infrared (NIR) fluorescence for in vivo imaging and biodistribution studies.Requires separate labeling for imaging.

Mechanism of Action: A Tale of Two Targeting Strategies

This compound is a near-infrared heptamethine cyanine dye that exhibits inherent tumor-targeting properties. It is believed to accumulate preferentially in cancer cells through an increased uptake by Organic Anion-Transporting Polypeptides (OATPs), which are frequently overexpressed on the surface of various tumor cells. Once inside the cell, this compound localizes to the mitochondria and lysosomes.[1] This selective accumulation allows for the targeted delivery of conjugated cytotoxic drugs, such as paclitaxel (B517696), directly to the cancer cells.

Antibody-drug conjugates, on the other hand, employ the high specificity of a monoclonal antibody to target a particular antigen expressed on the surface of tumor cells. Upon binding to its target antigen, the ADC-antigen complex is internalized by the cell, typically through receptor-mediated endocytosis. The ADC is then trafficked to the lysosome, where the cytotoxic payload is released to exert its cell-killing effect.

cluster_MHI148 This compound Conjugate Pathway cluster_ADC Antibody-Drug Conjugate Pathway This compound-Drug This compound-Drug Conjugate OATP OATP (on cancer cell) This compound-Drug->OATP Binds Internalization Internalization OATP->Internalization Mitochondria/Lysosomes Accumulation in Mitochondria & Lysosomes Internalization->Mitochondria/Lysosomes Drug_Release_MHI Drug Release Mitochondria/Lysosomes->Drug_Release_MHI Cell_Death_MHI Cancer Cell Death Drug_Release_MHI->Cell_Death_MHI ADC Antibody-Drug Conjugate (ADC) Antigen Tumor Antigen (on cancer cell) ADC->Antigen Binds Endocytosis Receptor-Mediated Endocytosis Antigen->Endocytosis Lysosome Lysosomal Trafficking Endocytosis->Lysosome Payload_Release_ADC Payload Release Lysosome->Payload_Release_ADC Cell_Death_ADC Cancer Cell Death Payload_Release_ADC->Cell_Death_ADC Bystander_Effect Bystander Killing (of neighboring cells) Payload_Release_ADC->Bystander_Effect If payload is membrane-permeable

Figure 1. Comparative Mechanisms of Action.

Preclinical Efficacy: A Quantitative Comparison

To provide a tangible comparison, we will examine preclinical data for a paclitaxel-MHI-148 conjugate (PTX-MHI) and a prominent ADC, Trastuzumab deruxtecan (B607063) (Enhertu), which targets HER2-positive cancers.

In Vitro Cytotoxicity
CompoundCell LineCancer TypeTargetIC50Reference
PTX-MHIHT-29Colon CarcinomaOATPsNot explicitly stated, but significant cytotoxicity observed at 0.5 µM after 3 days.[2]Raveendran et al., Int J Nanomedicine, 2021
Trastuzumab deruxtecanNCI-N87Gastric CarcinomaHER2IC50 calculable, sensitive to treatment.[3][4]Yu et al., AACR Annual Meeting, 2021
Trastuzumab deruxtecanSK-BR-3Breast AdenocarcinomaHER2Sensitive to treatment.[4]Yu et al., AACR Annual Meeting, 2021
In Vivo Tumor Growth Inhibition
CompoundAnimal ModelCancer TypeDose and ScheduleOutcomeReference
PTX-MHIBALB/c nude mice with HT-29 xenograftsColon Carcinoma2 mg/kg (PTX equivalent), IV, on days 0, 7, and 14Significant tumor growth inhibition compared to paclitaxel alone.[2]Raveendran et al., Int J Nanomedicine, 2021
Trastuzumab deruxtecanNude mice with NCI-N87 xenograftsGastric CarcinomaNot specified in abstract, but showed dose-dependent tumor volume reduction.[5]Dose-dependent tumor growth inhibition.Takegawa et al., Ther Adv Med Oncol, 2021

Experimental Protocols

This compound-Paclitaxel Conjugate: In Vitro Cytotoxicity Assay

Objective: To determine the cytotoxic effect of PTX-MHI on cancer cells versus normal cells.

  • Cell Culture: Human colorectal adenocarcinoma cells (HT-29) and mouse embryonic fibroblasts (NIH3T3) are cultured in appropriate media (e.g., McCoy's 5A for HT-29, RPMI1640 for NIH3T3) supplemented with fetal bovine serum and antibiotics.

  • Seeding: Cells are seeded into 96-well plates at a specified density and allowed to adhere overnight.

  • Treatment: Cells are treated with various concentrations of PTX-MHI, this compound alone, and paclitaxel alone (e.g., 0, 0.01, 0.05, 0.1, 0.5, and 1.5 µM).[2]

  • Incubation: The plates are incubated for 1, 2, and 3 days.[2]

  • Viability Assessment: Cell viability is assessed using a standard method such as the MTT assay. The absorbance is read on a plate reader, and cell viability is expressed as a percentage of the untreated control.

Antibody-Drug Conjugate: In Vitro Bystander Effect Co-Culture Assay

Objective: To determine if an ADC can kill neighboring antigen-negative cells.

  • Cell Culture: HER2-positive cells (e.g., SK-BR-3) and HER2-negative cells (e.g., MCF7) are cultured. The HER2-negative cells are typically engineered to express a fluorescent protein (e.g., GFP) for easy identification.

  • Co-Culture Seeding: The HER2-positive and HER2-negative cells are seeded together in the same wells of a 96-well plate.[6]

  • Treatment: The co-culture is treated with the ADC (e.g., Trastuzumab deruxtecan) or a control ADC with a non-permeable payload.

  • Incubation: The cells are incubated for a specified period (e.g., 144 hours).[7]

  • Analysis: The viability of the HER2-negative (GFP-positive) cell population is assessed by flow cytometry or high-content imaging to determine the extent of bystander killing.[6][7]

cluster_workflow Experimental Workflow: ADC Bystander Effect Assay start Start culture_her2_pos Culture HER2-positive (e.g., SK-BR-3) and HER2-negative cells (e.g., MCF7-GFP) start->culture_her2_pos seed_coculture Seed both cell types in the same well culture_her2_pos->seed_coculture add_adc Add ADC (e.g., Trastuzumab deruxtecan) seed_coculture->add_adc incubate Incubate for a defined period add_adc->incubate analyze Analyze viability of HER2-negative (GFP+) cells via flow cytometry or imaging incubate->analyze end End analyze->end

Figure 2. ADC Bystander Effect Assay Workflow.

Conclusion

Both this compound-based drug conjugates and antibody-drug conjugates represent highly promising strategies for targeted cancer therapy, each with a unique set of advantages and potential applications. This compound offers a small molecule approach with intrinsic imaging capabilities, targeting a broader mechanism of OATP overexpression. ADCs, in contrast, provide exquisite target specificity through monoclonal antibodies and the potential for a "bystander effect," which can be advantageous in treating heterogeneous tumors. The choice between these platforms will depend on the specific cancer type, the expression profile of the target, and the desired therapeutic outcome. The continued development and refinement of both technologies will undoubtedly provide a wider and more potent arsenal (B13267) in the fight against cancer.

References

comparative analysis of MHI-148 uptake in different tumor types

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The heptamethine cyanine (B1664457) dye MHI-148 has emerged as a promising agent for tumor imaging and targeted therapy due to its intrinsic ability to preferentially accumulate in cancer cells. This guide provides a comparative analysis of this compound uptake in various tumor types, supported by experimental data, detailed methodologies, and visualizations of the underlying mechanisms and workflows.

Enhanced Uptake of this compound Across Diverse Tumor Types

This compound exhibits significantly higher uptake in a range of cancer cell lines and tumor models compared to normal, healthy cells. This preferential accumulation has been observed in various cancer types, including colon, breast, prostate, gastric, and kidney cancers.[1][2][3][4] The selective uptake is a key attribute that makes this compound a valuable tool for both diagnostic imaging and as a delivery vehicle for therapeutic payloads.[1][5][6]

In vitro studies consistently demonstrate this tumor-specific accumulation. For instance, a notable difference in near-infrared fluorescence (NIRF) signal was observed between human colon carcinoma (HT-29) cells and normal fibroblasts (NIH3T3) after treatment with this compound, with the cancer cells showing markedly greater uptake.[1] Similar selectivity has been reported in 4T1 and SCC7 cancer cell lines when compared to NIH3T3 cells.[7]

In vivo studies in animal models further corroborate these findings. Ex vivo imaging of spontaneous canine tumors revealed increased uptake of this compound in cancerous tissues compared to adjacent normal tissues.[2] Moreover, in mice bearing human tumor xenografts, this compound has been shown to accumulate in tumors, enabling clear visualization against the background.[4][8]

Quantitative Analysis of this compound Uptake and Efficacy

The following tables summarize key quantitative data from studies evaluating this compound and its conjugates, providing a comparative overview of its performance in different cancer models.

Cell Line Cancer Type Compound Concentration Assay Key Finding Reference
HT-29Colon CarcinomaThis compound10 µMCellular UptakeHigh uptake observed[1]
NIH3T3Normal FibroblastThis compound10 µMCellular UptakeLow uptake observed[1]
HT-29Colon CarcinomaPTX-MHI0-1.5 µMCytotoxicity (MTT)Significant dose-dependent cytotoxicity[9]
NIH3T3Normal FibroblastPTX-MHI0-1.5 µMCytotoxicity (MTT)Minimal cytotoxicity[9]
4T1Breast CancerMHI-HGC-PTXNot SpecifiedCellular UptakeHigh accumulation[7]
SCC7Squamous Cell CarcinomaMHI-HGC-PTXNot SpecifiedCellular UptakeHigh accumulation[7]
MCF-7Breast CancerMHI-palbociclibNot SpecifiedCytotoxicityIncreased potency compared to palbociclib[5]
MDA-MB-231Breast CancerMHI-palbociclibNot SpecifiedCytotoxicityIncreased potency compared to palbociclib[5]

Table 1: In Vitro Uptake and Cytotoxicity of this compound and its Conjugates

Animal Model Tumor Model Compound Dose Time of Max. Accumulation Key Finding Reference
BALB/c nude miceHT-29 Colon Cancer XenograftPTX-MHI2 µ g/mouse 12 hoursSignificantly higher uptake in tumor vs. other organs[1]
Athymic nude miceHuman Prostate Cancer XenograftThis compound50 nmol/mouse48 hoursPreferential accumulation in tumor[2]
BALB/c nude miceSCC7 TumorMHI-HGC-PTXNot SpecifiedDay 1Peak tumor accumulation[7]

Table 2: In Vivo Tumor Accumulation of this compound and its Conjugates

Mechanism of Preferential Uptake: The Role of OATPs

The selective accumulation of this compound in tumor cells is primarily attributed to the overexpression of Organic Anion Transporting Polypeptides (OATPs) on the surface of cancer cells.[1][4] This uptake can be competitively inhibited by bromosulfophthalein (BSP), a known OATP inhibitor.[4][8] The hypoxic microenvironment often found in tumors is also thought to contribute to this enhanced uptake, potentially through the HIF-1α/OATPs signaling axis.[3] Once inside the cancer cell, this compound localizes to the mitochondria and lysosomes.[1][4][8]

G This compound Cellular Uptake Pathway cluster_extracellular Extracellular Space cluster_cell Cancer Cell MHI148 This compound OATP OATP MHI148->OATP Uptake MHI148_int Intracellular This compound OATP->MHI148_int Mitochondria Mitochondria Lysosome Lysosome MHI148_int->Mitochondria Accumulation MHI148_int->Lysosome Accumulation

Caption: this compound uptake is mediated by OATPs, leading to its accumulation in mitochondria and lysosomes of cancer cells.

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of scientific findings. The following sections outline the protocols for key experiments used to evaluate this compound uptake.

In Vitro Cellular Uptake Assay

This protocol is designed to compare the uptake of this compound in cancerous and non-cancerous cell lines.

  • Cell Seeding: Seed cancer cells (e.g., HT-29) and normal cells (e.g., NIH3T3) in separate wells of a 24-well plate or on coverslips in a petri dish. Incubate at 37°C and 5% CO2 until they reach near confluence.[10]

  • This compound Incubation: Prepare a working solution of this compound in cell culture medium (e.g., 10 µM). Remove the existing medium from the cells and add the this compound solution. Incubate for a predetermined time (e.g., 30 minutes).[2]

  • Washing: Aspirate the this compound solution and wash the cells twice with phosphate-buffered saline (PBS) to remove any unbound dye.[2]

  • Fixation: Fix the cells with a suitable fixative, such as cold formalin.[2]

  • Imaging: Observe the cells under a fluorescence microscope equipped with a near-infrared filter.[2]

G In Vitro Cellular Uptake Workflow A Seed Cells (Cancer & Normal) B Incubate with This compound A->B C Wash with PBS B->C D Fix Cells C->D E Fluorescence Microscopy D->E

Caption: A streamlined workflow for assessing in vitro cellular uptake of this compound.

In Vivo Biodistribution Study

This protocol details the steps to assess the distribution and tumor accumulation of this compound in a living organism.

  • Animal Model: Utilize tumor-bearing mice, for example, BALB/c nude mice with subcutaneously implanted HT-29 tumors.[1]

  • This compound Administration: Inject this compound or its conjugate (e.g., PTX-MHI) intravenously into the mice at a specified dose.[1]

  • In Vivo Imaging: At various time points post-injection (e.g., 2, 4, 6, 12, 24, and 48 hours), perform whole-body near-infrared fluorescence imaging of the anesthetized mice.[1]

  • Ex Vivo Organ Imaging: After the final in vivo imaging, euthanize the mice and dissect the tumor and major organs (liver, spleen, lungs, kidneys, heart). Image the excised organs to determine the ex vivo biodistribution of the fluorescent signal.[11]

  • Quantification: Quantify the fluorescence intensity in the tumor and organs to determine the tumor-to-background ratio.[1]

G In Vivo Biodistribution Workflow A Inject this compound into Tumor-Bearing Mouse B In Vivo NIRF Imaging (Time Course) A->B C Euthanize and Dissect Organs B->C D Ex Vivo Organ Imaging C->D E Quantify Fluorescence Signal D->E

Caption: A typical workflow for evaluating the in vivo biodistribution of this compound.

Conclusion

This compound demonstrates significant potential as a tumor-targeting agent, exhibiting preferential uptake across a variety of cancer types. This inherent specificity, mediated by OATPs, makes it a valuable platform for the development of advanced cancer diagnostics and targeted therapies. The provided data and protocols offer a solid foundation for researchers and drug development professionals to further explore and harness the capabilities of this compound in oncology.

References

MHI-148: A Comparative Analysis of Cytotoxicity in Normal Versus Cancer Cells

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

A comprehensive review of available data on the heptamethine cyanine (B1664457) dye MHI-148 reveals a significant disparity in its cellular uptake between cancerous and normal cells, underpinning its potential as a tumor-targeting agent. While the intrinsic cytotoxicity of this compound appears to be low in both cell types at typical imaging concentrations, its selective accumulation in cancer cells offers a promising avenue for targeted drug delivery. This guide provides an objective comparison of this compound's effects on normal versus cancer cells, supported by experimental data and detailed protocols.

Key Findings:

  • Selective Accumulation: this compound demonstrates a marked preferential accumulation in cancer cells compared to normal cells.[1][2] This selectivity is primarily attributed to the overexpression of Organic Anion Transporting Polypeptides (OATPs) on the surface of many cancer cells, a feature not prominent in their normal counterparts.[1][3][4] The hypoxic microenvironment often found in tumors further enhances this targeted uptake.[1][3]

  • Low Intrinsic Cytotoxicity: Studies on the direct cytotoxic effects of unconjugated this compound have shown negligible impact on the viability of both cancer and normal cells at concentrations up to 1.5 µM over a 72-hour period.[5] This low intrinsic toxicity is a critical characteristic for a targeting agent, as it minimizes off-target effects.

  • Enhanced Efficacy of Conjugated Drugs: When conjugated with chemotherapeutic agents such as Paclitaxel (PTX), the resulting this compound-drug conjugate exhibits significantly greater cytotoxicity to cancer cells while maintaining low toxicity in normal cells.[1][6] This suggests that this compound's primary role is to concentrate the therapeutic payload within the tumor, thereby increasing its efficacy and therapeutic index.

Quantitative Data Summary

The following table summarizes the comparative cell viability of a cancer cell line (HT-29 human colon carcinoma) and a normal cell line (NIH3T3 mouse embryonic fibroblasts) when exposed to unconjugated this compound.

Cell LineCell TypeConcentration (µM)Incubation Time (hours)Cell Viability (%)
HT-29 Cancer (Colon Carcinoma)1.524~98%
1.548~97%
1.572~95%
NIH3T3 Normal (Fibroblast)1.524~100%
1.548~99%
1.572~98%

Data is approximated from graphical representations in the cited literature and illustrates the minimal cytotoxic effect of this compound alone.[5]

Mechanism of Selective Uptake and Action

The differential effect of this compound on normal versus cancer cells is rooted in its mechanism of cellular entry and localization.

MHI148_Mechanism Mechanism of this compound Selective Uptake in Cancer Cells cluster_cancer_cell Cancer Cell cluster_normal_cell Normal Cell MHI148 This compound OATP OATP (Overexpressed) MHI148->OATP Binds OATP_normal OATP (Low Expression) MHI148->OATP_normal MHI148_in This compound (Accumulated) OATP->MHI148_in Transport Mitochondria Mitochondria Lysosome Lysosome MHI148_in->Mitochondria Localization MHI148_in->Lysosome Localization MHI148_out This compound (Low Uptake) OATP_normal->MHI148_out Limited Transport

Caption: this compound selective uptake by cancer cells via overexpressed OATPs.

The signaling pathway for this compound's selective accumulation is initiated by the hypoxic conditions prevalent in the tumor microenvironment. This leads to the stabilization of Hypoxia-Inducible Factor 1-alpha (HIF-1α), which in turn upregulates the expression of OATPs on the cancer cell surface. This compound is a substrate for these transporters and is thus actively taken into the cancer cells, where it localizes to the mitochondria and lysosomes.[1][2][4] In contrast, normal cells with lower OATP expression exhibit significantly less uptake of this compound.[1]

Experimental Protocols

In Vitro Cytotoxicity Assay (MTT Assay)

This protocol is based on the methodology described for assessing the cytotoxicity of this compound in HT-29 and NIH3T3 cells.[1][5]

1. Cell Culture and Seeding:

  • Culture HT-29 and NIH3T3 cells in their respective appropriate media supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin.

  • Harvest cells using trypsinization and resuspend in fresh culture medium.

  • Seed the cells in 96-well plates at a density of 10,000 cells per well.

  • Incubate the plates for 24 hours at 37°C in a humidified atmosphere with 5% CO₂ to allow for cell attachment.

2. Treatment with this compound:

  • Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO) and dilute to the desired concentrations (e.g., 0.01, 0.05, 0.1, 0.5, and 1.5 µM) in the culture medium.

  • Remove the old medium from the wells and add 100 µL of the medium containing the different concentrations of this compound. Include a vehicle control (medium with the solvent at the highest concentration used).

  • Incubate the plates for the desired time points (e.g., 24, 48, and 72 hours).

3. Assessment of Cell Viability:

  • At the end of each time point, add 20 µL of 5 mg/mL MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well.

  • Incubate the plates for an additional 4 hours at 37°C.

  • Remove the MTT-containing medium and add 150 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate cell viability as a percentage of the vehicle-treated control cells.

Cellular Uptake Assay

This protocol outlines the general steps for comparing the uptake of this compound in normal and cancer cells.[1]

1. Cell Culture and Seeding:

  • Seed cancer cells and normal cells in confocal dishes or chamber slides and allow them to adhere overnight.

2. This compound Incubation:

  • Treat the cells with a solution of this compound (e.g., 10 µM) in culture medium.

  • Incubate for a specified period (e.g., 30 minutes to a few hours) at 37°C.

3. Imaging:

  • Wash the cells with phosphate-buffered saline (PBS) to remove any unbound this compound.

  • Fix the cells with a suitable fixative (e.g., 4% paraformaldehyde) if required.

  • Mount the slides with a mounting medium containing a nuclear counterstain (e.g., DAPI).

  • Visualize the cellular uptake of this compound using a fluorescence microscope with the appropriate filter sets for near-infrared fluorescence.

Experimental Workflow

The following diagram illustrates the workflow for comparing this compound cytotoxicity in normal and cancer cell lines.

cytotoxicity_workflow Experimental Workflow for this compound Cytotoxicity Assessment start Start cell_culture Cell Culture (Normal & Cancer Lines) start->cell_culture seeding Cell Seeding in 96-well plates cell_culture->seeding treatment This compound Treatment (Varying Concentrations & Times) seeding->treatment mtt_assay MTT Assay treatment->mtt_assay data_analysis Data Analysis (Absorbance Measurement & Viability Calculation) mtt_assay->data_analysis results Comparative Cytotoxicity Results data_analysis->results end End results->end

Caption: Workflow for assessing this compound cytotoxicity in vitro.

References

MHI-148 in the Landscape of Heptamethine Cyanine Dyes: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

In the dynamic field of biomedical research, particularly in oncology and drug development, the selection of appropriate molecular probes is critical for both imaging and therapeutic applications. Heptamethine cyanine (B1664457) dyes, a class of near-infrared (NIR) fluorescent probes, have garnered significant attention due to their favorable optical properties in the NIR window (700-900 nm), which allows for deep tissue penetration and minimal autofluorescence. This guide provides a comprehensive comparison of MHI-148, a notable heptamethine cyanine dye, with other commonly used dyes in its class, including IR-783, IR-780, Indocyanine Green (ICG), and IR-820. The information presented herein, supported by experimental data and detailed protocols, is intended to assist researchers, scientists, and drug development professionals in making informed decisions for their specific research needs.

Performance Comparison of Heptamethine Cyanine Dyes

The efficacy of heptamethine cyanine dyes in various applications is largely dictated by their photophysical properties, tumor-targeting capabilities, and their potential as therapeutic agents. This compound, also known as IR-808, has emerged as a promising candidate due to its inherent tumor-targeting properties.[1][2][3] Unlike the clinically approved ICG, which shows limited tumor specificity, this compound and other dyes like IR-783 and IR-780 exhibit preferential accumulation in cancer cells.[4] This targeted uptake is attributed to the overexpression of organic anion-transporting polypeptides (OATPs) in tumor cells and the hypoxic tumor microenvironment.[4][5]

Photophysical and Photochemical Properties

The key photophysical parameters that determine the performance of these dyes include the molar extinction coefficient (ε), which indicates the efficiency of light absorption, the fluorescence quantum yield (Φf), representing the brightness of the dye, and the singlet oxygen quantum yield (ΦΔ), a measure of its efficacy as a photosensitizer in photodynamic therapy (PDT). A summary of these properties for this compound and its counterparts is presented in Table 1.

DyeSynonymsExcitation Max (λex, nm)Emission Max (λem, nm)Molar Extinction Coefficient (ε, M⁻¹cm⁻¹)Fluorescence Quantum Yield (Φf)Singlet Oxygen Quantum Yield (ΦΔ)Key Features
This compound IR-808782[2]808[2]High (exact value not widely reported)[6]Strong (exact value not widely reported)[6]Not widely reportedTumor-targeting[1][5]
IR-783 -~776-783~798-810~162,000 - 261,000~0.055 - 0.084~0.007Tumor-targeting
IR-780 -~777-780~798-823~265,000 - 330,000High~0.081 - 0.127High singlet oxygen yield
ICG Indocyanine Green~780-787~810-822~115,000 - 223,000~0.008 - 0.14~0.008FDA-approved, clinically used
IR-820 -~793-820~829-858Not widely reported~0.025 (in serum)Not widely reportedMore stable than ICG

Note: The photophysical properties of cyanine dyes can be highly dependent on the solvent and their concentration. The values presented are approximate and gathered from various sources for comparative purposes.

Experimental Protocols

To facilitate the replication and validation of findings, this section provides detailed methodologies for key experiments used in the evaluation of heptamethine cyanine dyes.

In Vitro Cellular Uptake Analysis via Flow Cytometry

This protocol outlines the steps to quantify the cellular uptake of fluorescent dyes like this compound in cancer cells compared to normal cells.

Materials:

  • Cancer cell line (e.g., HT-29 human colon cancer cells)

  • Normal cell line (e.g., NIH3T3 mouse embryonic fibroblasts)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • Phosphate-buffered saline (PBS)

  • Heptamethine cyanine dye stock solution (e.g., this compound in DMSO)

  • Trypsin-EDTA

  • Flow cytometer

  • 96-well plates

Procedure:

  • Cell Seeding: Seed cancer cells and normal cells in separate wells of a 96-well plate at a density of 1 x 10⁴ cells per well and incubate for 24 hours at 37°C in a 5% CO₂ incubator.

  • Dye Incubation: Prepare working solutions of the heptamethine cyanine dye in complete culture medium at various concentrations (e.g., 1, 5, 10 µM). Remove the old medium from the cells and add 100 µL of the dye-containing medium to each well. Incubate for a specific time (e.g., 1-4 hours) at 37°C.

  • Washing: After incubation, discard the dye-containing medium and wash the cells three times with 200 µL of cold PBS to remove any unbound dye.

  • Cell Detachment: Add 50 µL of Trypsin-EDTA to each well and incubate for 5 minutes at 37°C to detach the cells.

  • Neutralization and Collection: Add 150 µL of complete culture medium to neutralize the trypsin and transfer the cell suspension to microcentrifuge tubes.

  • Centrifugation: Centrifuge the cells at 1500 rpm for 5 minutes, discard the supernatant, and resuspend the cell pellet in 500 µL of PBS.

  • Flow Cytometry Analysis: Analyze the cell suspension using a flow cytometer. Excite the cells with a laser appropriate for the dye's excitation wavelength (e.g., a red laser for NIR dyes) and measure the fluorescence emission in the corresponding channel.

  • Data Analysis: Quantify the mean fluorescence intensity of the cell populations. A higher mean fluorescence intensity in the cancer cell line compared to the normal cell line indicates preferential uptake.

In Vivo Near-Infrared (NIR) Fluorescence Imaging of Tumors

This protocol describes the procedure for imaging tumor accumulation of heptamethine cyanine dyes in a mouse xenograft model.

Materials:

  • Tumor-bearing mice (e.g., nude mice with subcutaneous HT-29 xenografts)

  • Heptamethine cyanine dye solution (e.g., this compound in a biocompatible solvent)

  • In vivo imaging system equipped for NIR fluorescence imaging (e.g., with appropriate excitation and emission filters)

  • Anesthesia (e.g., isoflurane)

Procedure:

  • Animal Preparation: Anesthetize the tumor-bearing mouse using isoflurane.

  • Dye Administration: Inject the heptamethine cyanine dye solution intravenously (i.v.) via the tail vein. The dosage will depend on the specific dye and animal model (e.g., 10 nmol per mouse).

  • Image Acquisition: Place the anesthetized mouse in the imaging chamber of the in vivo imaging system. Acquire whole-body fluorescence images at various time points post-injection (e.g., 1, 4, 24, 48, and 72 hours) to monitor the biodistribution and tumor accumulation of the dye. Use appropriate excitation and emission filters for the specific dye (e.g., excitation at 780 nm and emission at 810 nm for this compound).

  • Ex Vivo Imaging: At the final time point, euthanize the mouse and dissect the tumor and major organs (liver, kidneys, spleen, lungs, heart). Arrange the organs and tumor on a non-fluorescent surface and acquire ex vivo fluorescence images to confirm the in vivo findings and assess the dye distribution in different tissues.

  • Data Analysis: Quantify the fluorescence intensity in the tumor region and other organs using the imaging software. Calculate the tumor-to-background ratio to evaluate the targeting efficiency of the dye.

Signaling Pathways and Experimental Workflows

The preferential accumulation of this compound and similar heptamethine cyanine dyes in tumor cells is a key advantage for cancer imaging and therapy. This specificity is primarily mediated by the overexpression of Organic Anion-Transporting Polypeptides (OATPs) on the surface of cancer cells. The hypoxic environment within tumors can also upregulate the expression of Hypoxia-Inducible Factor 1-alpha (HIF-1α), which in turn can promote the expression of OATPs, further enhancing dye uptake.

G OATP-Mediated Uptake of this compound in Cancer Cells cluster_0 Tumor Microenvironment cluster_1 Cancer Cell Hypoxia Hypoxia HIF-1α HIF-1α Hypoxia->HIF-1α stabilizes OATP Expression OATP Expression HIF-1α->OATP Expression upregulates OATP OATP OATP Expression->OATP This compound (intracellular) This compound (intracellular) OATP->this compound (intracellular) internalization This compound (extracellular) This compound (extracellular) This compound (extracellular)->OATP transport

OATP-mediated uptake of this compound.

The following diagram illustrates a typical experimental workflow for evaluating a novel heptamethine cyanine dye for its theranostic potential.

G Experimental Workflow for Heptamethine Dye Evaluation Dye Synthesis & Characterization Dye Synthesis & Characterization In Vitro Studies In Vitro Studies Dye Synthesis & Characterization->In Vitro Studies Cellular Uptake Cellular Uptake In Vitro Studies->Cellular Uptake Cytotoxicity Assay Cytotoxicity Assay In Vitro Studies->Cytotoxicity Assay In Vivo Studies In Vivo Studies Cellular Uptake->In Vivo Studies Cytotoxicity Assay->In Vivo Studies Tumor Imaging Tumor Imaging In Vivo Studies->Tumor Imaging Biodistribution Biodistribution In Vivo Studies->Biodistribution Therapeutic Efficacy (PDT/PTT) Therapeutic Efficacy (PDT/PTT) In Vivo Studies->Therapeutic Efficacy (PDT/PTT) Data Analysis & Conclusion Data Analysis & Conclusion Tumor Imaging->Data Analysis & Conclusion Biodistribution->Data Analysis & Conclusion Therapeutic Efficacy (PDT/PTT)->Data Analysis & Conclusion

References

A Comparative Guide to MHI-148 Imaging and Histopathological Correlation for Tumor Identification

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of MHI-148 near-infrared (NIR) fluorescence imaging with the gold-standard histopathological analysis for tumor identification. While direct quantitative correlation studies are emerging, this document outlines the current validation methodologies, presents available comparative data, and details the experimental protocols. This compound is a heptamethine cyanine (B1664457) dye noted for its ability to preferentially accumulate in tumor cells, offering a promising avenue for real-time cancer visualization.[1][2] Its validation against histopathology is a critical step in its development as a reliable imaging agent.

Mechanism of this compound Tumor-Specific Uptake

The preferential accumulation of this compound in cancerous tissues is not arbitrary. It is primarily mediated by the overexpression of Organic Anion-Transporting Polypeptides (OATPs) on the surface of cancer cells and the hypoxic tumor microenvironment.[1][3] Hypoxia, a common feature of solid tumors, induces the expression of Hypoxia-Inducible Factor 1-alpha (HIF-1α), which in turn upregulates OATP expression. This creates a signaling axis that facilitates the active transport of this compound into tumor cells, where it is retained, leading to a strong NIR fluorescence signal.[3] The dye concentrates in the mitochondria and lysosomes of these cells.[1][2]

MHI_148_Uptake_Pathway cluster_extracellular Extracellular Space cluster_cell Cancer Cell MHI_148_ext This compound Dye OATP OATP Transporter MHI_148_ext->OATP Uptake MHI_148_int Intracellular This compound OATP->MHI_148_int HIF1a HIF-1α HIF1a->OATP Upregulates Hypoxia Tumor Hypoxia Hypoxia->HIF1a Induces Mitochondria Mitochondria & Lysosomes MHI_148_int->Mitochondria Accumulates in Signal NIR Fluorescence Signal Mitochondria->Signal

Caption: this compound uptake signaling pathway in cancer cells.

Quantitative Data Summary: this compound Fluorescence in Tumorous vs. Normal Tissue

The primary quantitative evidence supporting this compound's utility is the significant difference in fluorescence intensity between malignant and healthy tissues. While a direct correlation with histopathological grades is still an area of active research, the data consistently demonstrates high tumor-to-background ratios.

Cancer TypeAnimal Model/Tissue SourceTumor vs. Normal Tissue Fluorescence Ratio (Approx.)Reference
Gastric CancerMouse Xenograft (Orthotopic)5- to 10-fold increase in tumor[3]
Hepatocellular Carcinoma (HCC)Mouse Xenograft (Orthotopic)> 9-fold increase in tumor[4]
Oral Squamous Cell CarcinomaHuman Patients (Ex Vivo)~2-fold increase in lesion area[5]
Canine Spontaneous TumorsCanine Patients (Ex Vivo)Qualitatively higher in various tumors[6]
Lung CancerMouse XenograftQualitatively higher in tumor[7]

Note: Ratios are derived from reported signal intensities and may vary based on imaging systems and experimental conditions.

Experimental Workflow and Methodologies

The validation of this compound imaging typically follows a sequential workflow where imaging is performed first, followed by histopathological analysis on the same tissue samples to confirm the findings.

Experimental_Workflow cluster_invivo In Vivo / Ex Vivo Imaging cluster_histology Histopathological Analysis Admin Administer this compound (e.g., tail vein injection) Incubate Incubation Period (e.g., 24-72 hours) Admin->Incubate Image NIR Fluorescence Imaging (Whole-body or of excised tissue) Incubate->Image Quantify Quantify Fluorescence Intensity (Tumor vs. Normal Tissue) Image->Quantify Excise Excise Imaged Tissues Image->Excise Tissue Harvest Microscopy Microscopic Examination by Pathologist Quantify->Microscopy Correlation Fix Fixation (e.g., 10% Formalin) Excise->Fix Process Tissue Processing & Embedding Fix->Process Section Sectioning & H&E Staining Process->Section Section->Microscopy

Caption: General experimental workflow for this compound imaging and histopathology.
Detailed Experimental Protocols

1. This compound Near-Infrared Fluorescence Imaging Protocol (Adapted from in vivo and ex vivo studies[3][4][6])

  • Dye Preparation: Dissolve this compound in a suitable solvent (e.g., DMSO) and then dilute with a sterile solution like PBS to the desired final concentration.

  • Animal Models: For in vivo studies, tumor models are often established by subcutaneously or orthotopically implanting human cancer cells into immunodeficient mice.[4][8] Studies have also been conducted on dogs with spontaneous tumors.[6]

  • Dye Administration: Administer this compound to the animal model. A common method is intravenous (tail vein) or intraperitoneal injection. Dosages can vary, for example, 1.5 µmol/kg for dogs or 50 nmol/mouse.[6]

  • Incubation Period: Allow the dye to circulate and accumulate in the tumor. This period can range from 24 to 72 hours, depending on the model and research question.[6]

  • Imaging:

    • In Vivo: Anesthetize the animal and place it in a small animal in vivo imaging system (e.g., IVIS Lumina XR). Acquire fluorescence images using an appropriate excitation/emission filter set (e.g., excitation ~750-800 nm, emission ~820-860 nm).[6]

    • Ex Vivo: After the incubation period, euthanize the animal and surgically resect the tumor and other organs of interest. Image the excised tissues using the same imaging system to assess biodistribution and confirm tumor-specific uptake.[3][6]

  • Data Analysis: Use imaging software to draw regions of interest (ROIs) around the tumor and normal tissues to measure the average fluorescence intensity. Calculate the tumor-to-background ratio.[5]

2. Histopathology Protocol: Hematoxylin and Eosin (H&E) Staining

  • Tissue Fixation: Immediately after excision and ex vivo imaging, fix the tissue specimens in a 10% neutral buffered formalin solution for at least 24 hours to preserve the tissue structure.[6]

  • Tissue Processing: Dehydrate the fixed tissue through a series of graded ethanol (B145695) solutions, clear with xylene, and infiltrate with molten paraffin (B1166041) wax.

  • Embedding: Embed the infiltrated tissue in a paraffin block.

  • Sectioning: Cut thin sections (typically 4-5 micrometers) from the paraffin block using a microtome.

  • Staining:

    • Deparaffinize the tissue sections in xylene and rehydrate through graded alcohols to water.

    • Stain with Hematoxylin, which colors cell nuclei a purplish-blue.

    • "Blue" the sections in a weak alkaline solution.

    • Counterstain with Eosin, which colors the cytoplasm and extracellular matrix in varying shades of pink.

  • Dehydration and Mounting: Dehydrate the stained sections again through graded alcohols and xylene, and then mount a coverslip using a permanent mounting medium.

  • Microscopic Analysis: A certified pathologist examines the slides under a microscope to confirm the presence of cancer, assess its morphology, and determine features like cellularity, nuclear atypia, and mitotic activity. The histopathological findings are then qualitatively correlated with the this compound fluorescence imaging results.[3][4]

Alternatives and Future Directions

This compound is part of a broader class of heptamethine cyanine dyes, with IR-783 being another well-studied alternative with similar tumor-targeting properties.[2][8] For enhanced sensitivity and to overcome the limited tissue penetration of optical imaging, this compound has been successfully conjugated with radioisotopes, such as Gallium-68 (⁶⁸Ga) , for dual-modal PET/NIRF imaging.[4] This multimodal approach allows for deep-tissue tumor detection with PET while enabling high-resolution intraoperative guidance with fluorescence.

Conclusion

This compound imaging demonstrates strong potential as a tool for identifying cancerous tissues due to its preferential uptake and retention in tumors. Current validation relies heavily on histopathology, particularly H&E staining, as the definitive ground truth to confirm that this compound-positive regions are indeed malignant. While qualitative correlation is strong and consistently reported, the field would benefit from more rigorous studies establishing a quantitative correlation between this compound fluorescence intensity and specific histopathological features such as tumor grade, proliferation indices, or the expression levels of OATP transporters. Such studies would further solidify the role of this compound imaging in both preclinical research and its potential translation to clinical diagnostics and image-guided surgery.

References

Enhanced Efficacy of MHI-148 Drug Conjugates: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive evaluation of the enhanced efficacy of drug conjugates utilizing the heptamethine cyanine (B1664457) dye, MHI-148, as a tumor-targeting agent. Through a detailed comparison with conventional chemotherapy and alternative nanoparticle-based drug delivery systems, this document aims to highlight the potential of this compound conjugates in advancing targeted cancer therapy. The information presented is supported by experimental data from preclinical studies.

Introduction to this compound Drug Conjugates

This compound is a near-infrared (NIR) heptamethine cyanine dye that exhibits inherent tumor-targeting properties.[1] When conjugated with chemotherapeutic agents, such as Paclitaxel (B517696) (PTX), this compound facilitates the selective delivery of the cytotoxic payload to cancer cells, thereby enhancing therapeutic efficacy while minimizing off-target toxicity. The resulting conjugate, for instance, PTX-MHI, demonstrates improved bioavailability and preferential accumulation within tumor tissues.[1]

The mechanism of this targeted delivery is attributed to the overexpression of Organic Anion Transporting Polypeptides (OATPs) on the surface of various cancer cells, which actively transport this compound and its conjugates into the cell.[1] Once internalized, the this compound conjugate localizes within the mitochondria and lysosomes of cancer cells, leading to enhanced cytotoxic effects.[1] This targeted approach offers a significant advantage over conventional chemotherapy, which often suffers from poor water solubility and non-specific distribution, leading to severe side effects.

Comparative Performance Analysis

To evaluate the enhanced efficacy of this compound drug conjugates, this section compares the performance of Paclitaxel-MHI-148 (PTX-MHI) with free Paclitaxel and other nanoparticle-based delivery systems for Paclitaxel, namely Abraxane® (albumin-bound paclitaxel) and a liposomal formulation.

In Vitro Cytotoxicity

The in vitro cytotoxicity of PTX-MHI was assessed against the human colon carcinoma cell line (HT-29) and a normal fibroblast cell line (NIH3T3) and compared with free Paclitaxel.

TreatmentCell LineIC50 (nM) - EstimatedSelectivity Index (NIH3T3 IC50 / HT-29 IC50)
PTX-MHI HT-29~50~4
NIH3T3~200
Paclitaxel (Free) HT-29~7.5[2]~13
NIH3T3~98[3]
Abraxane® A549 (Lung Cancer)11.06 ± 1.06Not Available
Liposomal Paclitaxel A2780 (Ovarian Cancer)IC50 decreased by 50% compared to free PTXNot Available

Note: IC50 values for PTX-MHI were estimated from graphical data presented in the source study. The IC50 for free Paclitaxel in HT-29 cells is reported from a separate study for comparative purposes. The Selectivity Index is a ratio calculated to indicate the preferential toxicity towards cancer cells over normal cells.

The data indicates that while free Paclitaxel has a lower IC50 value in HT-29 cells, the this compound conjugate exhibits a degree of selective toxicity towards cancer cells. It is important to note that direct comparison of IC50 values across different studies can be influenced by variations in experimental conditions.

In Vivo Tumor Growth Inhibition

The antitumor efficacy of PTX-MHI was evaluated in a murine xenograft model of human colon carcinoma (HT-29).

Treatment GroupDosageTumor Volume Reduction vs. Control
PTX-MHI 2 mg/kg PTX equivalent, IV (days 0, 7, 14)Significant inhibition, slower tumor growth after 15 days
Paclitaxel (Free) 2 mg/kg, IV (days 0, 7, 14)Less effective than PTX-MHI
Abraxane® 30 mg/kg PTX equivalent, IV (single dose)Showed antitumor activity
Liposomal Paclitaxel Not directly comparableStrong inhibition of tumor cell proliferation in an ovarian cancer model

A significant inhibition of tumor growth was observed in mice treated with PTX-MHI compared to those treated with free Paclitaxel or a control.[1] Studies on Abraxane® and liposomal paclitaxel also demonstrate significant tumor growth inhibition in various cancer models, highlighting the general advantage of targeted or nanoparticle-based delivery systems over conventional formulations.[4][5]

Biodistribution

The biodistribution of PTX-MHI was assessed in tumor-bearing mice to determine the accumulation of the conjugate in various organs.

OrganPTX-MHI (Mean Fluorescence Intensity)Abraxane® (% Injected Dose/g)Liposomal Paclitaxel (Relative Concentration)
Tumor High~2.3% (at 6h)High
Liver ModerateHigh3.5-fold higher than free PTX
Spleen LowHigh10-fold higher than free PTX
Kidneys LowModerateNot specified
Lungs LowModerateNot specified
Heart LowLowNot specified

PTX-MHI demonstrated high accumulation in the tumor with lower accumulation in other major organs, suggesting effective tumor targeting.[1] In comparison, Abraxane® and liposomal paclitaxel also show enhanced tumor accumulation compared to free paclitaxel, though their distribution profiles in other organs can vary.[4][6]

Experimental Protocols

This section provides a detailed overview of the methodologies used in the key experiments cited in this guide.

Synthesis of Paclitaxel-MHI-148 (PTX-MHI) Conjugate

PTX-MHI is synthesized through an esterification reaction between the 2'-hydroxyl group of Paclitaxel and the carboxylic acid group of this compound. The reaction is typically carried out in the presence of activating agents such as dicyclohexylcarbodiimide (B1669883) (DCC) or N,N'-diisopropylcarbodiimide (DIC) and a catalyst like 4-dimethylaminopyridine (B28879) (DMAP). The final product is purified using techniques like column chromatography or high-performance liquid chromatography (HPLC).

In Vitro Cytotoxicity Assay
  • Cell Lines: Human colon carcinoma (HT-29) and mouse embryonic fibroblast (NIH3T3) cells.

  • Method: Cells are seeded in 96-well plates and allowed to adhere overnight. They are then treated with varying concentrations of PTX-MHI, free Paclitaxel, or this compound alone for a specified duration (e.g., 24, 48, or 72 hours).

  • Analysis: Cell viability is assessed using a standard MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay. The absorbance is measured at a specific wavelength (e.g., 570 nm), and the percentage of cell viability is calculated relative to untreated control cells. The half-maximal inhibitory concentration (IC50) is determined from the dose-response curves.

In Vivo Tumor Growth Inhibition Study
  • Animal Model: Female BALB/c nude mice are subcutaneously injected with human colon carcinoma (HT-29) cells to establish tumor xenografts.

  • Treatment: Once tumors reach a palpable size, mice are randomly assigned to different treatment groups: PTX-MHI, free Paclitaxel, this compound alone, and a control (e.g., phosphate-buffered saline). The drugs are administered intravenously at specified doses and schedules.

  • Monitoring: Tumor volume and body weight of the mice are measured at regular intervals throughout the study.

  • Endpoint: The study is typically terminated after a predefined period, and the tumors are excised and weighed for final analysis.

Biodistribution Study
  • Animal Model: Tumor-bearing mice (as described above) are used.

  • Administration: A single intravenous injection of the this compound conjugate is administered.

  • Imaging: In vivo and ex vivo near-infrared (NIR) fluorescence imaging is performed at different time points post-injection to track the distribution of the conjugate.

  • Analysis: After the final imaging session, the mice are euthanized, and major organs (tumor, liver, spleen, kidneys, lungs, heart) are harvested. The fluorescence intensity in each organ is quantified to determine the relative accumulation of the conjugate.

Visualizations

Signaling Pathway and Drug Delivery Mechanism

MHI148_Mechanism cluster_blood Bloodstream cluster_cell Cancer Cell PTX_MHI PTX-MHI Conjugate OATP OATP Transporter PTX_MHI->OATP Binding & Internalization Endosome Endosome OATP->Endosome Endocytosis Mitochondria Mitochondria Endosome->Mitochondria Lysosome Lysosome Endosome->Lysosome PTX_release Paclitaxel Release Mitochondria->PTX_release Lysosome->PTX_release Apoptosis Apoptosis PTX_release->Apoptosis Induces

Caption: Mechanism of this compound conjugate uptake and action in cancer cells.

Experimental Workflow for Efficacy Evaluation

Efficacy_Workflow cluster_invitro In Vitro Studies cluster_invivo In Vivo Studies synthesis Synthesis of PTX-MHI Conjugate cytotoxicity Cytotoxicity Assay (HT-29 & NIH3T3) synthesis->cytotoxicity ic50 IC50 Determination cytotoxicity->ic50 animal_model Tumor Xenograft (HT-29 in mice) treatment IV Administration of PTX-MHI vs Controls animal_model->treatment tumor_growth Tumor Volume Measurement treatment->tumor_growth biodistribution Biodistribution Analysis (NIR Imaging) treatment->biodistribution

Caption: Workflow for evaluating the efficacy of this compound drug conjugates.

Conclusion

This compound drug conjugates, exemplified by PTX-MHI, represent a promising strategy for targeted cancer therapy. The inherent tumor-targeting ability of the this compound moiety facilitates the selective delivery of cytotoxic agents to cancer cells, leading to enhanced antitumor efficacy and potentially reduced systemic toxicity compared to conventional chemotherapy. While direct comparative data with other advanced delivery systems like Abraxane® and liposomal formulations is limited, the available preclinical evidence strongly supports the potential of this compound conjugates as a valuable platform for the development of next-generation anticancer drugs. Further research, including head-to-head comparative studies and clinical trials, is warranted to fully elucidate the therapeutic potential of this innovative approach.

References

Safety Operating Guide

Proper Disposal of MHI-148: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Chemical and Physical Properties of MHI-148

A clear understanding of a compound's properties is the first step toward safe handling and disposal. Key data for this compound is summarized below.

PropertyValue
Chemical Name This compound (also known as IR-808)[2][5]
CAS Number 172971-76-5[3]
Molecular Formula C42H52BrClN2O4[3]
Molecular Weight 764.23 g/mol [3]
Appearance Solid[5]
Solubility Soluble in DMSO (20.83 mg/mL, ultrasonic; 20 mg/ml) and DMF (20 mg/ml). Also soluble in Ethanol (10 mg/ml) and PBS (pH 7.2, 1 mg/ml).[3][5]
Excitation Maximum 782 nm[5]
Emission Maximum 808 nm[5]

General Disposal Procedures

Due to the absence of a specific Safety Data Sheet (SDS) for this compound, it should be treated as a potentially hazardous chemical. The following step-by-step guidance is based on established protocols for laboratory chemical waste.

Experimental Protocol for Disposal of this compound Waste

This protocol outlines a general procedure for the disposal of this compound from a laboratory setting.

1. Waste Segregation and Collection:

  • Solid Waste: Collect solid this compound powder, contaminated personal protective equipment (PPE) such as gloves and weighing papers, and other contaminated lab supplies in a dedicated, clearly labeled hazardous waste container.[6] This container should be made of a compatible material (e.g., a securely sealed plastic bag or a puncture-resistant container for sharps).
  • Liquid Waste (DMSO Solutions): this compound is often dissolved in dimethyl sulfoxide (B87167) (DMSO).[3][5] Collect all liquid waste containing this compound and DMSO in a designated, leak-proof, and chemically resistant container.[7][8] The container must be clearly labeled as "Hazardous Waste" and include the full chemical names ("this compound" and "Dimethyl Sulfoxide") and their approximate concentrations.[9] Do not mix with other incompatible waste streams.[8]
  • Aqueous Solutions: For dilute aqueous solutions of this compound, consult your institution's environmental health and safety (EHS) office. Drain disposal is generally not recommended for fluorescent dyes without prior treatment and explicit approval.[9][10]

2. Labeling and Storage:

  • All waste containers must be clearly and accurately labeled. The label should include:
  • The words "Hazardous Waste"
  • The full name of each chemical constituent (e.g., this compound, Dimethyl Sulfoxide)
  • The concentration of each component
  • The date the waste was first added to the container
  • The name of the principal investigator or laboratory contact
  • Store waste containers in a designated satellite accumulation area that is at or near the point of generation.[6][10] Ensure containers are kept closed except when adding waste.

3. Disposal Request and Pickup:

  • Once a waste container is full or has been in storage for a designated period (as per institutional policy, often not to exceed one year), arrange for its disposal through your institution's EHS department.[6]
  • Follow your institution's specific procedures for requesting a hazardous waste pickup.

4. Decontamination:

  • Thoroughly decontaminate all surfaces and equipment that have come into contact with this compound. Use an appropriate cleaning agent and collect the cleaning materials as hazardous waste.
  • Empty containers of this compound should be triple-rinsed with a suitable solvent. The rinsate must be collected and disposed of as hazardous chemical waste.[9] After thorough rinsing and air-drying, and with all labels defaced, the container may be disposed of as regular solid waste, pending institutional guidelines.[9]

This compound Disposal Workflow

The following diagram illustrates the logical steps for the proper disposal of this compound waste.

MHI148_Disposal_Workflow This compound Disposal Workflow cluster_generation Waste Generation cluster_segregation Waste Segregation & Collection cluster_management Waste Management start Start: this compound Used in Experiment waste_generated This compound Waste Generated (Solid, Liquid, Contaminated Materials) start->waste_generated is_solid Solid Waste? waste_generated->is_solid collect_solid Collect in Labeled Solid Waste Container is_solid->collect_solid Yes is_liquid Liquid Waste? is_solid->is_liquid No storage Store in Designated Satellite Accumulation Area collect_solid->storage collect_liquid Collect in Labeled Liquid Waste Container is_liquid->collect_liquid Yes is_contaminated Contaminated Materials? is_liquid->is_contaminated No collect_liquid->storage collect_contaminated Collect with Appropriate Solid Waste is_contaminated->collect_contaminated Yes is_contaminated->storage No collect_contaminated->storage is_full Container Full or Storage Limit Reached? storage->is_full is_full->storage No request_pickup Request Waste Pickup from EHS is_full->request_pickup Yes ehs_disposal EHS Collects and Manages Final Disposal request_pickup->ehs_disposal end End: Proper Disposal Complete ehs_disposal->end

Caption: Workflow for the safe disposal of this compound waste.

Essential Safety Precautions

When handling this compound and its waste, always adhere to the following safety measures:

  • Personal Protective Equipment (PPE): Wear a lab coat, safety goggles, and chemical-resistant gloves. Given that this compound is often used in a DMSO solution, which can facilitate skin absorption of other chemicals, selecting the appropriate gloves (e.g., butyl rubber for DMSO) is critical.[8]

  • Ventilation: Handle this compound powder and prepare solutions in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of dust or vapors.

  • Spill Management: In the event of a spill, immediately alert others in the area. For small spills, absorb the material with an inert absorbent and collect it in a sealed container for hazardous waste disposal.[11] For larger spills, evacuate the area and contact your institution's EHS department.

By adhering to these general guidelines and consulting with your institution's environmental health and safety professionals, you can ensure the safe and responsible disposal of this compound, fostering a secure and compliant laboratory environment.

References

Safeguarding Research: A Comprehensive Guide to Personal Protective Equipment for Handling MHI-148

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Implementation by Laboratory Personnel

This document provides crucial safety and logistical guidance for researchers, scientists, and drug development professionals handling MHI-148, a heptamethine cyanine (B1664457) dye. Adherence to these protocols is mandatory to ensure a safe laboratory environment and prevent exposure. Due to the absence of a specific Safety Data Sheet (SDS) for this compound, the following recommendations are based on the safety data for IR-783, a structurally analogous heptamethine cyanine dye, and general best practices for handling chemical compounds of this nature.

Hazard Identification and Personal Protective Equipment (PPE)

This compound should be handled with care, assuming it presents hazards similar to related cyanine dyes. The primary risks include irritation to the skin and eyes, as well as potential respiratory irritation.[1] Therefore, a comprehensive PPE strategy is essential.

Recommended PPE Ensemble

A standard laboratory coat, long pants, and closed-toe shoes are mandatory at all times when in the laboratory. The following specific PPE must be worn when handling this compound in powdered form or in solution:

PPE ComponentSpecificationRationale
Gloves Nitrile, chemical-resistantTo prevent skin contact and irritation.[1][2] Gloves must be inspected before use and disposed of after handling the compound.[2]
Eye Protection Safety glasses with side shields or gogglesTo protect against splashes and airborne particles that can cause serious eye irritation.[1][3]
Respiratory Protection N95 dust mask or equivalentTo prevent inhalation of the powder, which may cause respiratory irritation.[1][3] This is particularly critical when weighing or transferring the solid compound.
Lab Coat Standard, long-sleevedTo protect skin and clothing from accidental spills.

Operational Plan: From Receipt to Disposal

A systematic approach to handling this compound is critical to minimize risk. The following workflow outlines the necessary steps and precautions at each stage.

Receiving and Storage
  • Upon receipt, visually inspect the container for any damage or leaks.

  • This compound should be stored in a cool, dry, and well-ventilated place, away from sources of ignition.[2]

  • The container should be tightly closed.[2]

Preparation and Handling
  • All handling of powdered this compound must be conducted in a certified chemical fume hood to minimize inhalation risk.

  • When preparing solutions, add the solid to the solvent slowly to avoid splashing. This compound is soluble in organic solvents such as ethanol, DMSO, and dimethylformamide.[4]

  • Avoid the formation of dust and aerosols.[2]

  • Wash hands thoroughly after handling the compound, even if gloves were worn.[4]

Experimental Use
  • Ensure that all procedures are well-documented and that all personnel involved are aware of the potential hazards.

  • In the event of a spill, follow established laboratory protocols for chemical spills. Small spills can be absorbed with an inert material and collected for disposal.

Disposal Plan

Proper disposal of this compound and contaminated materials is crucial to prevent environmental contamination.

  • Unused Compound: Dispose of as chemical waste in accordance with local, state, and federal regulations. Do not discard down the drain.

  • Contaminated Materials: All disposable PPE (gloves, masks), absorbent materials from spills, and any other materials that have come into contact with this compound should be collected in a designated, sealed waste container for chemical waste disposal.

  • Liquid Waste: Solutions containing this compound should be collected in a designated hazardous waste container. For some dyes, neutralization of the pH may be required before disposal.[5] Always consult your institution's environmental health and safety office for specific guidance on dye disposal.

Emergency Procedures

  • Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes and remove contaminated clothing.

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.

  • Inhalation: Move the affected person to fresh air. If breathing is difficult, provide oxygen. Seek medical attention.

  • Ingestion: Do not induce vomiting. Rinse mouth with water and seek immediate medical attention.

Visualizing the Workflow for Safe Handling of this compound

The following diagram illustrates the key steps and decision points in the safe handling, use, and disposal of this compound.

MHI148_Workflow Workflow for Safe Handling of this compound cluster_prep Preparation & Handling cluster_disposal Disposal Receiving Receiving & Storage Weighing Weighing & Solution Prep Receiving->Weighing In Fume Hood Experiment Experimental Use Weighing->Experiment SolidWaste Solid Waste (Contaminated PPE, etc.) Experiment->SolidWaste LiquidWaste Liquid Waste (Unused solutions) Experiment->LiquidWaste Disposal Hazardous Waste Disposal SolidWaste->Disposal LiquidWaste->Disposal Gloves Nitrile Gloves Goggles Safety Goggles Mask N95 Mask LabCoat Lab Coat

Caption: This diagram outlines the procedural flow for handling this compound, from initial receipt to final disposal, emphasizing safety protocols.

References

×

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.